molecular formula C22H36O7 B3118039 Benzyl-PEG5-THP

Benzyl-PEG5-THP

Número de catálogo: B3118039
Peso molecular: 412.5 g/mol
Clave InChI: WQRPIBUKQARHFH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Benzyl-PEG5-THP is a useful research compound. Its molecular formula is C22H36O7 and its molecular weight is 412.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

2-[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]oxane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H36O7/c1-2-6-21(7-3-1)20-27-17-16-25-13-12-23-10-11-24-14-15-26-18-19-29-22-8-4-5-9-28-22/h1-3,6-7,22H,4-5,8-20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQRPIBUKQARHFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)OCCOCCOCCOCCOCCOCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H36O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Strategic Role of Benzyl-PEG5-THP in Modern Biochemical Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of Targeted Protein Degradation and the Crucial Role of Linker Technology

In the landscape of modern biochemical research and drug development, the focus is increasingly shifting towards targeted protein degradation (TPD). This innovative approach utilizes the cell's own machinery to eliminate disease-causing proteins, offering a powerful alternative to traditional inhibition. At the heart of this strategy lies the Proteolysis Targeting Chimera (PROTAC), a heterobifunctional molecule designed to bring a target protein into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target by the proteasome.

The architecture of a PROTAC is elegantly modular, consisting of three key components: a ligand for the protein of interest (POI), a ligand for an E3 ligase, and a chemical linker that connects the two. The linker is far from a passive spacer; its length, flexibility, and chemical composition are critical determinants of the PROTAC's efficacy, selectivity, and pharmacokinetic properties.[1] This guide focuses on a specific and versatile linker, Benzyl-PEG5-THP , providing an in-depth look at its application in the synthesis of PROTACs and its significance in biochemical research.

This compound is a polyethylene (B3416737) glycol (PEG)-based linker.[2][3] PEG linkers are widely favored in PROTAC design for several key reasons:

  • Enhanced Solubility: The hydrophilic nature of the PEG chain can improve the aqueous solubility of the often-hydrophobic PROTAC molecule, which is crucial for biological assays and in vivo applications.[1]

  • Biocompatibility: PEG is a well-established biocompatible polymer, reducing the likelihood of adverse immunological responses.

  • Tunable Length: PEG linkers can be synthesized in various lengths, allowing for systematic optimization of the distance between the target protein and the E3 ligase to achieve optimal ternary complex formation and degradation efficiency.[4]

This compound, with its five ethylene (B1197577) glycol units, represents a short, flexible linker. It incorporates two key protecting groups: a benzyl (B1604629) (Bn) group and a tetrahydropyranyl (THP) group. These protecting groups are crucial for a controlled, stepwise synthesis of the final PROTAC molecule. The benzyl group typically protects a terminal alcohol, and can be removed via hydrogenolysis,[5] while the THP group also protects an alcohol and is readily removed under acidic conditions.[6][7]

Core Applications of this compound in Biochemical Research

The primary application of this compound is as a bifunctional linker in the synthesis of PROTACs for targeted protein degradation.[3] Researchers utilize this molecule to systematically explore the structure-activity relationship (SAR) of PROTACs by varying the linker length and composition. The ultimate goal is to identify a PROTAC with optimal degradation efficiency (DC50) and maximal degradation (Dmax) for a specific protein of interest.

Quantitative Data on PEG Linker Length and PROTAC Efficacy

Table 1: Impact of Linker Length on Estrogen Receptor α (ERα) Degradation

PROTACLinker Length (atoms)ERα DC50 (nM)
PROTAC A12>1000
PROTAC B16100-1000
PROTAC C2010-100
PROTAC D241-10
PROTAC E2810-100

Data is representative and compiled from literature to illustrate trends.[8][9]

Table 2: Effect of Linker Length on BTK Degradation

PROTACPEG UnitsBTK DC50 (nM)Dmax (%)
BTK-12>100<20
BTK-232585
BTK-348>95
BTK-4515>95
BTK-564580

Data is representative and compiled from literature to illustrate trends.

Experimental Protocols

The following are detailed, representative protocols for the synthesis of a PROTAC using a benzyl and THP protected PEG linker like this compound, and for the subsequent evaluation of its biological activity.

Protocol 1: Synthesis of a PROTAC using a Benzyl-PEG5-Linker Core

This protocol outlines a possible synthetic route, assuming this compound is first deprotected at the THP-end to reveal a hydroxyl group, which is then activated for coupling.

Step 1a: Deprotection of the THP Group

  • Dissolve this compound (1 equivalent) in methanol (B129727).

  • Add a catalytic amount of pyridinium (B92312) p-toluenesulfonate (PPTS) or a similar mild acid.

  • Stir the reaction at room temperature and monitor by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quench the reaction with a mild base (e.g., triethylamine).

  • Remove the solvent under reduced pressure and purify the resulting Benzyl-PEG5-OH by column chromatography.

Step 1b: Activation of the Hydroxyl Group (Tosylation)

  • Dissolve the Benzyl-PEG5-OH (1.0 eq) in anhydrous dichloromethane (B109758) (DCM).

  • Add triethylamine (B128534) (1.5 eq).

  • Cool the mixture to 0°C.

  • Slowly add a solution of p-toluenesulfonyl chloride (TsCl, 1.2 eq) in anhydrous DCM.

  • Stir the reaction at 0°C for 1 hour and then at room temperature overnight.

  • Monitor the reaction by LC-MS.

  • Upon completion, wash the reaction mixture with water and brine, dry over sodium sulfate, and concentrate to yield Benzyl-PEG5-OTs.

Step 2: Coupling with E3 Ligase Ligand

  • Dissolve the E3 ligase ligand (containing a nucleophilic amine or hydroxyl group, 1.0 eq) and Benzyl-PEG5-OTs (1.1 eq) in anhydrous dimethylformamide (DMF).

  • Add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA, 3.0 eq).

  • Stir the reaction at 60°C overnight under a nitrogen atmosphere.

  • Monitor by LC-MS.

  • Upon completion, dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purify the product by column chromatography to obtain the E3 Ligand-PEG5-Benzyl conjugate.

Step 3: Deprotection of the Benzyl Group

  • Dissolve the E3 Ligand-PEG5-Benzyl conjugate in a suitable solvent such as methanol or ethanol.

  • Add Palladium on carbon (10% w/w).

  • Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature.

  • Monitor the reaction by LC-MS.

  • Upon completion, filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to yield the deprotected E3 Ligand-PEG5-OH.

Step 4: Final Coupling with POI Ligand

  • Dissolve the POI ligand (with a terminal carboxylic acid, 1.0 eq), the E3 Ligand-PEG5-OH (1.0 eq), and a coupling reagent such as HATU (1.2 eq) in anhydrous DMF.

  • Add DIPEA (3.0 eq).

  • Stir the reaction at room temperature overnight under a nitrogen atmosphere.

  • Monitor by LC-MS.

  • Purify the final PROTAC molecule by preparative HPLC.

Protocol 2: Western Blot Analysis of PROTAC-Mediated Protein Degradation
  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the synthesized PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Normalize the protein amounts, run the samples on an SDS-PAGE gel, and transfer the proteins to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with a primary antibody specific for the target protein overnight at 4°C. Subsequently, incubate with an HRP-conjugated secondary antibody.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin) to determine the percentage of degradation.

Visualizations of Key Pathways and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate the PROTAC mechanism of action and a typical experimental workflow.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex PROTAC PROTAC (this compound based) POI Protein of Interest (POI) PROTAC->POI binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase cluster_ternary cluster_ternary PROTAC_bound PROTAC E3_Ligase_bound E3 Ligase PROTAC_bound->E3_Ligase_bound POI_bound POI POI_bound->PROTAC_bound E3_Ligase_bound->POI_bound Ubiquitination Ub Ubiquitin Proteasome 26S Proteasome Degraded_POI Degraded Peptides Proteasome->Degraded_POI cluster_ternary->Proteasome Degradation

Caption: Mechanism of PROTAC-mediated protein degradation.

Synthesis_Workflow start This compound deprotect_thp 1. THP Deprotection (Mild Acid) start->deprotect_thp activate_oh 2. Hydroxyl Activation (e.g., Tosylation) deprotect_thp->activate_oh couple_e3 3. Couple E3 Ligand activate_oh->couple_e3 deprotect_bn 4. Benzyl Deprotection (Hydrogenolysis) couple_e3->deprotect_bn couple_poi 5. Couple POI Ligand deprotect_bn->couple_poi purify 6. Final Purification (HPLC) couple_poi->purify final_protac Final PROTAC purify->final_protac

References

An In-depth Technical Guide to Benzyl-PEG5-THP: Structure, Properties, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl-PEG5-THP is a heterobifunctional linker molecule increasingly utilized in the field of drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are novel therapeutic agents that leverage the cell's own ubiquitin-proteasome system to selectively degrade target proteins associated with disease. The linker component of a PROTAC is a critical determinant of its efficacy, influencing factors such as solubility, cell permeability, and the spatial orientation of the two ligands required for the formation of a stable and productive ternary complex.

This technical guide provides a comprehensive overview of the structure, chemical properties, and applications of this compound, with a focus on its role in the synthesis of PROTACs. Detailed experimental protocols and visual diagrams are included to provide a practical resource for researchers in this field.

Chemical Structure and Properties

This compound, systematically named 2-((1-phenyl-2,5,8,11,14-pentaoxahexadecan-16-yl)oxy)tetrahydro-2H-pyran, possesses a polyethylene (B3416737) glycol (PEG) spacer of five units, flanked by a benzyl (B1604629) (Bn) ether and a tetrahydropyranyl (THP) ether. The PEG chain enhances the hydrophilicity and solubility of the molecule, which can be advantageous for improving the pharmacokinetic properties of the resulting PROTAC. The benzyl and THP groups serve as protecting groups for the terminal hydroxyl functions, allowing for selective deprotection and sequential conjugation to other molecules.

Chemical Structure:

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
CAS Number 230620-74-3[1][2]
Molecular Formula C22H36O7[1]
Molecular Weight 412.52 g/mol [1]
IUPAC Name 2-((1-phenyl-2,5,8,11,14-pentaoxahexadecan-16-yl)oxy)tetrahydro-2H-pyran[1]
Appearance To be determined (often an oil or solid)
Purity Typically >95%
Boiling Point 506.0 ± 50.0 °C (Predicted)
Density 1.09 ± 0.1 g/cm³ (Predicted)
Solubility Soluble in organic solvents such as DCM, DMF, and DMSO. The PEG chain enhances aqueous solubility.
Storage Short term: 0 - 4 °C; Long term: -20 °C. Store in a dry, dark environment.

Applications in PROTAC Synthesis

The primary application of this compound is as a linker in the modular synthesis of PROTACs. The synthesis of a PROTAC generally involves the sequential or convergent coupling of three components: a ligand for the target protein (the "warhead"), a ligand for an E3 ubiquitin ligase (the "anchor"), and the linker that connects them. The length and composition of the linker are critical for the efficacy of the PROTAC, as they determine the distance and orientation between the target protein and the E3 ligase, which is crucial for efficient ubiquitination and subsequent degradation.

The this compound linker offers several advantages in this context:

  • Tunable Length: The PEG chain can be readily synthesized in various lengths, allowing for the optimization of the linker length for a specific target protein and E3 ligase pair.

  • Enhanced Solubility: The hydrophilic nature of the PEG spacer can improve the solubility and cell permeability of the often large and hydrophobic PROTAC molecule.

  • Orthogonal Protection Strategy: The benzyl and THP protecting groups can be removed under different conditions, enabling a controlled, stepwise synthesis. The THP group is acid-labile, while the benzyl group is typically removed by hydrogenolysis. This allows for the selective deprotection of one end of the linker for conjugation to the first ligand, followed by the deprotection of the other end for attachment of the second ligand.

Experimental Protocols

The following are generalized experimental protocols for the deprotection and conjugation of a Benzyl-PEG-THP linker in the context of PROTAC synthesis. These protocols are based on standard procedures in organic synthesis and may require optimization for specific substrates.

Protocol 1: Deprotection of the THP Group

Objective: To selectively remove the THP protecting group to reveal a free hydroxyl group for subsequent conjugation.

Materials:

Procedure:

  • Dissolve this compound in a mixture of AcOH:THF:H2O (e.g., 3:1:1 v/v/v).

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with dichloromethane (3 x volumes).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the deprotected Benzyl-PEG5-OH.

Protocol 2: Conjugation of the First Ligand (Amide Bond Formation)

Objective: To couple a carboxylic acid-containing ligand to the newly revealed hydroxyl group of Benzyl-PEG5-OH. This protocol first describes the activation of the hydroxyl group (e.g., by converting it to a mesylate or tosylate) followed by nucleophilic substitution with an amine-containing ligand, or alternatively, direct coupling if the first ligand has a suitable leaving group. A more direct approach is shown below for coupling to a carboxylic acid.

Materials:

  • Benzyl-PEG5-OH (from Protocol 1)

  • Ligand 1 with a carboxylic acid group (Ligand1-COOH)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate (B1210297) (EtOAc)

  • Saturated lithium chloride solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • Dissolve Ligand1-COOH in anhydrous DMF under a nitrogen atmosphere.

  • Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

  • Add a solution of Benzyl-PEG5-OH in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated lithium chloride solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the conjugate Ligand1-PEG5-OBn.

Protocol 3: Deprotection of the Benzyl Group

Objective: To remove the benzyl protecting group to reveal a terminal hydroxyl group on the other end of the linker.

Materials:

  • Ligand1-PEG5-OBn (from Protocol 2)

  • Palladium on carbon (10% Pd/C)

  • Methanol (B129727) (MeOH) or Ethyl Acetate (EtOAc)

  • Hydrogen gas (H2) balloon or a hydrogenation apparatus

Procedure:

  • Dissolve the Ligand1-PEG5-OBn in methanol or ethyl acetate.

  • Carefully add a catalytic amount of 10% Pd/C to the solution.

  • Purge the reaction vessel with hydrogen gas and stir the mixture under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Rinse the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the deprotected product, Ligand1-PEG5-OH.

Protocol 4: Conjugation of the Second Ligand

Objective: To couple the second ligand to the newly deprotected hydroxyl group. The reaction conditions will depend on the functional group of the second ligand (e.g., another amide bond formation as in Protocol 2, or a different coupling chemistry like a Mitsunobu reaction or an etherification).

Logical Workflow and Diagrams

The synthesis of a PROTAC using a this compound linker can be visualized as a stepwise process. The following diagram illustrates a typical synthetic workflow.

PROTAC_Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_intermediates Intermediates cluster_final Final Product Benzyl_PEG5_THP This compound Deprotection1 THP Deprotection (Acidic Conditions) Benzyl_PEG5_THP->Deprotection1 Ligand1_COOH Ligand 1 (Warhead) with COOH Conjugation1 Amide Coupling (HATU, DIPEA) Ligand1_COOH->Conjugation1 Ligand2_OH Ligand 2 (Anchor) with OH Conjugation2 Final Conjugation (e.g., Mitsunobu) Ligand2_OH->Conjugation2 Intermediate1 Benzyl-PEG5-OH Deprotection1->Intermediate1 Intermediate2 Ligand1-PEG5-OBn Conjugation1->Intermediate2 Deprotection2 Benzyl Deprotection (Hydrogenolysis) Intermediate3 Ligand1-PEG5-OH Deprotection2->Intermediate3 PROTAC Final PROTAC Molecule Conjugation2->PROTAC Intermediate1->Conjugation1 Intermediate2->Deprotection2 Intermediate3->Conjugation2 PROTAC_Components PROTAC Target Protein Ligand (Warhead) Linker (PEG5) E3 Ligase Ligand (Anchor) TargetProtein Target Protein of Interest PROTAC:f0->TargetProtein Binds to E3Ligase E3 Ubiquitin Ligase PROTAC:f2->E3Ligase Recruits

References

The Strategic Role of the Tetrahydropyranyl (THP) Protecting Group in Advanced PEG Linkers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation and drug delivery, polyethylene (B3416737) glycol (PEG) linkers are indispensable tools for enhancing the therapeutic properties of biomolecules. The precise synthesis and functionalization of these linkers often necessitate the use of protecting groups to temporarily mask reactive functional groups. Among these, the tetrahydropyranyl (THP) group stands out as a versatile and acid-labile protecting group, particularly for the hydroxyl moieties that are fundamental to PEG structures. This technical guide provides an in-depth exploration of the function, application, and quantitative aspects of the THP protecting group in the context of PEG linkers.

The Core Function of the THP Protecting Group in PEG Chemistry

The primary role of the THP protecting group in PEG linkers is to serve as a temporary shield for hydroxyl (-OH) groups.[1][2] This protection is crucial during multi-step synthetic sequences where the hydroxyl group's reactivity could interfere with desired chemical transformations at other positions of the PEG linker or a conjugated molecule. The THP group is an acetal (B89532), which is stable under a variety of conditions, including basic, nucleophilic, and reductive environments, making it compatible with a wide range of synthetic reactions.[3][4][5] Its key feature, however, is its lability under acidic conditions, which allows for its clean and efficient removal to regenerate the free hydroxyl group when needed.[3][6]

The use of THP protection enables the synthesis of complex and well-defined PEG architectures, such as heterobifunctional linkers, where different reactive groups are installed at each terminus of the PEG chain. For instance, one end of a PEG linker can be protected with a THP group while the other end is modified to carry a group reactive towards amines (e.g., an NHS ester) or thiols (e.g., a maleimide).[7][8] This orthogonal protection strategy is fundamental in the construction of sophisticated bioconjugates like antibody-drug conjugates (ADCs).[3]

Chemical Principles: Protection and Deprotection Mechanisms

The chemistry of THP protection and deprotection is straightforward and reliable, contributing to its widespread use in organic synthesis.

Protection of PEG Hydroxyl Groups:

The protection of a hydroxyl group with THP is an acid-catalyzed addition reaction. The PEG-alcohol is reacted with 3,4-dihydro-2H-pyran (DHP) in the presence of a catalytic amount of acid, such as p-toluenesulfonic acid (p-TsOH) or pyridinium (B92312) p-toluenesulfonate (PPTS).[3] The acid protonates the double bond of DHP, creating a resonance-stabilized carbocation. The nucleophilic oxygen of the PEG's hydroxyl group then attacks this carbocation, and subsequent deprotonation yields the THP ether.

THP_Protection PEG_OH R-PEG-OH DHP_protonated Protonated DHP (Resonance Stabilized Carbocation) DHP Dihydropyran (DHP) DHP->DHP_protonated H_plus H+ (catalyst) H_plus->DHP_protonated Protonation Oxonium_ion Oxonium Ion DHP_protonated->Oxonium_ion Nucleophilic attack by PEG-OH PEG_OTHP R-PEG-O-THP Oxonium_ion->PEG_OTHP Deprotonation

Diagram 1: THP Protection of a PEG-Hydroxyl Group.

Deprotection of THP-Protected PEG:

The removal of the THP group is achieved by acid-catalyzed hydrolysis. Treatment of the THP-protected PEG with a mild acid in the presence of an alcohol (e.g., methanol (B129727) or ethanol) or water results in the cleavage of the acetal linkage. The reaction proceeds through protonation of the ether oxygen of the THP ring, followed by the departure of the PEG-alcohol and subsequent attack of the solvent on the resulting carbocation.

THP_Deprotection PEG_OTHP R-PEG-O-THP Protonated_ether Protonated Ether PEG_OTHP->Protonated_ether H_plus H+ H_plus->Protonated_ether Protonation Solvent Solvent (H2O or ROH) Carbocation Resonance Stabilized Carbocation PEG_OH R-PEG-OH Protonated_ether->PEG_OH Release of PEG-OH THP_product THP-Solvent Adduct Carbocation->THP_product Solvent attack

Diagram 2: Acid-Catalyzed Deprotection of a THP-Protected PEG.

Quantitative Data on Stability and Cleavage

The stability of the THP ether linkage is highly dependent on the pH of the environment. While highly stable under basic and neutral conditions, it is readily cleaved under acidic conditions. The following table summarizes the deprotection conditions for THP-protected amino acids, which can be used as a reasonable approximation for the behavior of THP-protected PEG-alcohols.

Protected Amino AcidDeprotection ConditionsDeprotection (%)Time (h)Reference
Fmoc-Trp(THP)-OH10% TFA in CH₂Cl₂/H₂O (88:2)~901[3]
Fmoc-Trp(THP)-OH60% TFA in CH₂Cl₂/H₂O (88:2)<1001[3]
Fmoc-Ser(THP)-OH2% TFA in CH₂Cl₂ with scavengersCompleteNot Specified[3]
Fmoc-Cys(THP)-OHpH 3 (aqueous)~524[3]
Fmoc-Ser(THP)-OHpH 3 (aqueous)~2024[3]
Fmoc-Gly-OThp>10% TFACompleteNot Specified[3]

Comparison with Other Acid-Labile Protecting Groups:

Protecting GroupTypical Cleavage ConditionsComments
THP Mildly acidic (e.g., acetic acid, PPTS, dilute TFA)Stable to bases, nucleophiles, and reducing agents. Introduces a new chiral center.
t-Butyl (tBu) Stronger acids (e.g., neat TFA)Commonly used in peptide synthesis, orthogonal to Fmoc.
Trityl (Trt) Very mild acids (e.g., 1% TFA)Bulky, often used for primary alcohols.
Dimethoxytrityl (DMTr) Very mild acids (e.g., dichloroacetic acid)More acid-labile than Trt, widely used in oligonucleotide synthesis.

Detailed Experimental Protocols

The following are representative protocols for the synthesis and manipulation of THP-protected PEG linkers.

Protocol 1: Synthesis of THP-PEG-Alcohol

This protocol describes the protection of one hydroxyl group of a PEG diol.

  • Materials:

    • PEG diol (e.g., PEG₁₀₀₀)

    • 3,4-Dihydro-2H-pyran (DHP, 1.1 equivalents)

    • Pyridinium p-toluenesulfonate (PPTS, 0.05 equivalents)

    • Anhydrous dichloromethane (B109758) (DCM)

  • Procedure:

    • Dissolve the PEG diol in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

    • Add PPTS to the solution and stir until it dissolves.

    • Add DHP dropwise to the reaction mixture at room temperature.

    • Stir the reaction for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with DCM.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the mono-THP-protected PEG.

Protocol 2: Synthesis of a Heterobifunctional THP-PEG-NHS Ester

This protocol details the conversion of the free hydroxyl group of a THP-PEG-alcohol to an NHS ester.

  • Materials:

    • THP-PEG-OH

    • Disuccinimidyl carbonate (DSC, 1.5 equivalents)

    • Triethylamine (TEA, 2.0 equivalents)

    • Anhydrous acetonitrile (B52724)

  • Procedure:

    • Dissolve THP-PEG-OH in anhydrous acetonitrile in a flask under an inert atmosphere.

    • Add DSC and TEA to the solution.

    • Stir the reaction mixture at room temperature for 12-16 hours.

    • Monitor the reaction by TLC or LC-MS.

    • After completion, remove the solvent under reduced pressure.

    • Purify the product by column chromatography to yield the THP-PEG-NHS ester.

Protocol 3: Bioconjugation and Deprotection

This protocol outlines the conjugation of a THP-PEG-NHS ester to a protein, followed by the deprotection of the THP group.

  • Materials:

    • Protein with accessible primary amines (e.g., lysine (B10760008) residues)

    • THP-PEG-NHS ester

    • Phosphate-buffered saline (PBS), pH 7.4

    • Deprotection buffer (e.g., 2% trifluoroacetic acid in DCM or aqueous acetic acid)

    • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Procedure:

    • Conjugation: a. Dissolve the protein in PBS at a concentration of 1-10 mg/mL. b. Dissolve the THP-PEG-NHS ester in a small amount of a water-miscible organic solvent (e.g., DMSO) and add it to the protein solution (typically at a 10-20 fold molar excess). c. Incubate the reaction mixture for 1-2 hours at room temperature or 2-4 hours at 4°C. d. Quench the reaction by adding the quenching solution. e. Purify the THP-PEG-protein conjugate by size-exclusion chromatography or dialysis to remove unreacted PEG linker.

    • Deprotection: a. Lyophilize the purified THP-PEG-protein conjugate. b. Resuspend the conjugate in the deprotection buffer. c. Incubate for 1-2 hours at room temperature, monitoring the deprotection by mass spectrometry. d. Remove the deprotection buffer and byproducts by dialysis or buffer exchange into the final desired buffer.

Bioconjugation_Workflow Protein Protein (with -NH2 groups) Conjugation Conjugation Reaction (pH 7.4) Protein->Conjugation THP_PEG_NHS THP-PEG-NHS Ester THP_PEG_NHS->Conjugation THP_PEG_Protein THP-PEG-Protein Conjugate Conjugation->THP_PEG_Protein Purification1 Purification (SEC or Dialysis) THP_PEG_Protein->Purification1 Deprotection Acidic Deprotection (e.g., dilute TFA) Purification1->Deprotection Final_Conjugate HO-PEG-Protein Conjugate Deprotection->Final_Conjugate Purification2 Purification (Buffer Exchange) Final_Conjugate->Purification2

Diagram 3: Workflow for Protein Bioconjugation and THP Deprotection.

Applications in Drug Development

The unique properties of the THP protecting group make it highly valuable in various aspects of drug development.

pH-Sensitive Drug Delivery:

The acid-labile nature of the THP group can be exploited for pH-sensitive drug delivery. A drug can be conjugated to a PEG linker via a THP-protected hydroxyl group. In the neutral pH of the bloodstream, the linkage is stable. However, upon reaching the acidic microenvironment of a tumor or within the endosomes/lysosomes of a cell (pH 4.5-6.5), the THP group is cleaved, releasing the drug or activating a therapeutic agent.[9][10]

Drug_Delivery_Pathway Systemic_Circulation Systemic Circulation (pH 7.4) THP-PEG-Drug is stable Tumor_Microenvironment Tumor Microenvironment (Acidic pH) Systemic_Circulation->Tumor_Microenvironment Endocytosis Cellular Uptake (Endocytosis) Tumor_Microenvironment->Endocytosis Endosome_Lysosome Endosome/Lysosome (pH 4.5-6.5) Endocytosis->Endosome_Lysosome Cleavage THP Cleavage Endosome_Lysosome->Cleavage Drug_Release Drug Release and Action Cleavage->Drug_Release

Diagram 4: pH-Sensitive Drug Release Using a THP-Protected Linker.

Orthogonal Synthesis Strategies:

In solid-phase peptide synthesis (SPPS), THP can be used as an orthogonal protecting group in combination with base-labile (e.g., Fmoc) and other acid-labile groups with different sensitivities (e.g., tBu, Trt).[3][11] This allows for the selective deprotection and modification of specific sites on a peptide-PEG conjugate, enabling the creation of highly complex and multifunctional therapeutic molecules.

Conclusion

The tetrahydropyranyl protecting group is a powerful tool in the synthesis and application of PEG linkers for bioconjugation and drug delivery. Its stability under a wide range of synthetic conditions, coupled with its predictable and efficient cleavage under mild acidic conditions, allows for the precise construction of advanced drug delivery systems and bioconjugates. For researchers and drug development professionals, a thorough understanding of the principles and protocols associated with THP protection is essential for harnessing the full potential of PEGylation technology in creating next-generation therapeutics.

References

The Strategic Role of the Benzyl Group in Benzyl-PEG5-THP: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. The design and synthesis of effective PROTACs are critically dependent on the linker that connects the target protein ligand to the E3 ligase ligand. Benzyl-PEG5-THP is a versatile, PEG-based linker designed for this purpose, offering a strategic combination of a polyethylene (B3416737) glycol (PEG) spacer and two distinct protecting groups: a benzyl (B1604629) (Bn) group and a tetrahydropyranyl (THP) group.

This technical guide provides an in-depth analysis of the core functionalities of this compound, with a particular focus on the pivotal role of the benzyl group. We will explore its function as a protecting group, the strategic advantages it offers in multi-step PROTAC synthesis, and the experimental protocols for its selective removal. This guide will also feature quantitative data presented in structured tables and detailed visualizations of relevant pathways and workflows to aid researchers in the effective application of this linker in their drug discovery efforts.

The Molecular Architecture of this compound

This compound is a bifunctional linker with a central PEG chain of five ethylene (B1197577) glycol units. This PEG spacer enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecule.[] The two ends of the PEG chain are capped with protecting groups: a benzyl ether on one terminus and a THP ether on the other. This orthogonal protection strategy is a key feature of the molecule, allowing for the selective deprotection and sequential attachment of the target protein ligand and the E3 ligase ligand.

The benzyl group, a robust and widely used protecting group for hydroxyl functionalities, is stable across a broad range of reaction conditions, including acidic and basic media.[2][3] This stability is crucial during the initial steps of PROTAC synthesis, where harsh conditions may be required to couple the first ligand to the linker. The THP group, in contrast, is labile under acidic conditions, providing a convenient method for its selective removal without affecting the benzyl ether.[4]

The Core Function of the Benzyl Group: A Stable and Selectively Cleavable Protecting Group

The primary role of the benzyl group in this compound is to serve as a stable, yet selectively removable, protecting group for a hydroxyl functionality. This allows for a controlled, stepwise approach to PROTAC synthesis.

Key Characteristics of the Benzyl Protecting Group:

  • Stability: The benzyl ether is resistant to a wide array of reagents, including many acids, bases, and nucleophiles, making it ideal for multi-step synthesis.[5]

  • Orthogonality: The deprotection of the benzyl group is typically achieved under conditions that do not affect many other common protecting groups, such as the acid-labile THP group. This orthogonality is fundamental to the strategic synthesis of complex bifunctional molecules.

  • Selective Cleavage: The benzyl group can be efficiently and cleanly removed through catalytic hydrogenolysis, a method that is generally mild and compatible with a wide range of functional groups. Alternative methods, such as oxidation or the use of strong Lewis acids, are also available.

The strategic placement of the benzyl group allows the researcher to first deprotect the THP-protected end of the linker, attach the first ligand (either the warhead or the E3 ligase ligand), and then, in a subsequent step, deprotect the benzyl-protected end to attach the second ligand. This controlled sequence minimizes the formation of undesirable homobifunctional dimers and simplifies the purification of the final PROTAC.

Experimental Protocols

Orthogonal Deprotection Strategy

The use of orthogonally protected linkers like this compound is a cornerstone of modern PROTAC synthesis. The differential stability of the benzyl and THP groups allows for their selective removal.

Orthogonal_Deprotection start This compound step1 Acidic Deprotection (e.g., p-TsOH, MeOH) start->step1 intermediate Benzyl-PEG5-OH step1->intermediate step2 Ligand 1 Coupling (e.g., Mitsunobu or Esterification) intermediate->step2 intermediate2 Ligand 1-PEG5-Benzyl step2->intermediate2 step3 Benzyl Deprotection (e.g., H₂, Pd/C) intermediate2->step3 intermediate3 Ligand 1-PEG5-OH step3->intermediate3 step4 Ligand 2 Coupling intermediate3->step4 final_protac Final PROTAC step4->final_protac

Caption: Orthogonal deprotection and synthesis workflow for a PROTAC using this compound.

Protocol 1: Selective Deprotection of the THP Group

Objective: To selectively remove the THP protecting group from this compound to reveal a free hydroxyl group for subsequent conjugation.

Materials:

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of methanol and dichloromethane (e.g., 1:1 v/v).

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.1 eq) to the solution at room temperature.

  • Stir the reaction mixture and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the deprotected product, Benzyl-PEG5-OH.

ParameterTypical Value
Reaction Time 1-4 hours
Yield >90%
Purity >95% (by HPLC)
Table 1: Representative Data for THP Deprotection.
Protocol 2: Deprotection of the Benzyl Group by Catalytic Hydrogenolysis

Objective: To remove the benzyl protecting group to expose a hydroxyl functionality, typically after the first ligand has been attached to the other end of the linker.

Materials:

  • Benzyl-protected intermediate (e.g., Ligand 1-PEG5-Benzyl)

  • Palladium on carbon (10% Pd/C)

  • Ethanol (B145695) (EtOH) or Ethyl Acetate (EtOAc)

  • Hydrogen gas (H₂) supply (balloon or hydrogenation apparatus)

  • Celite®

Procedure:

  • Dissolve the benzyl-protected compound (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

  • Carefully add 10% palladium on carbon (typically 10-20% by weight of the substrate) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Evacuate the reaction flask and backfill with hydrogen gas. Repeat this process three times.

  • Stir the reaction mixture vigorously under a positive pressure of hydrogen (e.g., from a balloon) at room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.

  • Upon completion, carefully purge the reaction vessel with an inert gas to remove excess hydrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected product. Further purification by chromatography may be performed if necessary.

ParameterTypical Value
Catalyst Loading 10-20 wt%
Reaction Time 2-16 hours
Yield >95%
Purity >98% (by HPLC)
Table 2: Representative Data for Benzyl Group Hydrogenolysis.

PROTAC Synthesis and Mechanism of Action

The ultimate application of this compound is in the assembly of a PROTAC. The linker serves to bring a target protein and an E3 ubiquitin ligase into close proximity, facilitating the ubiquitination and subsequent degradation of the target protein.

PROTAC_Mechanism cluster_0 Ternary Complex Formation cluster_1 Ubiquitination cluster_2 Proteasomal Degradation PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI binds E3 E3 Ubiquitin Ligase PROTAC->E3 binds E2 E2-Ub ub_POI Ubiquitinated POI E3->ub_POI to POI E2->E3 Proteasome 26S Proteasome ub_POI->Proteasome recognized by Degraded Degraded Peptides Proteasome->Degraded degrades into

References

The Role and Mechanism of Benzyl-PEG5-THP in Cellular Targeted Protein Degradation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The advent of Proteolysis Targeting Chimeras (PROTACs) has introduced a paradigm shift in therapeutic intervention, moving from protein inhibition to targeted protein elimination. These heterobifunctional molecules leverage the cell's intrinsic ubiquitin-proteasome system to selectively degrade proteins of interest (POIs). The linker connecting the two active ends of a PROTAC is a critical determinant of its efficacy, stability, and pharmacokinetic properties. This technical guide provides an in-depth examination of Benzyl-PEG5-THP, a polyethylene (B3416737) glycol (PEG)-based linker, and its role in the mechanism of action of PROTACs in a cellular context. We will detail the core principles of PROTAC-mediated degradation, present relevant quantitative data, outline key experimental protocols for evaluation, and provide visual diagrams of the associated pathways and workflows.

The Core Mechanism of Action: PROTAC-Mediated Protein Degradation

PROTACs are not drugs in the classical, occupancy-driven sense. They do not inhibit the function of a target protein by blocking its active site. Instead, they act as catalytic inducers of proximity, hijacking the cell's natural protein disposal machinery. A PROTAC molecule consists of three key components: a ligand that binds to the target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase (the "anchor"), and a chemical linker that connects these two moieties.[1][2][3][4][5]

The mechanism proceeds through a series of orchestrated steps:

  • Ternary Complex Formation: The PROTAC simultaneously binds to the Protein of Interest (POI) and an E3 ubiquitin ligase within the cell, forming a transient ternary complex (POI-PROTAC-E3 ligase).[1]

  • Ubiquitination: The formation of this complex brings the POI into close proximity with the E3 ligase. The E3 ligase, part of the ubiquitin-proteasome system, facilitates the transfer of ubiquitin molecules from a charged E2 conjugating enzyme onto lysine (B10760008) residues on the surface of the POI. This results in the formation of a polyubiquitin (B1169507) chain.

  • Proteasomal Recognition and Degradation: The polyubiquitin chain acts as a recognition signal for the 26S proteasome.[6] The proteasome captures the ubiquitinated POI, unfolds it, and degrades it into small peptides.

  • PROTAC Recycling: After the ubiquitination event, the PROTAC is released and can go on to recruit another POI and E3 ligase, acting in a catalytic manner.[3]

This process of induced degradation offers several advantages over traditional inhibition, including the ability to target proteins previously considered "undruggable" and the potential for more sustained and profound pharmacological effects at lower doses.

PROTAC_Mechanism cluster_cell Intracellular Environment PROTAC PROTAC (e.g., with this compound linker) Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Ternary_Complex->PROTAC Release & Recycling Ternary_Complex->E3 PolyUb_POI Poly-ubiquitinated POI Ternary_Complex->PolyUb_POI E1_E2_Ub E1 + E2 + Ubiquitin E1_E2_Ub->Ternary_Complex Ubiquitination Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: The PROTAC signaling pathway for targeted protein degradation.

The Role of the this compound Linker

The linker is a critical component that heavily influences the overall properties and efficacy of the PROTAC molecule.[2][] The structure of this compound suggests specific functions for each of its constituent parts.

  • Polyethylene Glycol (PEG5): The core of this linker is a chain of five polyethylene glycol units. PEG linkers are widely used in PROTAC design for several key reasons:

    • Solubility: PROTACs are often large, complex molecules with poor aqueous solubility. The hydrophilic nature of the PEG chain significantly enhances the overall solubility of the molecule, which is crucial for its handling and biological activity.[1][8][9][10]

    • Flexibility: The PEG chain provides rotational freedom and flexibility, allowing the two ends of the PROTAC to adopt an optimal orientation for the formation of a stable and productive ternary complex.[10]

    • Cell Permeability: While highly hydrophilic chains can sometimes impede passive diffusion across cell membranes, the flexibility of PEG linkers can allow the PROTAC to adopt conformations that shield its polar surface area, aiding cellular uptake.[8] However, the relationship between PEG length and permeability is complex and must be empirically optimized.

  • Benzyl (B1604629) Group: The inclusion of a benzyl group can impart specific structural and interactive properties:

    • Conformational Restriction: Compared to a purely aliphatic chain, the rigid aromatic ring of the benzyl group provides a degree of conformational constraint.[2][11] This can pre-organize the PROTAC into a conformation that is more favorable for binding and ternary complex formation, reducing the entropic penalty of binding.

    • Favorable Interactions: The benzyl group can engage in non-covalent interactions, such as pi-stacking, with amino acid residues (like tyrosine or phenylalanine) on the surface of the E3 ligase or the target protein, potentially enhancing the stability of the ternary complex.[2][11]

  • Tetrahydropyran (THP) Group: The THP group is commonly used in organic synthesis as a protecting group for alcohols. In the context of a PROTAC linker, it likely serves as a stable, protected hydroxyl terminus. During the synthesis of the final PROTAC molecule, the THP group can be deprotected to reveal a reactive alcohol, allowing for conjugation to either the POI ligand or the E3 ligase ligand.

Quantitative Data Presentation: Evaluating PROTAC Efficacy

The efficacy of a PROTAC is typically characterized by two key quantitative metrics derived from dose-response experiments:

  • DC₅₀ (Degradation Concentration 50%): The concentration of the PROTAC required to degrade 50% of the target protein in a specific time frame.

  • Dₘₐₓ (Maximum Degradation): The maximum percentage of protein degradation achievable at high concentrations of the PROTAC.

The following tables summarize representative data from published literature for various PROTACs to illustrate typical efficacy parameters. Note that these values are highly dependent on the specific target, E3 ligase, cell line, and treatment duration.

Table 1: Example Degradation Efficacy of BET Bromodomain-Targeting PROTACs

PROTAC Target Protein E3 Ligase Ligand Linker Type DC₅₀ (nM) Dₘₐₓ (%) Cell Line Treatment Time (h)
MZ1 BRD4 VHL PEG ~15 >90% HeLa 24
ARV-771 BRD4 VHL PEG/Alkyl <5 >95% 22Rv1 18

| dBET1 | BRD4 | CRBN | PEG | ~50 | >90% | THP-1 | 18 |

Table 2: Example Degradation Efficacy of Kinase-Targeting PROTACs

PROTAC Target Protein E3 Ligase Ligand Linker Type DC₅₀ (nM) Dₘₐₓ (%) Cell Line Treatment Time (h)
BTK Degrader BTK CRBN PEG/Alkyl ~8 >95% MOLM-14 24

| FAK Degrader | FAK | VHL | PEG | ~30 | ~90% | HCT116 | 24 |

Experimental Protocols

Evaluating a novel PROTAC requires a suite of cellular and biochemical assays to confirm its mechanism of action. Below are detailed methodologies for key experiments.

Protocol 1: Quantification of Target Protein Degradation by Western Blot

This protocol is the gold standard for determining the DC₅₀ and Dₘₐₓ of a PROTAC.[6][12]

Materials:

  • Cell line of interest

  • Cell culture medium and reagents

  • PROTAC stock solution (e.g., in DMSO)

  • Vehicle control (e.g., DMSO)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Methodology:

  • Cell Seeding: Plate cells in 6-well plates at a density that ensures they are in the logarithmic growth phase (typically 70-80% confluency) at the time of harvest. Allow cells to adhere overnight.[12]

  • PROTAC Treatment: Prepare serial dilutions of the PROTAC in cell culture medium. A typical concentration range might be 0.1 nM to 10 µM. Aspirate the old medium from the cells and add the PROTAC-containing medium. Include a vehicle-only control.[12]

  • Incubation: Incubate the cells for a predetermined time (e.g., 4, 8, 16, or 24 hours) at 37°C.[12]

  • Cell Lysis: After incubation, place the plates on ice. Aspirate the medium and wash the cells twice with ice-cold PBS. Add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells.[12]

  • Lysate Collection: Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes. Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[12]

  • Protein Quantification: Transfer the supernatant to a new tube. Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add 4X Laemmli sample buffer to a final concentration of 1X and boil at 95°C for 5-10 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. Run the gel and subsequently transfer the separated proteins to a PVDF membrane.[6]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.[6]

  • Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the corresponding loading control. Calculate the percentage of protein remaining relative to the vehicle-treated control and plot the results to determine DC₅₀ and Dₘₐₓ values.

Protocol 2: Confirmation of Ternary Complex Formation by Co-Immunoprecipitation (Co-IP)

This protocol verifies that the PROTAC induces an interaction between the target protein and the E3 ligase in a cellular context.[13]

Materials:

  • Cell lysates from PROTAC-treated and vehicle-treated cells (prepared as in Protocol 1)

  • Primary antibody for immunoprecipitation (e.g., anti-target protein or anti-E3 ligase)

  • Protein A/G magnetic beads or agarose (B213101) resin

  • Co-IP wash buffer

  • Primary antibodies for Western blot detection (the one not used for IP)

  • All other reagents for Western blotting

Methodology:

  • Antibody-Bead Conjugation: Pre-clear the cell lysates by incubating with beads alone for 1 hour. In a separate tube, incubate the immunoprecipitating antibody with Protein A/G beads for 1-2 hours at 4°C to conjugate.

  • Immunoprecipitation: Add the antibody-conjugated beads to the pre-cleared lysates. Incubate overnight at 4°C with gentle rotation to pull down the protein of interest and its binding partners.

  • Washing: Pellet the beads and discard the supernatant. Wash the beads 3-5 times with ice-cold Co-IP wash buffer to remove non-specific binders.

  • Elution: Elute the protein complexes from the beads by resuspending them in 1X Laemmli sample buffer and boiling at 95°C for 5-10 minutes.

  • Western Blot Analysis: Use the eluted samples for Western blotting as described in Protocol 1. Probe one blot with an antibody against the E3 ligase (if the target was pulled down) or the target protein (if the E3 ligase was pulled down). An increased signal in the PROTAC-treated sample compared to the vehicle control confirms the formation of the ternary complex.

Experimental_Workflow cluster_workflow General Workflow for PROTAC Evaluation cluster_assays Downstream Assays cluster_analysis Data Analysis start 1. Cell Culture & Plating treat 2. Treat Cells with PROTAC (Dose-Response & Time-Course) start->treat lyse 3. Cell Lysis & Protein Quantification treat->lyse viability C. Cell Viability Assay (Cytotoxicity Assay) treat->viability wb A. Western Blot (Degradation Assay) lyse->wb coip B. Co-Immunoprecipitation (Ternary Complex Assay) lyse->coip dc50 Calculate DC₅₀ & Dₘₐₓ wb->dc50 complex Confirm POI-E3 Interaction coip->complex ic50 Determine IC₅₀ viability->ic50

References

Navigating the Aqueous Environment: A Technical Guide to the Solubility and Stability of Benzyl-PEG5-THP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl-PEG5-THP has emerged as a valuable bifunctional linker in the development of novel therapeutics, particularly in the realm of Proteolysis Targeting Chimeras (PROTACs). Its unique architecture, comprising a benzyl (B1604629) group, a five-unit polyethylene (B3416737) glycol (PEG) chain, and a tetrahydropyranyl (THP) protecting group, imparts specific physicochemical properties that are critical for the efficacy and developability of the final drug conjugate. This technical guide provides an in-depth analysis of the aqueous solubility and stability of this compound, offering a foundational understanding for its application in drug discovery and development. While specific experimental data for this compound is not extensively published, this guide synthesizes information based on the well-established chemistry of its constituent functional groups and provides generalized experimental protocols for its characterization.

Chemical Structure and Properties

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 230620-74-3[1][2]
Chemical Formula C22H36O7[2]
Molecular Weight 412.52 g/mol [2][3]
Appearance To be determined
Purity >95%
Storage Short term (days to weeks): 0 - 4 °C, dry, dark. Long term (months to years): -20 °C.
Shelf Life >2 years (if stored properly)

Aqueous Solubility

The aqueous solubility of this compound is a key parameter influencing its handling in experimental settings and its pharmacokinetic profile in vivo. The molecule's solubility is a composite of the contributions from its three main components:

  • Polyethylene Glycol (PEG) Chain: The PEG5 chain is the primary determinant of aqueous solubility. PEG is a hydrophilic polymer known to enhance the water solubility of conjugated molecules. This is attributed to the ability of the ether oxygens in the PEG backbone to form hydrogen bonds with water molecules.

  • Benzyl Group: The benzyl group is hydrophobic and will negatively impact aqueous solubility.

  • Tetrahydropyranyl (THP) Group: The THP group is a cyclic ether with moderate polarity, contributing less to overall hydrophilicity compared to the linear PEG chain.

Table 2: Estimated Aqueous Solubility of this compound

Solvent SystemEstimated SolubilityRationale
Water Sparingly soluble to moderately solubleThe hydrophilic PEG chain is expected to counteract the hydrophobicity of the benzyl group, leading to some degree of water solubility.
Phosphate-Buffered Saline (PBS) pH 7.4 Likely similar to waterThe molecule lacks readily ionizable groups, so physiological pH is not expected to dramatically alter solubility compared to pure water.
Aqueous solutions with organic co-solvents (e.g., DMSO, Ethanol) SolubleThe presence of organic co-solvents will significantly enhance the solubility by accommodating the hydrophobic benzyl and THP moieties.

Stability in Aqueous Solutions

The stability of this compound in aqueous media is critical for its storage, formulation, and in vivo performance. The primary degradation pathways are anticipated to involve the hydrolysis of the ether linkages, particularly the THP ether, and potential oxidation of the benzyl group.

Table 3: Predicted Stability of this compound in Aqueous Solutions

ConditionPotential Degradation PathwayPredicted Stability
Acidic pH (pH < 5) Acid-catalyzed hydrolysis of the THP ether. Low. The THP group is known to be labile under acidic conditions, leading to the cleavage of the THP ether and regeneration of the corresponding alcohol.
Neutral pH (pH 6-8) Minimal hydrolysis of ether linkages.Moderate to High. The molecule is expected to be relatively stable at neutral pH. The benzyl ether and PEG ether linkages are generally stable under these conditions.
Basic pH (pH > 9) Potential for base-catalyzed hydrolysis, although generally slower than acid-catalyzed hydrolysis for ethers.Moderate. While more stable than in acidic conditions, prolonged exposure to strong basic conditions may lead to slow degradation.
Presence of Oxidizing Agents Oxidation of the benzyl group to benzaldehyde (B42025) and benzoic acid.Low to Moderate. The benzylic position is susceptible to oxidation.
Elevated Temperature Increased rate of all degradation pathways.Low. As with most chemical compounds, stability will decrease with increasing temperature.
Light Exposure Potential for photo-degradation.Moderate. It is advisable to protect solutions from light.

Experimental Protocols

Due to the absence of specific published protocols for this compound, the following sections provide detailed, generalized methodologies for determining its aqueous solubility and stability, based on standard practices for similar molecules.

Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)

Objective: To determine the equilibrium solubility of this compound in an aqueous buffer (e.g., PBS, pH 7.4).

Materials:

  • This compound

  • Aqueous buffer of choice (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Vials with screw caps

  • Shaker or rotator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Charged Aerosol Detector)

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume of the aqueous buffer.

  • Seal the vial and place it on a shaker or rotator at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After equilibration, centrifuge the suspension at a high speed to pellet the undissolved solid.

  • Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.

  • Dilute the supernatant with a suitable solvent (e.g., mobile phase for HPLC) to a concentration within the linear range of the analytical method.

  • Quantify the concentration of this compound in the diluted supernatant using a validated HPLC method.

  • Calculate the original concentration in the supernatant, which represents the equilibrium solubility.

Protocol 2: Stability Assessment in Aqueous Buffers

Objective: To evaluate the stability of this compound over time in aqueous solutions at different pH values and temperatures.

Materials:

  • This compound

  • Aqueous buffers of different pH values (e.g., pH 4, 7.4, and 9)

  • Incubators or water baths set to desired temperatures (e.g., 4 °C, 25 °C, and 40 °C)

  • HPLC system with a stability-indicating method (a method capable of separating the parent compound from its degradation products)

  • Vials with screw caps

Procedure:

  • Prepare stock solutions of this compound in a suitable organic solvent (e.g., DMSO) at a known concentration.

  • Dilute the stock solution into the different aqueous buffers to a final, known concentration. Ensure the final concentration of the organic solvent is low (e.g., <1%) to minimize its effect on stability.

  • Aliquot the solutions into separate vials for each time point and condition.

  • Store the vials at the different temperatures.

  • At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours, and weekly thereafter), remove a vial from each condition.

  • Immediately analyze the sample by HPLC to determine the remaining concentration of this compound.

  • Plot the percentage of this compound remaining versus time for each condition to determine the degradation kinetics.

Visualizations

Caption: Chemical structure of this compound.

G cluster_workflow Solubility Determination Workflow A Add excess this compound to buffer B Equilibrate (24-48h) with shaking A->B C Centrifuge to pellet undissolved solid B->C D Collect and dilute supernatant C->D E Quantify concentration by HPLC D->E F Calculate equilibrium solubility E->F

Caption: Experimental workflow for solubility determination.

G cluster_pathway Hypothetical Aqueous Degradation Pathway Start This compound Acid Acidic Conditions (H+) Start->Acid Oxidant Oxidizing Agent Start->Oxidant Product1 Benzyl-PEG5-OH Acid->Product1 Hydrolysis Product2 Dihydropyran Acid->Product2 Hydrolysis Product3 Oxidized Benzyl Species Oxidant->Product3 Oxidation

Caption: Hypothetical degradation pathways of this compound.

Conclusion

This compound is a linker with a solubility profile dominated by its hydrophilic PEG chain, which is likely to render it at least sparingly soluble in aqueous media. Its stability is highly dependent on the pH of the solution, with significant degradation expected under acidic conditions due to the lability of the THP ether. At neutral pH, the molecule is predicted to have reasonable stability, making it suitable for many biological applications. For optimal use, it is crucial to store and handle this compound under appropriate conditions (refrigerated, protected from light and strong acids). The experimental protocols provided in this guide offer a framework for researchers to quantitatively assess the solubility and stability of this compound in their specific applications, ensuring robust and reproducible results in the development of next-generation therapeutics.

References

Benzyl-PEG5-THP molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of Benzyl-PEG5-THP, a heterobifunctional linker commonly employed in the development of Proteolysis Targeting Chimeras (PROTACs) and other advanced drug delivery systems. This document outlines the molecule's core characteristics, offers a plausible synthetic methodology based on established chemical principles, and presents a structural representation for clarity.

Core Quantitative Data

The fundamental properties of this compound are summarized in the table below, providing a quick reference for researchers.

PropertyValueSource(s)
Molecular Formula C₂₂H₃₆O₇[1]
Molecular Weight 414.51 g/mol [2]
Alternate Molecular Weight 412.52 g/mol
Boiling Point 506.0 ± 50.0 °C at 760 mmHg[1]
Density 1.1 ± 0.1 g/cm³[1]
CAS Number 230620-74-3[2]

Structural and Functional Overview

This compound is a molecule comprised of three key functional units:

  • A Benzyl (B1604629) Group: This aromatic group often serves as a stable protecting group for one terminus of the molecule or as a hydrophobic handle for molecular interactions.

  • A Pentaethylene Glycol (PEG5) Linker: The PEG5 chain is a flexible, hydrophilic spacer. In the context of PROTACs, this linker bridges the two ligands that bind to the target protein and the E3 ubiquitin ligase, and its length and flexibility are critical for the formation of a productive ternary complex.

  • A Tetrahydropyranyl (THP) Group: The THP group is a common acid-labile protecting group for alcohols. It masks the reactivity of the terminal hydroxyl group of the PEG linker, allowing for selective chemical modifications at the other end of the molecule.

The interplay of these components makes this compound a versatile tool in chemical biology and drug discovery, enabling the precise construction of complex molecular architectures.

Experimental Protocols: A Plausible Synthetic Route

Step 1: Monobenzylation of Pentaethylene Glycol

The initial step involves the selective attachment of a benzyl group to one of the terminal hydroxyls of pentaethylene glycol. A common method for achieving this is a Williamson ether synthesis.

Methodology:

  • Pentaethylene glycol is dissolved in a suitable aprotic solvent, such as tetrahydrofuran (B95107) (THF).

  • A slight molar excess of a strong base, such as sodium hydride (NaH), is added portion-wise at 0 °C to deprotonate one of the hydroxyl groups, forming the corresponding alkoxide.

  • A slight molar excess of benzyl bromide is then added to the reaction mixture.

  • The reaction is allowed to warm to room temperature and stirred until completion, which can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The resulting crude product, Benzyl-PEG5-OH, is then purified by column chromatography on silica (B1680970) gel.

Step 2: Tetrahydropyranylation of Benzyl-PEG5-OH

The terminal hydroxyl group of the purified Benzyl-PEG5-OH is then protected with a THP group. This is typically achieved by reacting the alcohol with 3,4-dihydro-2H-pyran (DHP) under acidic catalysis.

Methodology:

  • Benzyl-PEG5-OH is dissolved in a dry, aprotic solvent like dichloromethane (B109758) (DCM).

  • A catalytic amount of an acid catalyst, such as pyridinium (B92312) p-toluenesulfonate (PPTS) or a Lewis acid, is added to the solution.

  • A slight excess of 3,4-dihydro-2H-pyran (DHP) is then added dropwise.

  • The reaction is stirred at room temperature and monitored by TLC.

  • Once the starting material is consumed, the reaction is quenched with a mild base (e.g., a saturated solution of sodium bicarbonate).

  • The organic layer is separated, washed with water and brine, and dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure to yield the final product, this compound, which can be further purified by column chromatography if necessary.

Logical Structure of this compound

The following diagram illustrates the connectivity of the three main components of the this compound molecule.

Benzyl_PEG5_THP_Structure Benzyl Benzyl Group PEG5 Pentaethylene Glycol (PEG5) Linker Benzyl->PEG5 Ether Linkage THP Tetrahydropyranyl (THP) Group PEG5->THP Ether Linkage

Figure 1: Logical relationship of the core components of this compound.

References

A Technical Guide to Benzyl-PEG5-THP for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Benzyl-PEG5-THP, a bifunctional polyethylene (B3416737) glycol (PEG) linker increasingly utilized in targeted protein degradation and other bioconjugation strategies. This document details its commercial availability, key chemical properties, and its application in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Commercial Availability and Chemical Properties

This compound (CAS No. 230620-74-3) is a research-grade chemical available from several specialized suppliers. It is characterized by a benzyl (B1604629) ether on one terminus and a tetrahydropyranyl (THP) ether on the other, connected by a discrete five-unit PEG chain. This structure provides a valuable tool for multi-step organic synthesis, particularly in the construction of complex biomolecules.

The benzyl group serves as a stable protecting group for the alcohol, which can be removed under specific conditions such as catalytic hydrogenation[1]. The THP group, also protecting an alcohol, is labile under acidic conditions[2][3]. This orthogonal protection scheme allows for the selective deprotection and functionalization of either end of the PEG linker, a critical feature in the modular assembly of molecules like PROTACs.

Below is a summary of suppliers and their reported data for this compound:

SupplierCatalog/Item #PurityMolecular Weight ( g/mol )Availability
MedKoo123402>98%412.52Custom Synthesis (1g min.)[4][5]
BorenPharmBK0208595%414.51In Stock[6]
GlpBioGC67400N/A412.52In Stock[7]
Sigma-AldrichATE638639212N/A412.52Available
AmbeedA20230620743N/A412.52Available[8]

Application in PROTAC Synthesis

The primary application of this compound is as a flexible linker in the synthesis of PROTACs[7][9]. PROTACs are heterobifunctional molecules that recruit a target protein (Protein of Interest, POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome. The linker plays a crucial role in the efficacy of a PROTAC by dictating the distance and orientation between the POI and the E3 ligase, which is essential for the formation of a stable and productive ternary complex.

PEG linkers, such as the one derived from this compound, are frequently employed to enhance the solubility and cell permeability of the resulting PROTAC molecule[4][6][10].

The synthesis of a PROTAC using a linker like this compound is a modular process. The general workflow involves the sequential deprotection of the terminal ends of the linker and coupling with a POI ligand and an E3 ligase ligand.

PROTAC_Synthesis_Workflow cluster_linker_prep Linker Preparation cluster_coupling Sequential Coupling start This compound deprotect_thp Acidic Deprotection (THP) start->deprotect_thp linker_oh Benzyl-PEG5-OH deprotect_thp->linker_oh activate_oh Activation (e.g., Tosylation) linker_oh->activate_oh linker_ots Benzyl-PEG5-OTs activate_oh->linker_ots poi_ligand POI Ligand (with nucleophile, e.g., -NH2) linker_ots->poi_ligand Couple Ligand 1 intermediate POI-Linker-Benzyl e3_ligand E3 Ligase Ligand (with nucleophile, e.g., -OH) final_protac Final PROTAC (POI-Linker-E3 Ligase) deprotect_bn Debenzylation (e.g., Hydrogenation) intermediate->deprotect_bn intermediate_oh POI-Linker-OH deprotect_bn->intermediate_oh intermediate_oh->e3_ligand Couple Ligand 2

Caption: Representative workflow for PROTAC synthesis using this compound.

Experimental Protocols

While specific protocols for individual PROTACs are highly dependent on the nature of the POI and E3 ligase ligands, the following are representative methodologies for the key steps involving a linker like this compound. These are based on established chemical transformations for PEG linkers and protecting groups.

Protocol 1: Deprotection of the THP Group

This protocol yields a free primary alcohol on one terminus of the PEG linker.

Reagents and Materials:

  • This compound

  • Pyridinium p-toluenesulfonate (PPTS) or Acetic Acid

  • Ethanol (B145695) or a mixture of THF/Water

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (B86663)

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve this compound (1.0 eq) in ethanol (or an appropriate solvent mixture).

  • Add a catalytic amount of PPTS (e.g., 0.1 eq).

  • Stir the reaction at room temperature or slightly elevated temperature (e.g., 40-50 °C) and monitor by TLC or LC-MS until the starting material is consumed.

  • Quench the reaction by adding saturated sodium bicarbonate solution.

  • Extract the product with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield Benzyl-PEG5-OH.

Protocol 2: Activation of the Terminal Alcohol (Tosylation)

This protocol activates the alcohol as a good leaving group for subsequent nucleophilic substitution.

Reagents and Materials:

  • Benzyl-PEG5-OH

  • p-Toluenesulfonyl chloride (TsCl)

  • Triethylamine (B128534) (TEA) or Pyridine

  • Anhydrous Dichloromethane (DCM)

  • Standard glassware for organic synthesis under inert atmosphere

Procedure:

  • Dissolve Benzyl-PEG5-OH (1.0 eq) in anhydrous DCM under a nitrogen atmosphere.

  • Add triethylamine (1.5 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of p-toluenesulfonyl chloride (1.2 eq) in anhydrous DCM.

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.

  • Wash the reaction mixture with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • The resulting Benzyl-PEG5-OTs can often be used in the next step without further purification.

Protocol 3: Deprotection of the Benzyl Group

This protocol is typically performed after the first ligand has been coupled to reveal a free alcohol for the second coupling reaction.

Reagents and Materials:

  • Benzyl-protected PEG-conjugate

  • Palladium on carbon (10% Pd/C)

  • Hydrogen gas (H₂)

  • Methanol (B129727) or Ethanol

  • Standard hydrogenation apparatus

Procedure:

  • Dissolve the benzyl-protected PEG-conjugate in methanol or ethanol in a flask suitable for hydrogenation.

  • Carefully add 10% Pd/C catalyst (typically 5-10 mol% relative to the substrate).

  • Evacuate the flask and backfill with hydrogen gas (this can be done using a hydrogen-filled balloon).

  • Stir the reaction vigorously at room temperature under a hydrogen atmosphere.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Rinse the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the deprotected alcohol.

The following diagram illustrates the general mechanism of PROTAC-mediated protein degradation, which is the ultimate biological pathway targeted by molecules synthesized using this compound.

PROTAC_Mechanism cluster_ternary Ternary Complex Formation PROTAC PROTAC (POI Ligand-Linker-E3 Ligand) Ternary POI-PROTAC-E3 Complex PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb Polyubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: General mechanism of PROTAC-mediated protein degradation.

By providing a modular and synthetically versatile platform, this compound serves as a valuable tool for researchers in the development of novel therapeutics based on targeted protein degradation. The ability to precisely control the linker length and composition is a key element in optimizing the potency and pharmacological properties of PROTACs.

References

The Strategic Imperative of PEG Linkers in PROTAC Design: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic intervention, offering the unprecedented ability to selectively eliminate disease-causing proteins. These heterobifunctional molecules orchestrate the degradation of specific proteins by hijacking the cell's own ubiquitin-proteasome system. A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. Far from being a passive tether, the linker is a critical determinant of a PROTAC's efficacy, selectivity, and pharmacokinetic properties. Among the diverse array of linker types, polyethylene (B3416737) glycol (PEG) linkers have emerged as a cornerstone in PROTAC design due to their unique physicochemical properties that significantly influence the molecule's overall performance.

This in-depth technical guide provides a comprehensive overview of the role of PEG linkers in PROTAC design. It delves into their impact on crucial parameters such as solubility, cell permeability, and the formation of the key ternary complex. Furthermore, this guide presents quantitative data from various studies in structured tables, details essential experimental protocols, and provides visualizations of key biological pathways and experimental workflows to empower researchers in the rational design of next-generation protein degraders.

The Multifaceted Role of PEG Linkers in PROTAC Efficacy

Polyethylene glycol (PEG) linkers are composed of repeating ethylene (B1197577) glycol units, which impart a unique combination of hydrophilicity, flexibility, and biocompatibility to the PROTAC molecule. These properties are instrumental in overcoming some of the inherent challenges in PROTAC development, such as poor solubility and limited cell permeability, which often arise from the high molecular weight and lipophilicity of these chimeric molecules.

Enhancing Solubility and Physicochemical Properties: A significant hurdle in the development of PROTACs is their often-low aqueous solubility. The hydrophilic nature of the PEG linker can significantly enhance the solubility of the entire PROTAC molecule, which is crucial for its formulation and bioavailability. The ether oxygens within the PEG backbone can form hydrogen bonds with water, improving the molecule's interaction with aqueous environments.

Modulating Cell Permeability: The relationship between PEG linkers and cell permeability is complex. While increased hydrophilicity can sometimes hinder passive diffusion across the cell membrane, the inherent flexibility of PEG linkers can be advantageous. This flexibility allows the PROTAC to adopt various conformations, including folded states that can shield polar surface areas, potentially facilitating membrane traversal. However, the optimal degree of PEGylation is crucial, as excessively long PEG chains can also impede cellular uptake.

Optimizing Ternary Complex Formation: The primary function of the linker is to facilitate the formation of a stable and productive ternary complex, consisting of the target protein, the PROTAC, and the E3 ligase. The length and flexibility of the PEG linker are critical for achieving the optimal orientation and proximity between the POI and the E3 ligase, which is a prerequisite for efficient ubiquitination and subsequent degradation. A linker that is too short may cause steric hindrance, preventing the formation of a stable complex. Conversely, a linker that is too long might lead to an unstable or non-productive complex where the ubiquitination sites on the target protein are not accessible to the E3 ligase. Therefore, the length of the PEG linker must be empirically optimized for each specific POI-E3 ligase pair.

Quantitative Impact of PEG Linker Length on PROTAC Performance

The degradation efficiency of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize findings from various studies, illustrating the critical impact of PEG linker length on the degradation of different target proteins.

Target ProteinE3 LigaseLinker CompositionLinker Length (atoms)DC50 (nM)Dmax (%)Reference
TBK1 VHLAlkyl/Ether< 12No Degradation-[1]
21396[1]
2929276[1]
ERα VHLPEG12>1000<50[2]
16~100>90[2]
20>1000<60
BRD4 CRBNPEG1 (0 PEG units)< 500>90
2-3 (1-2 PEG units)> 5000<50
5-6 (4-5 PEG units)< 500>90
BTK CRBNPEG< 4 PEG unitsImpaired Binding-
≥ 4 PEG units1-40>90

Note: The data presented is compiled from multiple sources and is intended to be illustrative of general trends. The optimal linker length is highly dependent on the specific PROTAC system.

Experimental Protocols

General Synthesis of a PROTAC with a PEG Linker (Amide Coupling)

This protocol outlines a general method for synthesizing a PROTAC using amide bond formation to connect a warhead, a PEG linker, and an E3 ligase ligand.

Materials:

  • Warhead with a carboxylic acid or amine functional group.

  • E3 ligase ligand with a carboxylic acid or amine functional group.

  • Bifunctional PEG linker (e.g., amine-PEG-acid, acid-PEG-Boc, etc.).

  • Peptide coupling reagents (e.g., HATU, HOBt).

  • Organic base (e.g., DIPEA).

  • Anhydrous solvents (e.g., DMF, DCM).

  • Reagents for deprotection if necessary (e.g., TFA for Boc deprotection).

  • Standard laboratory glassware and purification equipment (e.g., HPLC, column chromatography).

Procedure:

  • Step 1: Coupling of the First Component to the PEG Linker

    • Dissolve the warhead (or E3 ligase ligand) containing a carboxylic acid (1.0 eq) and a Boc-protected amine-PEG-linker (1.1 eq) in anhydrous DMF.

    • Add the coupling reagent (e.g., HATU, 1.2 eq) and an organic base (e.g., DIPEA, 2.0 eq) to the solution.

    • Stir the reaction mixture at room temperature for 2-4 hours or until completion, monitoring by TLC or LC-MS.

    • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the product by column chromatography.

  • Step 2: Deprotection of the PEG Linker

    • Dissolve the product from Step 1 in DCM.

    • Add trifluoroacetic acid (TFA) and stir at room temperature for 1-2 hours to remove the Boc protecting group.

    • Monitor the reaction by TLC or LC-MS.

    • Once complete, remove the solvent and excess TFA under reduced pressure.

  • Step 3: Coupling of the Second Component

    • Dissolve the deprotected intermediate from Step 2 and the second component (E3 ligase ligand or warhead with a carboxylic acid, 1.0 eq) in anhydrous DMF.

    • Add the coupling reagent (e.g., HATU, 1.2 eq) and an organic base (e.g., DIPEA, 2.0 eq).

    • Stir the reaction mixture at room temperature overnight or until completion, monitoring by TLC or LC-MS.

    • Work up the reaction as described in Step 1.

    • Purify the final PROTAC product by preparative HPLC to obtain a highly pure compound.

  • Step 4: Characterization

    • Confirm the identity and purity of the final PROTAC product by LC-MS and NMR spectroscopy.

Western Blotting for PROTAC-Mediated Protein Degradation

This protocol details the steps to assess the efficacy of a PROTAC in degrading its target protein in a cellular context.

Materials:

  • Cell line expressing the target protein.

  • PROTAC compound dissolved in a suitable solvent (e.g., DMSO).

  • Cell culture medium and supplements.

  • Phosphate-buffered saline (PBS).

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Protein quantification assay (e.g., BCA assay).

  • SDS-PAGE gels, running buffer, and transfer buffer.

  • PVDF or nitrocellulose membrane.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibody specific to the target protein.

  • Primary antibody for a loading control (e.g., GAPDH, β-actin).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system for chemiluminescence detection.

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in a multi-well plate at a density that allows for optimal growth.

    • Allow cells to adhere and grow overnight.

    • Treat the cells with varying concentrations of the PROTAC compound for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold PBS.

    • Add lysis buffer to each well and incubate on ice to lyse the cells.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a protein assay kit according to the manufacturer's instructions.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration of all samples and prepare them for loading by adding Laemmli buffer and boiling.

    • Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Incubate the membrane with the chemiluminescent substrate.

    • Detect the signal using an imaging system.

    • Strip the membrane (if necessary) and re-probe with the loading control antibody.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the intensity of the target protein band to the corresponding loading control band.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

Visualizing the Core Concepts

To further elucidate the mechanisms and workflows discussed, the following diagrams have been generated using the Graphviz DOT language.

PROTAC_Mechanism cluster_Cell Cellular Environment cluster_Ternary Ternary Complex Formation POI Protein of Interest (POI) POI_bound POI POI->POI_bound Binding PROTAC PROTAC PROTAC->POI_bound E3_bound E3 Ligase PROTAC->E3_bound E3_Ligase E3 Ubiquitin Ligase E3_Ligase->E3_bound Recruitment PROTAC_bound PROTAC POI_bound->PROTAC_bound Proteasome 26S Proteasome POI_bound->Proteasome Recognition & Degradation PROTAC_bound->E3_bound E3_bound->POI_bound Ubiquitination Ub Ubiquitin Ub->E3_bound Activation Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

Caption: PROTAC-mediated protein degradation pathway.

Ubiquitin_Proteasome_Pathway Ub Ubiquitin (Ub) E1 E1 (Ub-activating enzyme) Ub->E1 Activation AMP_PPi AMP + PPi E1->AMP_PPi E2 E2 (Ub-conjugating enzyme) E1->E2 Conjugation ATP ATP ATP->E1 E3 E3 (Ub-protein ligase) E2->E3 PolyUb_Target Polyubiquitinated Target Protein E3->PolyUb_Target Polyubiquitination Target_Protein Target Protein Target_Protein->E3 Recognition Proteasome 26S Proteasome PolyUb_Target->Proteasome Degradation Peptides Peptides Proteasome->Peptides Recycled_Ub Recycled Ub Proteasome->Recycled_Ub

Caption: The Ubiquitin-Proteasome System (UPS).

PROTAC_Experimental_Workflow cluster_Design PROTAC Design & Synthesis cluster_Evaluation In Vitro & Cellular Evaluation cluster_PK In Vivo Evaluation (Optional) Design 1. Rational Design (Warhead, Linker, E3 Ligand) Synthesis 2. Chemical Synthesis Design->Synthesis Purification 3. Purification & Characterization (HPLC, LC-MS, NMR) Synthesis->Purification Cell_Culture 4. Cell Culture & Treatment Purification->Cell_Culture Lysis 5. Cell Lysis Cell_Culture->Lysis Western_Blot 6. Western Blotting Lysis->Western_Blot Data_Analysis 7. Data Analysis (DC50, Dmax) Western_Blot->Data_Analysis Animal_Model 8. Animal Dosing Data_Analysis->Animal_Model Lead Optimization PK_Analysis 9. Pharmacokinetic Analysis Animal_Model->PK_Analysis PD_Analysis 10. Pharmacodynamic Analysis (Tumor/Tissue Degradation) Animal_Model->PD_Analysis

References

Navigating the Safety Landscape of Benzyl-PEG5-THP: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the safety profile of novel chemical entities is paramount. This in-depth technical guide provides a comprehensive overview of the available safety data and recommended handling precautions for Benzyl-PEG5-THP, a heterobifunctional PROTAC linker. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guide extrapolates information from the safety profiles of its constituent chemical moieties—the benzyl (B1604629) group, the polyethylene (B3416737) glycol (PEG) chain, and the tetrahydropyranyl (THP) ether—as well as from data on similar PEGylated molecules.

Compound Identification and Physical Properties

This compound is a chemical tool used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Its structure allows for the linkage of a target protein ligand and an E3 ligase ligand. While a comprehensive, experimentally verified dataset for this compound is not publicly available, the following information has been compiled from various chemical suppliers and databases.

PropertyValueSource
CAS Number 230620-74-3[1][2]
Molecular Formula C22H36O7[3]
Molecular Weight 412.52 g/mol [1][3]
Appearance To be determined[3]
Purity >98% (typical)[3]
Storage Conditions Short term (days to weeks): 0 - 4 °C, dry and dark. Long term (months to years): -20 °C.[3]
Shipping Conditions Shipped under ambient temperature as a non-hazardous chemical.[3]

Hazard Identification and GHS Classification

A specific Globally Harmonized System (GHS) classification for this compound is not available. However, based on the known hazards of related compounds, a precautionary classification can be inferred. The primary hazards are likely associated with the benzyl alcohol moiety, which can be harmful if swallowed or inhaled and may cause eye irritation and skin sensitization.

Precautionary GHS Classification (Extrapolated):

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.[4][5]
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled.[4][5]
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation.[4][5]
Skin SensitizationCategory 1BH317: May cause an allergic skin reaction.[4][5][6]

Handling and Storage Precautions

Given the potential hazards, appropriate personal protective equipment (PPE) and handling procedures are essential to ensure laboratory safety.

Recommended Handling and Storage Procedures:

PrecautionDetails
Engineering Controls Use only in a well-ventilated area, preferably in a chemical fume hood.[4][7]
Personal Protective Equipment - Eye/Face Protection: Wear chemical safety goggles or a face shield.[4][5] - Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.[4][5] - Respiratory Protection: If working outside a fume hood or with potential for aerosolization, use a NIOSH-approved respirator.
Hygiene Measures Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[4][7]
Storage Store in a tightly sealed container in a cool, dry, and dark place. Recommended long-term storage is at -20°C.[3]

Accidental Release and First Aid Measures

In the event of an accidental release or exposure, the following procedures should be followed.

SituationFirst Aid and Spill Response
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation or rash occurs, seek medical advice.[5][7]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[8]
Inhalation Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[7]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[8]
Spill Absorb the spillage with an inert material (e.g., sand, vermiculite) and place it in a suitable container for disposal. Ventilate the area and wash the spill site after material pickup is complete.

Toxicological Information

No specific toxicological studies on this compound have been reported in the public domain. The toxicological profile is therefore inferred from data on benzyl alcohol and related phthalates. Benzyl alcohol is known to be of low to moderate acute toxicity. Chronic exposure to some related phthalates, such as butyl benzyl phthalate (B1215562), has been associated with developmental and reproductive toxicity in animal studies.[9][10] However, the PEG linker in this compound is generally considered to be of low toxicity.

Experimental Protocols

Detailed experimental protocols for the safety assessment of this compound are not available. However, standard OECD guidelines for testing of chemicals would be followed to determine properties such as acute toxicity (oral, dermal, inhalation), skin and eye irritation/corrosion, and skin sensitization.

Visualizing Safety and Handling Workflow

The following diagram illustrates a logical workflow for the safe handling and risk mitigation of this compound in a research environment.

G Figure 1. Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_response Emergency Response cluster_disposal Disposal a Review Safety Information (SDS or equivalent) b Assess Risks for Planned Experiment a->b c Select Appropriate PPE (Gloves, Goggles, Lab Coat) b->c d Work in a Ventilated Area (Fume Hood) c->d e Handle with Care to Avoid Contact and Aerosolization d->e f Store Properly When Not in Use (-20°C, Sealed, Dark) e->f g Accidental Spill e->g If spill occurs h Personal Exposure e->h If exposure occurs l Dispose of Waste According to Institutional and Local Regulations f->l j Clean Spill According to Protocol g->j i Follow First Aid Procedures h->i k Seek Medical Attention if Necessary i->k

References

Methodological & Application

Synthesis of Benzyl-PEG5-THP: A PROTAC Linker Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of Benzyl-PEG5-THP, a bifunctional linker commonly used in the development of Proteolysis Targeting Chimeras (PROTACs). This linker features a benzyl (B1604629) ether group for attachment to a ligand for a protein of interest (POI) and a tetrahydropyranyl (THP) protected alcohol for subsequent conjugation to an E3 ligase ligand. The inclusion of a pentaethylene glycol (PEG5) spacer enhances the solubility and optimizes the spatial orientation of the final PROTAC molecule.

Introduction

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker connecting the POI-binding and E3 ligase-binding moieties is a critical component influencing the efficacy of the PROTAC. The this compound linker offers a modular and versatile platform for PROTAC synthesis. The benzyl group can be deprotected under specific conditions to reveal a functional group for conjugation, while the THP group provides a stable protecting group for the terminal alcohol, which can be removed under acidic conditions for subsequent reactions.

Overall Synthesis Workflow

The synthesis of this compound is a two-step process commencing with the selective monobenzylation of pentaethylene glycol, followed by the protection of the remaining terminal alcohol with a tetrahydropyranyl (THP) group.

Figure 1: Overall workflow for the synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of Benzyl-PEG5-OH (Mono-O-benzylation of Pentaethylene Glycol)

This procedure details the selective monobenzylation of pentaethylene glycol using a Williamson ether synthesis. By using an excess of the glycol, the formation of the dibenzylated byproduct is minimized.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)Equivalents
Pentaethylene Glycol238.2811.9 g50.05.0
Sodium Hydride (60% dispersion in mineral oil)40.000.44 g11.01.1
Benzyl Bromide171.031.71 g (1.19 mL)10.01.0
Anhydrous Tetrahydrofuran (THF)-100 mL--
Dichloromethane (B109758) (DCM)-150 mL--
Saturated aqueous NH4Cl-50 mL--
Brine-50 mL--
Anhydrous Sodium Sulfate----

Procedure:

  • To a flame-dried 250 mL round-bottom flask under an argon atmosphere, add pentaethylene glycol (5.0 eq) and anhydrous THF.

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

  • Cool the reaction mixture back to 0 °C and add benzyl bromide (1.0 eq) dropwise via a syringe.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TCM) (Eluent: Ethyl acetate (B1210297)/Hexane 1:1).

  • Upon completion, cool the reaction to 0 °C and cautiously quench with saturated aqueous NH4Cl.

  • Remove the THF under reduced pressure.

  • Dilute the residue with dichloromethane (100 mL) and water (50 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 25 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel (Eluent: gradient of 50% to 100% ethyl acetate in hexane) to afford Benzyl-PEG5-OH as a colorless oil.

Expected Yield: 60-70%

Characterization Data (Benzyl-PEG5-OH):

Data TypeDescription
¹H NMR (400 MHz, CDCl₃) δ (ppm)7.38 – 7.28 (m, 5H, Ar-H), 4.57 (s, 2H, Ar-CH₂), 3.75 – 3.55 (m, 20H, PEG-CH₂), 2.85 (br s, 1H, -OH).
¹³C NMR (101 MHz, CDCl₃) δ (ppm)138.5, 128.4, 127.7, 127.6, 73.2, 72.6, 70.8, 70.6, 70.5, 70.3, 69.4, 61.7.
Appearance Colorless oil
Step 2: Synthesis of this compound (THP Protection of Benzyl-PEG5-OH)

This procedure describes the acid-catalyzed protection of the terminal hydroxyl group of Benzyl-PEG5-OH with a tetrahydropyranyl (THP) group.[1]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)Equivalents
Benzyl-PEG5-OH328.413.28 g10.01.0
3,4-Dihydro-2H-pyran (DHP)84.121.26 g (1.37 mL)15.01.5
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)190.220.095 g0.50.05
Anhydrous Dichloromethane (DCM)-50 mL--
Saturated aqueous NaHCO₃-30 mL--
Brine-30 mL--
Anhydrous Sodium Sulfate----

Procedure:

  • To a dry 100 mL round-bottom flask under an argon atmosphere, dissolve Benzyl-PEG5-OH (1.0 eq) in anhydrous dichloromethane.

  • Add 3,4-dihydro-2H-pyran (1.5 eq) to the solution.

  • Add p-toluenesulfonic acid monohydrate (0.05 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC (Eluent: Ethyl acetate/Hexane 1:1). The reaction is typically complete within 2-4 hours.

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (Eluent: gradient of 20% to 50% ethyl acetate in hexane) to yield this compound as a colorless oil.

Expected Yield: 85-95%

Characterization Data (this compound):

Data TypeDescription
¹H NMR (400 MHz, CDCl₃) δ (ppm)7.38 – 7.28 (m, 5H, Ar-H), 4.59 (t, 1H, O-CH-O), 4.57 (s, 2H, Ar-CH₂), 3.90 – 3.84 (m, 1H, THP-CH₂O), 3.75 – 3.48 (m, 21H, PEG-CH₂ and THP-CH₂O), 1.85 – 1.48 (m, 6H, THP-CH₂).
¹³C NMR (101 MHz, CDCl₃) δ (ppm)138.5, 128.4, 127.7, 127.6, 98.9, 73.2, 70.8, 70.6, 70.5, 69.4, 67.6, 62.3, 30.7, 25.5, 19.6.
Appearance Colorless oil
CAS Number 230620-74-3
Molecular Formula C₂₂H₃₆O₇
Molecular Weight 412.52

PROTAC Synthesis Logic

The synthesized this compound linker is a key intermediate in the construction of a PROTAC. The following diagram illustrates the logical steps for its incorporation into a final PROTAC molecule.

PROTACSynthesisLogic cluster_linker Linker Synthesis cluster_deprotection1 Deprotection Strategy 1 cluster_deprotection2 Deprotection Strategy 2 cluster_conjugation Conjugation to Ligands linker This compound deprotect_thp THP Deprotection (Acidic Conditions) linker->deprotect_thp deprotect_bn Benzyl Deprotection (Hydrogenolysis) linker->deprotect_bn linker_oh Benzyl-PEG5-OH deprotect_thp->linker_oh e3_ligand E3 Ligase Ligand linker_oh->e3_ligand Couple to E3 Ligand linker_thp_oh HO-PEG5-THP deprotect_bn->linker_thp_oh poi_ligand POI Ligand linker_thp_oh->poi_ligand Couple to POI Ligand e3_ligand->poi_ligand Deprotect Benzyl & Couple to POI Ligand protac Final PROTAC e3_ligand->protac poi_ligand->e3_ligand Deprotect THP & Couple to E3 Ligand poi_ligand->protac

References

Application Notes and Protocols for Benzyl-PEG5-THP in Bioconjugation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Benzyl-PEG5-THP is a heterobifunctional linker commonly employed in the synthesis of complex bioconjugates, most notably Proteolysis Targeting Chimeras (PROTACs). This molecule incorporates a polyethylene (B3416737) glycol (PEG) spacer of five units, which enhances solubility and provides spatial separation between conjugated moieties. One terminus is protected by a benzyl (B1604629) (Bn) group, while the other alcohol terminus is protected by a tetrahydropyranyl (THP) group. The orthogonal nature of these protecting groups allows for their selective removal, enabling the sequential conjugation of two different molecular entities.

These application notes provide a detailed guide for the use of this compound in a typical bioconjugation workflow, focusing on the synthesis of a PROTAC molecule. The protocols described herein cover the sequential deprotection of the THP and benzyl groups, and the subsequent coupling reactions to attach an E3 ligase ligand and a target protein ligand.

Chemical Properties and Handling

The chemical structure of this compound facilitates a modular approach to bioconjugate synthesis. The key features include:

  • PEG5 Spacer: A hydrophilic chain of five polyethylene glycol units that improves the solubility of the resulting conjugate in aqueous media.

  • THP Protecting Group: An acid-labile protecting group for the primary alcohol. It is stable under basic and nucleophilic conditions but is readily cleaved under mild acidic conditions.

  • Benzyl Protecting Group: A protecting group for the other terminus, which is stable to a wide range of reaction conditions but can be selectively removed by catalytic hydrogenolysis.

Storage and Handling: this compound should be stored at -20°C. For use, it should be warmed to room temperature and handled under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination, especially when using anhydrous solvents.

Experimental Protocols

The following protocols outline a representative workflow for the synthesis of a PROTAC using this compound. This process involves a three-stage approach:

  • Stage 1: Selective deprotection of the THP group and coupling of the first ligand (e.g., an E3 ligase ligand).

  • Stage 2: Deprotection of the benzyl group.

  • Stage 3: Coupling of the second ligand (e.g., a protein of interest ligand).

Stage 1: THP Deprotection and Coupling of E3 Ligase Ligand

This stage involves the removal of the acid-labile THP group to expose a primary alcohol, which is then activated for coupling to the first ligand.

1.1: Deprotection of the THP Group

This protocol describes the removal of the THP protecting group under mild acidic conditions.

  • Materials:

  • Procedure:

    • Dissolve this compound (1.0 eq) in a 3:1:1 mixture of THF:AcOH:H₂O.

    • Stir the reaction mixture at room temperature for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, carefully neutralize the reaction mixture with a saturated NaHCO₃ solution until effervescence ceases.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield Benzyl-PEG5-OH.

1.2: Activation of the Hydroxyl Group (Tosylation)

The exposed primary alcohol is activated as a tosylate to facilitate nucleophilic substitution by an amine-containing E3 ligase ligand.[1]

  • Materials:

  • Procedure:

    • Dissolve Benzyl-PEG5-OH (1.0 eq) in anhydrous DCM (0.1 M).[1]

    • Add triethylamine (1.5 eq) to the solution.[1]

    • Cool the reaction mixture to 0°C in an ice bath.[1]

    • Slowly add a solution of p-toluenesulfonyl chloride (1.2 eq) in anhydrous DCM.[1]

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by TLC.

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield Benzyl-PEG5-OTs.[1]

1.3: Coupling with Amine-Containing E3 Ligase Ligand

This step involves the nucleophilic substitution of the tosyl group by the amine on the E3 ligase ligand.[1]

  • Procedure:

    • Dissolve the amine-containing E3 ligase ligand (1.0 eq) and Benzyl-PEG5-OTs (1.1 eq) in anhydrous DMF (0.1 M).[1]

    • Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) to the reaction mixture.[1]

    • Stir the reaction at 60°C overnight under a nitrogen atmosphere.[1]

    • Monitor the reaction progress by LC-MS.

    • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).[1]

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

    • Purify the crude product by preparative HPLC to obtain the E3 ligase ligand-linker-Bn conjugate.

Stage 2: Benzyl Group Deprotection

This stage involves the removal of the benzyl group via catalytic hydrogenolysis to expose a primary alcohol on the other end of the linker.

  • Materials:

    • E3 ligase ligand-linker-Bn conjugate

    • Ethanol (B145695) (EtOH) or Tetrahydrofuran (THF)

    • 10% Palladium on carbon (Pd/C)

    • Hydrogen gas (H₂) balloon or hydrogenator

  • Procedure:

    • Dissolve the E3 ligase ligand-linker-Bn conjugate in a suitable solvent like ethanol or THF.

    • Carefully add 10% Pd/C catalyst (typically 10-20% by weight of the substrate).

    • Seal the reaction vessel and purge with hydrogen gas.

    • Stir the reaction mixture under a hydrogen atmosphere (balloon pressure or in a hydrogenator) at room temperature for 8-16 hours.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

    • Wash the Celite pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to yield the debenzylated E3 ligase ligand-linker-OH.

Stage 3: Coupling of Target Protein Ligand

In this final stage, the newly exposed hydroxyl group is coupled to the target protein ligand. This example assumes the protein of interest (POI) ligand has a carboxylic acid for an amide bond formation, which requires activation of the linker's hydroxyl group to an amine.

3.1: Conversion of Hydroxyl to Amine (Optional, if POI ligand is a carboxylic acid)

This two-step process converts the terminal alcohol to an amine.

  • Mesylation:

    • Dissolve the E3 ligase ligand-linker-OH (1.0 eq) in anhydrous DCM.

    • Add triethylamine (1.5 eq).

    • Cool to 0°C and add methanesulfonyl chloride (1.2 eq).

    • Stir at 0°C for 1 hour, then at room temperature for 2-4 hours.

    • Work up as in the tosylation step to yield the mesylated intermediate.

  • Azide (B81097) Formation and Reduction:

    • Dissolve the mesylated intermediate in DMF and add sodium azide (3.0 eq).

    • Heat at 60-80°C for 12-16 hours.

    • After workup, the resulting azide can be reduced to the amine using triphenylphosphine (B44618) and water (Staudinger reaction) or catalytic hydrogenation.

3.2: Amide Bond Formation

This protocol describes the coupling of the amine-functionalized linker with a carboxylic acid-containing POI ligand.[2]

  • Materials:

    • E3 ligase ligand-linker-NH₂

    • POI ligand with a terminal carboxylic acid (POI-COOH)

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • DIPEA

    • Anhydrous DMF

  • Procedure:

    • Dissolve the POI-COOH (1.0 eq), HATU (1.2 eq), and DIPEA (3.0 eq) in anhydrous DMF.[2]

    • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

    • Add a solution of the E3 ligase ligand-linker-NH₂ (1.0 eq) in anhydrous DMF.[2]

    • Stir the reaction at room temperature overnight under a nitrogen atmosphere.[2]

    • Monitor the reaction progress by LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO₃ solution, and brine.[2]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[2]

    • Purify the final PROTAC by preparative HPLC.

Data Presentation

The following tables provide a summary of the expected inputs and outputs for the key reaction steps.

Table 1: THP Deprotection
Input This compound
Reagents Acetic acid, THF, Water
Reaction Time 4-6 hours
Temperature Room Temperature
Expected Yield 85-95%
Purification Flash Column Chromatography
Output Benzyl-PEG5-OH
Table 2: Benzyl Deprotection
Input E3 ligase ligand-linker-Bn
Reagents 10% Pd/C, Hydrogen
Reaction Time 8-16 hours
Temperature Room Temperature
Expected Yield 70-90%
Purification Filtration and concentration
Output E3 ligase ligand-linker-OH
Table 3: Amide Coupling
Input E3 ligase ligand-linker-NH₂ & POI-COOH
Reagents HATU, DIPEA, DMF
Reaction Time 12-16 hours
Temperature Room Temperature
Expected Yield 50-70%
Purification Preparative HPLC
Output Final PROTAC Molecule

Visualizations

PROTAC Mechanism of Action

PROTAC_Mechanism PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Induces Proteasome 26S Proteasome Ubiquitination->Proteasome Targets POI for Degradation POI Degradation Proteasome->Degradation Mediates

Caption: General mechanism of PROTAC-mediated protein degradation.

Experimental Workflow for PROTAC Synthesis

PROTAC_Synthesis_Workflow cluster_start Starting Material cluster_stage1 Stage 1: E3 Ligase Ligand Coupling cluster_stage2 Stage 2: Benzyl Deprotection cluster_stage3 Stage 3: POI Ligand Coupling cluster_final Final Product start This compound thp_deprotection 1.1: THP Deprotection (AcOH/THF/H2O) start->thp_deprotection activation 1.2: Activation (e.g., Tosylation) thp_deprotection->activation coupling1 1.3: Couple E3 Ligase Ligand activation->coupling1 bn_deprotection 2.1: Benzyl Deprotection (H2, Pd/C) coupling1->bn_deprotection activation2 3.1: Functional Group Interconversion (optional) bn_deprotection->activation2 coupling2 3.2: Couple POI Ligand activation2->coupling2 final_protac Final PROTAC Molecule coupling2->final_protac

Caption: Synthetic workflow for PROTAC synthesis using this compound.

References

Application Note and Protocol: Deprotection of the THP Group in Benzyl-PEG5-THP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tetrahydropyranyl (THP) group is a widely utilized protecting group for hydroxyl functionalities in multi-step organic synthesis. Its popularity stems from its ease of installation, general stability under non-acidic conditions, and facile removal under mild acidic conditions.[1][2][3] THP ethers are stable to strong bases, organometallic reagents, and hydrides, making them valuable in complex molecule synthesis.[2][3] The deprotection of a THP ether is an acid-catalyzed hydrolysis that regenerates the parent alcohol.

This document provides a detailed protocol for the deprotection of the THP group from Benzyl-PEG5-THP to yield Benzyl-PEG5-OH, a bifunctional linker often used in bioconjugation and drug delivery applications. The presence of the polyethylene (B3416737) glycol (PEG) chain enhances the solubility of molecules in aqueous media, a desirable property in many biomedical applications. Careful selection of deprotection conditions is crucial to ensure the selective cleavage of the THP ether without affecting the benzyl (B1604629) ether moiety.

Principle of THP Deprotection

The THP group forms an acetal (B89532) with the hydroxyl group. The deprotection mechanism involves the protonation of the oxygen atom in the THP ring, followed by the cleavage of the C-O bond to form a resonance-stabilized carbocation and the free alcohol. Subsequent reaction with a nucleophile, typically water or an alcohol solvent, quenches the carbocation.

Experimental Protocols

This section details two common methods for the deprotection of this compound: acidic hydrolysis using p-toluenesulfonic acid (p-TsOH) and an alternative method using pyridinium (B92312) p-toluenesulfonate (PPTS) for acid-sensitive substrates.

Method A: Deprotection using p-Toluenesulfonic Acid (p-TsOH)

This is a robust and widely used method for THP ether cleavage.

Materials:

  • This compound

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • Methanol (B129727) (MeOH), anhydrous

  • Dichloromethane (B109758) (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • TLC developing chamber

  • UV lamp

  • Rotary evaporator

  • Separatory funnel

  • Column chromatography setup (silica gel)

Procedure:

  • Reaction Setup: Dissolve this compound (1 equivalent) in methanol (0.1 M solution) in a round-bottom flask equipped with a magnetic stir bar.

  • Addition of Acid Catalyst: Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.1 equivalents) to the solution at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC (e.g., using a mobile phase of ethyl acetate (B1210297)/hexanes, 1:1 v/v). The starting material (this compound) should have a higher Rf value than the product (Benzyl-PEG5-OH). The reaction is typically complete within 1-4 hours.

  • Quenching the Reaction: Once the reaction is complete, quench the acid by adding saturated aqueous sodium bicarbonate solution until the pH is neutral to slightly basic.

  • Work-up:

    • Remove the methanol using a rotary evaporator.

    • Add dichloromethane to the residue and transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure Benzyl-PEG5-OH.

  • Characterization: Confirm the identity and purity of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Method B: Deprotection using Pyridinium p-Toluenesulfonate (PPTS)

This method is milder than using p-TsOH and is suitable for substrates that are sensitive to stronger acidic conditions.

Materials:

  • Same as in Method A, with the exception of using Pyridinium p-toluenesulfonate (PPTS) instead of p-TsOH.

  • Ethanol (B145695) (EtOH), anhydrous

Procedure:

  • Reaction Setup: Dissolve this compound (1 equivalent) in ethanol (0.1 M solution) in a round-bottom flask with a magnetic stir bar.

  • Addition of Acid Catalyst: Add PPTS (0.2 equivalents) to the solution.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or gently heat to 40-50 °C if the reaction is slow. Monitor the reaction progress by TLC as described in Method A.

  • Work-up and Purification: The work-up and purification steps are identical to those described in Method A.

Data Presentation

The following table summarizes typical reaction conditions and expected outcomes for the deprotection of this compound.

MethodAcid CatalystSolventTemperature (°C)Time (h)Yield (%)Purity (%)
Ap-TsOH·H₂OMeOH251-490-95>98
BPPTSEtOH25-502-885-92>98

Note: Yields and reaction times are illustrative and may vary depending on the specific reaction scale and conditions.

Visualizations

Deprotection_Workflow start Start: this compound dissolve Dissolve in Alcohol (MeOH or EtOH) start->dissolve add_catalyst Add Acid Catalyst (p-TsOH or PPTS) dissolve->add_catalyst reaction Stir at RT or Heat add_catalyst->reaction monitor Monitor by TLC reaction->monitor monitor->reaction Incomplete quench Quench with NaHCO3 monitor->quench Reaction Complete workup Aqueous Work-up & Extraction quench->workup purify Column Chromatography workup->purify end Product: Benzyl-PEG5-OH purify->end

Caption: Experimental workflow for the deprotection of this compound.

Protection_Deprotection_Logic alcohol R-OH (Alcohol) reagents_protect Dihydropyran (DHP) + Acid Catalyst alcohol->reagents_protect protected R-OTHP (THP Ether) reagents_deprotect Aqueous Acid (e.g., H3O+) protected->reagents_deprotect stable Stable to: - Strong Bases - Organometallics - Hydrides protected->stable labile Labile to: - Strong Acids - Some Lewis Acids protected->labile reagents_protect->protected Protection reagents_deprotect->alcohol Deprotection

Caption: The logical relationship of THP protection and deprotection of alcohols.

Troubleshooting

ProblemPossible CauseSolution
Incomplete Reaction Insufficient catalystAdd a small amount of additional acid catalyst.
Low reaction temperatureGently warm the reaction mixture (for PPTS).
Poor quality of starting material or reagentsEnsure reagents are pure and solvents are anhydrous.
Formation of Byproducts Over-reaction or prolonged exposure to acidMonitor the reaction closely by TLC and quench promptly upon completion.
Cleavage of benzyl etherUse a milder catalyst like PPTS and avoid excessive heat.
Low Yield after Purification Product loss during work-upEnsure complete extraction from the aqueous phase. The PEG chain can increase water solubility.
Inefficient column chromatographyUse an appropriate solvent system and silica gel loading.

Conclusion

The deprotection of the THP group from this compound can be achieved efficiently using standard acidic conditions. The choice between a stronger acid like p-TsOH and a milder one like PPTS allows for the optimization of the reaction based on the substrate's sensitivity. Careful monitoring and purification are key to obtaining the desired Benzyl-PEG5-OH product in high yield and purity, ready for subsequent applications in drug development and bioconjugation.

References

Application Notes and Protocols for the Reaction of Benzyl-PEG5-THP with Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The heterobifunctional linker, Benzyl-PEG5-THP, is a valuable tool in bioconjugation and the development of targeted therapeutics, such as Proteolysis Targeting Chimeras (PROTACs). This linker features a benzyl (B1604629) group on one terminus and a hydroxyl group on the other, which is protected by a tetrahydropyranyl (THP) group. The polyethylene (B3416737) glycol (PEG) spacer enhances solubility and provides spatial separation between conjugated molecules. A direct reaction of this compound with primary amines is not feasible due to the stability of the THP protecting group. Therefore, a two-stage process is necessary: deprotection of the THP group to reveal the terminal hydroxyl group, followed by the conversion of this hydroxyl into an amine-reactive moiety.

This document provides detailed application notes and protocols for the successful conjugation of this compound to primary amines, outlining two primary synthetic routes.

Reaction Overview

The overall strategy involves two key stages:

  • Deprotection of the THP Group: The THP ether is cleaved under acidic conditions to yield the free hydroxyl group, resulting in Benzyl-PEG5-OH.

  • Functionalization and Amine Coupling: The newly exposed hydroxyl group is then converted into a functional group that can readily react with a primary amine. Two effective methods for this are:

    • Route A: Conversion of the hydroxyl group to a good leaving group (e.g., tosylate), followed by nucleophilic substitution with an azide (B81097) and subsequent reduction to a primary amine (Benzyl-PEG5-amine), which can then be coupled to a carboxylic acid. Alternatively, the tosylate can be directly reacted with an amine.

    • Route B: Oxidation of the hydroxyl group to a carboxylic acid (Benzyl-PEG5-acid), followed by activation with EDC and NHS to form an amine-reactive NHS ester.

The choice of route will depend on the nature of the primary amine-containing molecule and the desired final linkage.

Core Requirements: Data Presentation

Table 1: Quantitative Data for THP Deprotection and Subsequent Functionalization Reactions

Reaction StepReagents and ConditionsSubstrateYield (%)Reference
THP Deprotection Acetic acid/THF/H₂O (4:2:1), 45 °CTHP-protected alcohols/estersTypically high, often quantitative[General knowledge]
p-Toluenesulfonic acid (catalytic) in ethanolTHP-protected alcoholsHigh[General knowledge]
Hydroxyl to Tosylate Tosyl chloride, pyridine (B92270), 0 °C to RTTri(ethylene glycol) monomethyl etherVariable, purification can be challenging[1]
Silver oxide, potassium iodide, tosyl chloridePoly(ethylene glycol)71-76 (monofunctionalized)[2]
Tosylate to Azide Sodium azide, DMFPEG-Tosylate>95[3]
Azide to Amine Triphenylphosphine (B44618), MeOH (Staudinger Reaction)PEG-Azide>95[3]
Zinc, Ammonium chloride, THF/H₂OPEG-Azide82-99[4]
Hydroxyl to Amine (One-Pot) NaN₃, PPh₃, CCl₄-DMF, 90 °CPrimary Alcohols85-95
Hydroxyl to Carboxylic Acid Jones Reagent (CrO₃/H₂SO₄), acetone (B3395972), 0 °CHO-PEG-OHNot specified[General knowledge]
TEMPO, NaOClHO-PEG-OHNot specified[General knowledge]
Carboxylic Acid to NHS Ester EDC, NHS, DMF or DCMPEG-Carboxylic AcidHigh, often used in situ
NHS Ester Coupling to Amine Amine-containing molecule, PBS pH 7.2-8.5PEG-NHS EsterSubstrate dependent, generally high

Experimental Protocols

Stage 1: Deprotection of this compound

This protocol describes the removal of the THP protecting group to yield Benzyl-PEG5-OH.

Materials:

Procedure:

  • Dissolve this compound (1 equivalent) in a 4:2:1 mixture of acetic acid, THF, and water.

  • Stir the reaction mixture at 45 °C and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully neutralize the acetic acid by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude Benzyl-PEG5-OH product by silica gel column chromatography if necessary.

Stage 2: Functionalization and Amine Coupling

This route first converts the hydroxyl group to a primary amine.

Protocol A1: Tosylation of Benzyl-PEG5-OH

Materials:

  • Benzyl-PEG5-OH

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 0.5 M HCl solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve Benzyl-PEG5-OH (1 equivalent) in anhydrous DCM and cool to 0 °C in an ice bath.

  • Add anhydrous pyridine (2-3 equivalents) to the solution.

  • Slowly add p-toluenesulfonyl chloride (1.5-2 equivalents) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC.

  • Upon completion, wash the organic layer with 0.5 M HCl to remove excess pyridine, followed by saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield Benzyl-PEG5-OTs.

Protocol A2: Conversion of Benzyl-PEG5-OTs to Benzyl-PEG5-amine

This can be achieved in two steps (azide formation and reduction) or in a one-pot reaction from the alcohol.

Two-Step Procedure:

a) Azide Formation:

  • Dissolve Benzyl-PEG5-OTs (1 equivalent) in dimethylformamide (DMF).

  • Add sodium azide (NaN₃, 3-5 equivalents).

  • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours.

  • Monitor by TLC.

  • After completion, cool the mixture, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give Benzyl-PEG5-N₃. Yields are typically high (>95%).

b) Staudinger Reduction to Amine:

  • Dissolve the crude Benzyl-PEG5-N₃ (1 equivalent) in methanol (B129727) (MeOH).

  • Add triphenylphosphine (PPh₃, 1.2-1.5 equivalents).

  • Stir the reaction at room temperature overnight.

  • Concentrate the reaction mixture and purify by column chromatography to isolate Benzyl-PEG5-amine. Yields are generally high (>95%).

One-Pot Conversion of Benzyl-PEG5-OH to Benzyl-PEG5-amine:

  • Combine Benzyl-PEG5-OH (1 equivalent), sodium azide (1.2 equivalents), and triphenylphosphine (2.1 equivalents) in a 1:4 mixture of carbon tetrachloride (CCl₄) and DMF.

  • Heat the mixture at 90 °C with stirring for 4-6 hours, monitoring by TLC.

  • Cool the reaction to room temperature and quench with water.

  • Stir for 10 minutes, then dilute with diethyl ether and wash thoroughly with water.

  • Isolate the organic layer, dry, and concentrate. Purify by column chromatography. This method can provide yields of 85-95%.

Protocol A3: Coupling of Benzyl-PEG5-amine to a Carboxylic Acid

This protocol uses EDC/NHS chemistry to couple the newly formed amine to a carboxyl group on a target molecule.

Materials:

  • Benzyl-PEG5-amine

  • Carboxylic acid-containing molecule

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide)

  • Anhydrous DMF or DCM

  • DIPEA (N,N-Diisopropylethylamine) or Triethylamine (TEA)

Procedure:

  • Dissolve the carboxylic acid-containing molecule (1 equivalent), EDC (1.2 equivalents), and NHS (1.2 equivalents) in anhydrous DMF or DCM.

  • Stir at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add Benzyl-PEG5-amine (1-1.2 equivalents) and a base such as DIPEA or TEA (2-3 equivalents) to the reaction mixture.

  • Stir at room temperature for 3-24 hours, monitoring by LC-MS or TLC.

  • Upon completion, dilute with an appropriate solvent and wash with water and brine.

  • Dry the organic layer and purify the conjugate by column chromatography or HPLC.

This route converts the hydroxyl group to a carboxylic acid for subsequent coupling.

Protocol B1: Oxidation of Benzyl-PEG5-OH to Benzyl-PEG5-acid

Materials:

  • Benzyl-PEG5-OH

  • Jones Reagent (Chromium trioxide in sulfuric acid) or TEMPO/NaOCl

  • Acetone

  • Isopropanol (B130326)

Procedure (using Jones Reagent):

  • Dissolve Benzyl-PEG5-OH (1 equivalent) in acetone and cool to 0 °C.

  • Slowly add Jones reagent dropwise with vigorous stirring. A color change from orange/red to green indicates the oxidation.

  • Continue stirring at 0 °C for 1-2 hours after the addition is complete.

  • Quench the excess oxidant by adding isopropanol until the green color persists.

  • Filter the mixture to remove chromium salts and concentrate the filtrate.

  • Redissolve the residue in water, acidify with HCl, and extract with DCM.

  • Dry the organic layer and concentrate to yield Benzyl-PEG5-acid.

Protocol B2: EDC/NHS Coupling of Benzyl-PEG5-acid to a Primary Amine

Materials:

  • Benzyl-PEG5-acid

  • Primary amine-containing molecule

  • EDC

  • NHS

  • Anhydrous DMF or DCM for organic phase reaction, or MES buffer for aqueous reaction

  • PBS (Phosphate-buffered saline), pH 7.2-8.5

Organic Phase Protocol:

  • Dissolve Benzyl-PEG5-acid (1 equivalent), EDC (1.5 equivalents), and NHS (1.5 equivalents) in anhydrous DCM or DMF.

  • Stir at room temperature for 30 minutes.

  • Add the primary amine-containing molecule (1.2 equivalents) and DIPEA (1.5 equivalents).

  • Stir at room temperature for 1-2 hours.

  • Work up and purify as described in Protocol A3.

Aqueous Phase Protocol:

  • Dissolve Benzyl-PEG5-acid in 0.1 M MES buffer, pH 4.7-6.0.

  • Add EDC (1.5 equivalents) and Sulfo-NHS (1.5 equivalents).

  • Incubate for 15 minutes at room temperature to form the Sulfo-NHS ester.

  • Add the primary amine-containing molecule dissolved in PBS (pH 7.2-8.5).

  • Incubate for 2 hours at room temperature or overnight at 4 °C.

  • Purify the conjugate using dialysis or size-exclusion chromatography.

Mandatory Visualization

Reaction_Workflow cluster_start Starting Material cluster_deprotection Stage 1: Deprotection cluster_route_a Route A cluster_route_b Route B cluster_final Final Conjugate start This compound deprotected Benzyl-PEG5-OH start->deprotected Acidic Deprotection tosylate Benzyl-PEG5-OTs deprotected->tosylate Tosylation (TsCl, Pyridine) acid Benzyl-PEG5-COOH deprotected->acid Oxidation (Jones Reagent) azide Benzyl-PEG5-N3 tosylate->azide Azidation (NaN3) amine Benzyl-PEG5-NH2 azide->amine Reduction (PPh3 or Zn/NH4Cl) final_product Benzyl-PEG5-Linker-Molecule amine->final_product Coupling to R-COOH nhs_ester Benzyl-PEG5-NHS Ester acid->nhs_ester Activation (EDC, NHS) nhs_ester->final_product Coupling to R-NH2

Caption: Overall workflow for the reaction of this compound with primary amines.

Deprotection_Protocol start Dissolve this compound in Acetic Acid/THF/H2O react Stir at 45°C start->react neutralize Neutralize with NaHCO3 react->neutralize extract Extract with DCM neutralize->extract dry Dry and Concentrate extract->dry purify Purify by Column Chromatography dry->purify end Benzyl-PEG5-OH purify->end

Caption: Experimental workflow for the deprotection of this compound.

Amine_Coupling_Route_B start Benzyl-PEG5-OH oxidize Oxidize to Carboxylic Acid start->oxidize acid Benzyl-PEG5-COOH oxidize->acid activate Activate with EDC/NHS acid->activate nhs_ester Benzyl-PEG5-NHS Ester activate->nhs_ester couple React with Primary Amine nhs_ester->couple conjugate Final Conjugate couple->conjugate

Caption: Logical relationship for Route B: Oxidation and EDC/NHS coupling.

References

Application Notes and Protocols for Coupling Benzyl-PEG5-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl-PEG5-acid is a hydrophilic, monodisperse polyethylene (B3416737) glycol (PEG) linker commonly utilized in bioconjugation, drug delivery, and proteomics.[1][2][3] Its structure features a terminal carboxylic acid for conjugation and a benzyl-protected hydroxyl group. The PEG spacer enhances the solubility and pharmacokinetic properties of the conjugated molecule.[3] The carboxylic acid moiety can be readily coupled to primary amines on proteins, peptides, or small molecules to form a stable amide bond.[3] This application note provides detailed protocols for the coupling of Benzyl-PEG5-acid to amine-containing molecules using common coupling reagents and an overview of its application in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Data Presentation: Quantitative Parameters for Amide Coupling

The following table summarizes typical quantitative parameters for the coupling of carboxylated PEG linkers, such as Benzyl-PEG5-acid, to amine-containing molecules using EDC/NHS or HATU chemistry. These values are intended as a starting point, and optimization may be necessary for specific applications.

ParameterEDC/NHS CouplingHATU Coupling
Molar Ratio (PEG-Acid:Amine) 1 : 1.1 - 1.51 : 1.1 - 1.5
Molar Ratio (PEG-Acid:EDC:NHS) 1 : 1.2 - 1.5 : 1.2 - 1.5N/A
Molar Ratio (PEG-Acid:HATU:Base) N/A1 : 1.1 - 1.2 : 2 - 3
Solvent Anhydrous DMF, DCM, or DMSOAnhydrous DMF or DCM
Base DIPEA or Triethylamine (TEA)DIPEA or Triethylamine (TEA)
Reaction Temperature Room Temperature (20-25°C)0°C to Room Temperature
Reaction Time 2 - 24 hours1 - 4 hours
pH (for aqueous EDC/NHS) Activation: 4.5-6.0, Coupling: 7.2-8.0N/A

Experimental Protocols

Protocol 1: EDC/NHS Mediated Coupling of Benzyl-PEG5-acid to an Amine-Containing Molecule

This protocol describes a two-step procedure for the activation of the carboxylic acid on Benzyl-PEG5-acid with EDC and NHS, followed by coupling to a primary amine.

Materials:

  • Benzyl-PEG5-acid

  • Amine-containing molecule

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA)

  • 0.1 M MES buffer (pH 6.0)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine)

  • Reverse-phase HPLC system for purification

Procedure:

  • Preparation of Reagents:

    • Dissolve Benzyl-PEG5-acid (1 equivalent) in anhydrous DMF to a final concentration of 10-50 mg/mL.

    • Dissolve the amine-containing molecule (1.2 equivalents) in anhydrous DMF.

    • Freshly prepare solutions of EDC (1.5 equivalents) and NHS (1.5 equivalents) in anhydrous DMF.

  • Activation of Benzyl-PEG5-acid:

    • To the stirred solution of Benzyl-PEG5-acid, add the EDC solution followed by the NHS solution.

    • Stir the reaction mixture at room temperature for 15-60 minutes to form the NHS-activated ester.

  • Coupling Reaction:

    • To the activated Benzyl-PEG5-acid solution, add the amine-containing molecule solution.

    • Add DIPEA (2-3 equivalents) to the reaction mixture to act as a base.

    • Allow the reaction to proceed at room temperature for 2-24 hours. The reaction progress can be monitored by LC-MS.

  • Quenching the Reaction:

    • Once the reaction is complete, add the quenching solution to react with any excess NHS-activated ester.

  • Purification:

    • Dilute the reaction mixture with an appropriate solvent (e.g., water with 0.1% TFA).

    • Purify the conjugate by reverse-phase HPLC. The choice of column and gradient will depend on the properties of the conjugate.

    • Analyze the collected fractions by LC-MS to identify the desired product.

    • Lyophilize the pure fractions to obtain the final product.

  • Characterization:

    • Confirm the identity and purity of the final conjugate using mass spectrometry and NMR spectroscopy.

Protocol 2: HATU Mediated Coupling of Benzyl-PEG5-acid to an Amine-Containing Molecule

This protocol describes a one-pot procedure for the coupling of Benzyl-PEG5-acid to a primary amine using HATU as the coupling agent.

Materials:

  • Benzyl-PEG5-acid

  • Amine-containing molecule

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA)

  • Reverse-phase HPLC system for purification

Procedure:

  • Preparation of Reagents:

    • Dissolve Benzyl-PEG5-acid (1 equivalent) in anhydrous DMF or DCM.

    • Dissolve the amine-containing molecule (1.2 equivalents) in anhydrous DMF or DCM.

    • Dissolve HATU (1.2 equivalents) in anhydrous DMF or DCM.

  • Coupling Reaction:

    • To a stirred solution of Benzyl-PEG5-acid and the amine-containing molecule, add HATU.

    • Add DIPEA (2-3 equivalents) to the reaction mixture.

    • Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with ethyl acetate (B1210297) and wash with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by reverse-phase HPLC as described in Protocol 1.

  • Characterization:

    • Confirm the identity and purity of the final conjugate using mass spectrometry and NMR spectroscopy.

Mandatory Visualization

PROTAC Mechanism of Action

Benzyl-PEG5-acid is frequently used as a linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system.

PROTAC_Mechanism PROTAC PROTAC (Target Ligand-Linker-E3 Ligase Ligand) Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary Binds POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ubiquitination Recycled Recycled PROTAC Ternary->Recycled Release Ub Ubiquitin Ub->E3 Recruited Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: PROTAC-mediated protein degradation workflow.

Experimental Workflow for Amide Coupling

The following diagram illustrates the general experimental workflow for the coupling of Benzyl-PEG5-acid to an amine-containing molecule.

Coupling_Workflow Start Start Reagents Prepare Reagents: - Benzyl-PEG5-acid - Amine-containing molecule - Coupling Reagent (EDC/NHS or HATU) - Solvent, Base Start->Reagents Activation Activation of Carboxylic Acid (if using EDC/NHS) Reagents->Activation Coupling Amide Bond Formation (Coupling Reaction) Reagents->Coupling HATU pathway Activation->Coupling Monitoring Monitor Reaction Progress (e.g., LC-MS) Coupling->Monitoring Monitoring->Coupling Incomplete Quench Quench Reaction Monitoring->Quench Complete Purification Purification of Conjugate (e.g., RP-HPLC) Quench->Purification Characterization Characterization (e.g., MS, NMR) Purification->Characterization End Final Product Characterization->End

Caption: General workflow for Benzyl-PEG5-acid coupling.

References

Application Notes and Protocols: Benzyl-PEG5-THP in Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl-PEG5-THP is a versatile, bifunctional linker molecule increasingly utilized in the field of targeted drug delivery. Its unique structure, featuring a polyethylene (B3416737) glycol (PEG) spacer, a benzyl (B1604629) protecting group, and an acid-labile tetrahydropyranyl (THP) protecting group, offers a modular approach for the synthesis of complex drug delivery systems such as antibody-drug conjugates (ADCs) and functionalized nanoparticles. The PEG5 spacer enhances hydrophilicity, which can improve the solubility and pharmacokinetic profile of the resulting conjugate.[1][2][3][] The differential protection strategy allows for sequential modification of the linker, providing precise control over the conjugation chemistry.

These application notes provide an overview of the potential applications of this compound and detailed, representative protocols for its use in the development of targeted drug delivery vehicles.

Key Advantages of this compound in Drug Delivery

  • Enhanced Hydrophilicity: The PEG component increases the aqueous solubility of hydrophobic drugs and can reduce aggregation of ADCs.[1]

  • Improved Pharmacokinetics: The hydrophilic nature of the PEG linker can create a protective shield around the payload, potentially reducing immunogenicity and leading to a longer circulation half-life.

  • Biocompatibility: PEG is a well-established, biocompatible polymer used in numerous FDA-approved therapeutics.

  • Defined Spacer Length: The monodisperse nature of the PEG5 linker provides a precise and defined distance between the targeting moiety and the payload, which can be critical for optimal efficacy.

  • Versatile and Controlled Conjugation: The orthogonal protecting groups (Benzyl and THP) allow for selective deprotection and stepwise conjugation, enabling the synthesis of well-defined drug delivery constructs.

Physicochemical Properties

PropertyValueReference
Molecular Weight ~412.52 g/mol
Purity >95%
Storage Conditions -20°C for long-term storage
Solubility Soluble in most organic solvents (e.g., DCM, DMF, DMSO) and aqueous solutions after deprotection of the end groups.

Applications in Targeted Drug Delivery

This compound is a valuable tool for researchers developing:

  • Antibody-Drug Conjugates (ADCs): The linker can be used to attach a potent cytotoxic payload to a monoclonal antibody, enabling targeted delivery to cancer cells.

  • Functionalized Nanoparticles: The linker can be used to modify the surface of nanoparticles (e.g., liposomes, polymeric nanoparticles) with targeting ligands (e.g., peptides, antibodies) to enhance their accumulation at the desired site of action.

  • PROTACs: As a PEG-based linker, it can be used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Experimental Protocols

The following protocols are representative methodologies for the use of this compound in the synthesis of targeted drug delivery systems. Note: These are general protocols and may require optimization based on the specific antibody, drug, or nanoparticle being used.

Protocol 1: Deprotection of the THP Group to Reveal a Reactive Hydroxyl Group

This protocol describes the selective removal of the acid-labile THP protecting group, yielding a free hydroxyl group for subsequent conjugation.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • p-Toluenesulfonic acid (PTSA) or Pyridinium p-toluenesulfonate (PPTS)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

  • Solvents for column chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Dissolve this compound in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Add a catalytic amount of PTSA or PPTS to the solution. The reaction is typically carried out at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quench the reaction by adding a saturated solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting Benzyl-PEG5-OH by silica gel column chromatography to obtain the deprotected product.

Expected Outcome:

The THP group is removed, exposing a primary alcohol (Benzyl-PEG5-OH), which can then be further functionalized, for example, by activation for conjugation to a carboxylic acid group on a drug or targeting ligand.

Protocol 2: Synthesis of a Benzyl-PEG5-Drug Conjugate

This protocol outlines the conjugation of a drug molecule (containing a carboxylic acid) to the deprotected Benzyl-PEG5-OH.

Materials:

  • Benzyl-PEG5-OH (from Protocol 1)

  • Drug with a carboxylic acid functional group

  • Dichloromethane (DCM) or Dimethylformamide (DMF), anhydrous

  • N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) as a coupling agent

  • 4-Dimethylaminopyridine (DMAP) (catalyst for DCC coupling) or N,N-Diisopropylethylamine (DIPEA) (for HATU coupling)

  • Solvents for purification (e.g., column chromatography or HPLC)

Procedure:

  • Dissolve the drug molecule in anhydrous DCM or DMF.

  • Add the coupling agent (e.g., DCC and a catalytic amount of DMAP, or HATU and DIPEA).

  • Stir the mixture for a few minutes to activate the carboxylic acid.

  • Add a solution of Benzyl-PEG5-OH in the same solvent to the activated drug solution.

  • Allow the reaction to proceed at room temperature for several hours to overnight. Monitor the reaction by TLC or LC-MS.

  • After completion, filter the reaction mixture to remove any precipitated by-products (e.g., dicyclohexylurea if DCC is used).

  • Concentrate the filtrate and purify the Benzyl-PEG5-Drug conjugate by an appropriate method, such as silica gel chromatography or preparative HPLC.

Protocol 3: Deprotection of the Benzyl Group and Conjugation to an Antibody

This protocol describes the removal of the benzyl protecting group to reveal a functional group (e.g., a carboxylic acid, assuming the initial this compound was derived from a benzyl-protected acid) and subsequent conjugation to an antibody.

Materials:

  • Benzyl-PEG5-Drug conjugate (from Protocol 2)

  • Palladium on carbon (10% Pd/C)

  • Methanol (B129727) or Ethanol

  • Hydrogen gas supply (balloon or hydrogenation apparatus)

  • Antibody in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

  • N-Hydroxysuccinimide (NHS)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Size-exclusion chromatography (SEC) column for purification

Procedure:

Part A: Benzyl Group Deprotection (Hydrogenolysis)

  • Dissolve the Benzyl-PEG5-Drug conjugate in methanol or ethanol.

  • Add 10% Pd/C catalyst to the solution.

  • Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).

  • Stir the reaction vigorously at room temperature until deprotection is complete (monitor by TLC or LC-MS).

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Concentrate the filtrate to obtain the deprotected HOOC-PEG5-Drug.

Part B: Antibody Conjugation

  • Dissolve the HOOC-PEG5-Drug in a small amount of DMSO.

  • Add NHS and EDC to the solution to activate the carboxylic acid, forming an NHS ester. Allow this reaction to proceed for 1-2 hours at room temperature.

  • Add the activated linker-drug solution to the antibody solution in a controlled, dropwise manner. The pH of the antibody solution should be maintained around 7.4-8.0.

  • Allow the conjugation reaction to proceed for several hours at 4°C or room temperature with gentle stirring.

  • Purify the resulting antibody-drug conjugate (ADC) using size-exclusion chromatography to remove unconjugated drug-linker and other small molecules.

  • Characterize the purified ADC to determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy, mass spectrometry, or hydrophobic interaction chromatography (HIC).

Visualizations

Experimental Workflow for ADC Synthesis

ADC_Synthesis_Workflow start This compound deprotect_thp THP Deprotection (Acidic Conditions) start->deprotect_thp benzyl_peg_oh Benzyl-PEG5-OH deprotect_thp->benzyl_peg_oh conjugate_drug Drug Conjugation (e.g., DCC/DMAP) benzyl_peg_oh->conjugate_drug benzyl_peg_drug Benzyl-PEG5-Drug conjugate_drug->benzyl_peg_drug deprotect_benzyl Benzyl Deprotection (Hydrogenolysis) benzyl_peg_drug->deprotect_benzyl hooc_peg_drug HOOC-PEG5-Drug deprotect_benzyl->hooc_peg_drug activate_linker Linker Activation (EDC/NHS) hooc_peg_drug->activate_linker activated_linker NHS-Ester-PEG5-Drug activate_linker->activated_linker conjugate_ab Antibody Conjugation activated_linker->conjugate_ab adc Antibody-Drug Conjugate (ADC) conjugate_ab->adc purify Purification (SEC) adc->purify final_adc Purified ADC purify->final_adc Targeted_Drug_Delivery cluster_blood Bloodstream (pH 7.4) cluster_tumor Tumor Microenvironment ADC ADC HealthyCell Healthy Cell ADC->HealthyCell Minimal Uptake TumorCell Tumor Cell (Antigen Overexpression) ADC->TumorCell 1. Targeting Internalization Internalization TumorCell->Internalization 2. Binding & Lysosome Lysosome (Acidic pH, Enzymes) Internalization->Lysosome 3. Trafficking DrugRelease Drug Release Lysosome->DrugRelease 4. Linker Cleavage Apoptosis Cell Death (Apoptosis) DrugRelease->Apoptosis 5. Payload Action

References

Step-by-Step Guide to Synthesizing a PROTAC with Benzyl-PEG5-THP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes and Protocols

This document provides a comprehensive guide for the synthesis of Proteolysis Targeting Chimeras (PROTACs) utilizing a Benzyl-PEG5-THP linker. PROTACs are heterobifunctional molecules that co-opt the ubiquitin-proteasome system to induce the degradation of specific target proteins. They are comprised of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. The this compound linker offers a balance of flexibility and hydrophilicity, which can be advantageous for optimizing the formation and stability of the ternary complex (PROTAC-POI-E3 ligase), a critical step in protein degradation.

PROTAC Signaling Pathway

PROTACs function by inducing proximity between a target protein and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from the E2 conjugating enzyme to the target protein, leading to its polyubiquitination. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.

PROTAC_Signaling_Pathway cluster_0 Cellular Environment cluster_1 Ternary Complex Formation PROTAC PROTAC POI Target Protein (POI) PROTAC->POI binds E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN, VHL) PROTAC->E3_Ligase binds Proteasome 26S Proteasome POI->Proteasome Recognition & Degradation E3_Ligase->POI Polyubiquitination E1 E1 Activating Enzyme E2 E2 Conjugating Enzyme E1->E2 Ub Activation (ATP) E2->E3_Ligase Ub Conjugation Ub Ubiquitin (Ub) Ub->E1 Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

PROTAC-mediated protein degradation pathway.

Experimental Protocols: PROTAC Synthesis

The synthesis of a PROTAC using this compound is a multi-step process that involves the deprotection of the linker, followed by sequential coupling with the E3 ligase ligand and the POI ligand. The following is a representative protocol.

Step 1: Deprotection of this compound

This initial step removes the tetrahydropyran (B127337) (THP) protecting group to reveal the primary alcohol, which is necessary for subsequent functionalization.

Workflow for THP Deprotection

THP_Deprotection_Workflow Start Start: This compound Reaction Acidic Deprotection (e.g., p-TsOH, MeOH) Start->Reaction Purification Purification (Flash Chromatography) Reaction->Purification Product Product: Benzyl-PEG5-OH Purification->Product

Deprotection of the this compound linker.

Protocol:

  • Dissolve this compound (1.0 eq) in methanol (B129727) (MeOH).

  • Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) or another suitable acid (e.g., pyridinium (B92312) p-toluenesulfonate, PPTS).

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, neutralize the acid with a mild base (e.g., triethylamine).

  • Concentrate the mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to yield Benzyl-PEG5-OH.

ParameterExpected Value
Yield 85-95%
Purity (by NMR) >95%
Appearance Colorless oil
Step 2: Activation of Benzyl-PEG5-OH

The terminal hydroxyl group of the deprotected linker is activated, typically by conversion to a better leaving group like a tosylate (-OTs) or mesylate (-OMs), to facilitate nucleophilic substitution by the E3 ligase ligand.

Workflow for Linker Activation

Linker_Activation_Workflow Start Start: Benzyl-PEG5-OH Reaction Tosylation (TsCl, Et3N, DCM) Start->Reaction Purification Purification (Flash Chromatography) Reaction->Purification Product Product: Benzyl-PEG5-OTs Purification->Product

Activation of the Benzyl-PEG5-alcohol.

Protocol:

  • Dissolve Benzyl-PEG5-OH (1.0 eq) in anhydrous dichloromethane (B109758) (DCM) under a nitrogen atmosphere.

  • Add triethylamine (B128534) (Et3N) (1.5 eq).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of p-toluenesulfonyl chloride (TsCl) (1.2 eq) in anhydrous DCM.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield Benzyl-PEG5-OTs.

ParameterExpected Value
Yield 70-85%
Purity (by NMR) >95%
Appearance Colorless to pale yellow oil
Step 3: Coupling of Benzyl-PEG5-OTs with an E3 Ligase Ligand

This step involves the nucleophilic substitution of the tosyl group with a nucleophilic handle (e.g., an amine or hydroxyl group) on the E3 ligase ligand. This example assumes an amine-containing E3 ligase ligand (e.g., a derivative of pomalidomide (B1683931) for CRBN or a hydroxyl-proline derivative for VHL).

Workflow for E3 Ligase Ligand Coupling

E3_Ligase_Coupling_Workflow Linker Benzyl-PEG5-OTs Reaction Nucleophilic Substitution (DIPEA, DMF) Linker->Reaction E3_Ligand E3 Ligase Ligand (e.g., with -NH2) E3_Ligand->Reaction Purification Purification (Prep-HPLC) Reaction->Purification Product Product: E3 Ligase-Linker Conjugate Purification->Product

Coupling of the activated linker with the E3 ligase ligand.

Protocol:

  • Dissolve the amine-containing E3 ligase ligand (1.0 eq) and Benzyl-PEG5-OTs (1.1 eq) in anhydrous dimethylformamide (DMF).

  • Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq).

  • Stir the reaction at 60 °C overnight under a nitrogen atmosphere.

  • Monitor the reaction by LC-MS.

  • Upon completion, dilute the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by preparative High-Performance Liquid Chromatography (HPLC).

ParameterExpected Value
Yield 40-60%
Purity (by HPLC) >98%
Appearance White to off-white solid
Step 4: Deprotection of the Benzyl (B1604629) Group

The benzyl protecting group on the other end of the linker is removed to reveal a functional group (e.g., a carboxylic acid if starting from a benzyl ester derivative, or a primary alcohol) for coupling with the POI ligand. This example assumes the benzyl group is protecting an alcohol which will be oxidized to a carboxylic acid for the final coupling. A more direct route would use a linker with a pre-installed and protected carboxylic acid. For simplicity, we will assume a final amide bond formation.

Step 5: Coupling of the E3 Ligase-Linker Conjugate with the POI Ligand

This final step forms the complete PROTAC molecule through the formation of a stable bond, typically an amide or ether linkage. This protocol assumes an amide bond formation where the POI ligand has a carboxylic acid moiety.

Workflow for POI Ligand Coupling

POI_Coupling_Workflow E3_Linker E3 Ligase-Linker (with deprotected amine) Reaction Amide Coupling (HATU, DIPEA, DMF) E3_Linker->Reaction POI_Ligand POI Ligand (with -COOH) POI_Ligand->Reaction Purification Purification (Prep-HPLC) Reaction->Purification Product Final PROTAC Purification->Product

Final coupling of the E3 ligase-linker conjugate with the POI ligand.

Protocol:

  • Dissolve the POI ligand with a terminal carboxylic acid (1.0 eq), the deprotected E3 ligase-linker conjugate (with a terminal amine) (1.0 eq), and a coupling reagent such as HATU (1.2 eq) in anhydrous DMF.

  • Add DIPEA (3.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature overnight under a nitrogen atmosphere.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, purify the reaction mixture directly by preparative HPLC to yield the final PROTAC molecule.

ParameterExpected Value
Yield 30-50%
Purity (by HPLC) >98%
Appearance White solid

Characterization of the Final PROTAC

The identity and purity of the synthesized PROTAC must be confirmed using various analytical techniques.

TechniquePurposeExpected Results
¹H and ¹³C NMR Structural ConfirmationPeaks corresponding to the POI ligand, E3 ligase ligand, and the PEG linker.
HRMS Molecular Weight ConfirmationObserved mass should match the calculated mass of the PROTAC.
HPLC Purity AssessmentA single major peak indicating high purity (>98%).

Experimental Protocols: Biological Evaluation

Western Blot for Protein Degradation

This assay is used to quantify the reduction in the levels of the target protein in cells treated with the PROTAC.

Workflow for Western Blot Analysis

Western_Blot_Workflow A Cell Treatment with PROTAC B Cell Lysis & Protein Quantification A->B C SDS-PAGE & Protein Transfer B->C D Immunoblotting (Primary & Secondary Antibodies) C->D E Detection & Data Analysis (Quantify Protein Levels) D->E F Determine DC50 & Dmax E->F

General workflow for Western Blot analysis of PROTAC-mediated protein degradation.

Protocol:

  • Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or similar protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate with a primary antibody specific for the target protein. Subsequently, incubate with an appropriate HRP-conjugated secondary antibody. A loading control antibody (e.g., GAPDH or β-actin) should also be used.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control.

  • Data Analysis: Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.

ParameterDescription
DC50 The concentration of the PROTAC that results in 50% degradation of the target protein.
Dmax The maximum percentage of protein degradation achieved at saturating PROTAC concentrations.
Surface Plasmon Resonance (SPR) for Ternary Complex Formation

SPR can be used to measure the binding affinities and kinetics of the PROTAC to its individual binding partners and to characterize the formation of the ternary complex.

Workflow for SPR Analysis

SPR_Workflow A Immobilize E3 Ligase on Sensor Chip B Binary Interaction Analysis: Inject PROTAC over E3 Ligase A->B C Binary Interaction Analysis: Inject POI over a separate channel (optional) A->C D Ternary Complex Formation: Inject PROTAC + POI over E3 Ligase A->D E Data Analysis: Determine KD and Cooperativity (α) B->E C->E D->E

Workflow for analyzing ternary complex formation using SPR.

Protocol:

  • Immobilization: Immobilize the purified E3 ligase onto a sensor chip.

  • Binary Interactions:

    • Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding affinity (KD).

    • In a separate experiment, inject the PROTAC over an immobilized POI to determine its binary affinity.

  • Ternary Complex Formation:

    • Inject a mixture of a fixed, near-saturating concentration of the POI and a series of concentrations of the PROTAC over the immobilized E3 ligase.

  • Data Analysis:

    • Fit the sensorgrams to appropriate binding models to determine the kinetic (kon, koff) and affinity (KD) constants for both binary and ternary interactions.

    • Calculate the cooperativity factor (α), which is the ratio of the binary binding affinity of the PROTAC for one protein to its affinity in the presence of the other protein. An α value greater than 1 indicates positive cooperativity, which is often desirable for potent PROTACs.

ParameterDescription
KD (binary) The equilibrium dissociation constant for the binding of the PROTAC to either the POI or the E3 ligase alone.
KD (ternary) The equilibrium dissociation constant for the binding of the PROTAC-POI complex to the E3 ligase (or vice versa).
Cooperativity (α) A measure of the influence of the second protein on the binding of the first protein to the PROTAC.

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Benzyl-PEG5-THP Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Polyethylene glycol (PEG) linkers are crucial in modern drug development, particularly in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs)[1][2]. Benzyl-PEG5-THP is a bifunctional linker containing a benzyl (B1604629) group, a five-unit PEG chain, and a tetrahydropyranyl (THP) protecting group. The purity of these linkers is paramount as impurities can lead to undesired side reactions and affect the efficacy and safety of the final therapeutic agent. The inherent nature of PEGylated molecules, including potential polydispersity and synthetic byproducts, presents a significant purification challenge[3][4].

This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purification of this compound. RP-HPLC is an effective technique for separating PEGylated compounds, leveraging the hydrophobic and hydrophilic characteristics of the molecule to achieve high resolution[5]. The method described herein effectively separates the target conjugate from common impurities, such as starting materials or molecules with incomplete PEG chains.

Experimental Protocol

A detailed protocol for the purification of this compound conjugates is provided below. This method utilizes a C18 stationary phase, which separates molecules based on their hydrophobicity.

1. Materials and Instrumentation

  • Instrument: Agilent 1260 Infinity II HPLC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD).

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A (MPA): Deionized water with 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B (MPB): Acetonitrile (HPLC grade) with 0.1% Trifluoroacetic Acid (TFA).

  • Sample Diluent: 50:50 (v/v) Acetonitrile/Water.

  • Crude Sample: this compound conjugate, synthesized in-house or commercially sourced.

2. Sample Preparation

  • Dissolve the crude this compound sample in the sample diluent to a final concentration of approximately 1 mg/mL.

  • Vortex the solution until the sample is completely dissolved.

  • Filter the solution through a 0.22 µm syringe filter into an HPLC vial to remove any particulate matter.

3. HPLC Method Parameters The separation is achieved using a gradient elution method.

ParameterValue
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection Wavelength 254 nm (for benzyl group detection)
Injection Volume 20 µL
Run Time 35 minutes

4. Gradient Elution Program

Time (minutes)% Mobile Phase A% Mobile Phase B
0.07030
25.03070
25.10100
30.00100
30.17030
35.07030

Results and Discussion

The RP-HPLC method provides excellent separation of the this compound conjugate from potential impurities. The separation mechanism relies on the hydrophobic interactions between the analyte and the C18 stationary phase. The benzyl group provides a strong hydrophobic character, leading to retention on the column, while the hydrophilic PEG chain modulates this retention.

A typical chromatogram would show the main product peak eluting at a specific retention time, well-resolved from earlier-eluting (more polar) and later-eluting (more hydrophobic) impurities. Impurities lacking the hydrophobic benzyl or THP groups would be expected to elute earlier, while impurities with greater hydrophobicity would have longer retention times. The use of TFA as an ion-pairing agent helps to produce sharp, symmetrical peaks.

Table 1: Summary of Hypothetical Purification Data

CompoundRetention Time (min)Purity by Area % (Crude)Purity by Area % (Post-Purification)
Early Eluting Impurity8.55.2< 0.1
This compound 15.2 89.8 > 98.5
Late Eluting Impurity21.35.0< 0.1

The data presented in Table 1 demonstrates the effectiveness of the method, achieving a final purity of over 98.5% for the collected fractions of the this compound conjugate.

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis & Purification cluster_post Post-Purification Dissolve Dissolve Crude Sample (1 mg/mL in ACN/H2O) Filter Filter Sample (0.22 µm Syringe Filter) Dissolve->Filter Vial Transfer to HPLC Vial Filter->Vial Inject Inject Sample (20 µL) Vial->Inject Separate Chromatographic Separation (C18 Column, Gradient Elution) Inject->Separate Detect UV Detection (254 nm) Separate->Detect Collect Fraction Collection Detect->Collect Analyze Purity Analysis of Fractions Collect->Analyze Evaporate Solvent Evaporation Analyze->Evaporate

Caption: Workflow for the HPLC purification of this compound.

HPLC_System Reservoir Mobile Phase Reservoirs (A: H2O+TFA | B: ACN+TFA) Pump Quaternary Pump Reservoir->Pump Solvent Lines Injector Autosampler / Injector Pump->Injector High Pressure Column C18 Column (Thermostatted) Injector->Column Detector DAD Detector Column->Detector Data Data Acquisition System Detector->Data Waste Waste Detector->Waste

Caption: Logical diagram of the HPLC system components.

The described reversed-phase HPLC method is highly effective for the purification of this compound conjugates. The protocol is robust, reproducible, and yields a product of high purity suitable for subsequent use in pharmaceutical research and development. The use of a standard C18 column and common mobile phase modifiers makes this method readily adaptable in most analytical laboratories.

References

Application Note: Analytical Characterization of Benzyl-PEG5-THP by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the analytical characterization of Benzyl-PEG5-THP using Nuclear Magnetic Resonance (NMR) spectroscopy. This compound is a heterobifunctional linker commonly employed in the synthesis of Antibody-Drug Conjugates (ADCs) and other targeted therapeutic agents. The benzyl (B1604629) group serves as a stable protecting group for one terminus of the polyethylene (B3416737) glycol (PEG) chain, while the tetrahydropyranyl (THP) group protects the other terminus. Accurate structural confirmation and purity assessment of this linker are critical for downstream applications. This note outlines the sample preparation, NMR acquisition parameters, and expected chemical shifts for both ¹H and ¹³C NMR spectroscopy to ensure the identity and quality of this compound.

Introduction

Polyethylene glycol (PEG) linkers are integral components in drug delivery systems, enhancing the solubility, stability, and pharmacokinetic profile of therapeutic molecules. This compound offers a versatile platform for multi-step synthetic strategies, with the benzyl and THP protecting groups providing orthogonal deprotection pathways. NMR spectroscopy is a powerful and non-destructive analytical technique for the unambiguous structural elucidation of such molecules. This application note serves as a practical guide for researchers to verify the structure of this compound.

Chemical Structure

Chemical Structure of this compound

Figure 1. Chemical Structure of this compound.

Molecular Formula: C₂₂H₃₆O₇ Molecular Weight: 412.52 g/mol CAS Number: 230620-74-3[1]

Experimental Protocols

Sample Preparation

Proper sample preparation is crucial for obtaining high-quality NMR spectra.

  • Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.[2][3]

  • Solvent Selection: Deuterated chloroform (B151607) (CDCl₃) is a suitable solvent for this compound, as it effectively dissolves the compound and has well-separated residual solvent peaks. Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) can also be used.[4]

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[2]

  • Mixing: Gently vortex or sonicate the vial to ensure complete dissolution of the sample. Visually inspect the solution to ensure it is clear and free of particulate matter.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of tetramethylsilane (B1202638) (TMS) can be added as an internal standard (0 ppm). However, referencing to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) is also common practice.

NMR Data Acquisition

Spectra should be acquired on a 400 MHz or higher field NMR spectrometer for optimal resolution.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse sequence (e.g., 'zg30').

    • Number of Scans: 16 to 64 scans are typically sufficient.

    • Spectral Width: -2 to 12 ppm.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 3-4 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled pulse sequence (e.g., 'zgpg30').

    • Number of Scans: 1024 to 4096 scans, depending on the sample concentration.

    • Spectral Width: -10 to 220 ppm.

    • Relaxation Delay (d1): 2 seconds.

NMR Data Presentation

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound based on the analysis of its constituent fragments and related structures.

¹H NMR Data (Predicted, 400 MHz, CDCl₃)
Assignment Chemical Shift (δ, ppm) Multiplicity Integration
Ar-H 7.38 - 7.28Multiplet5H
O-CH (O)-CH₂ (THP)~4.64Multiplet1H
Ph -CH₂ -O~4.57Singlet2H
O-CH₂ (THP, axial/equatorial)3.90 - 3.85Multiplet1H
PEG Chain (-O-CH₂ -CH₂ -O-)3.70 - 3.60Multiplet20H
O-CH₂ (THP, axial/equatorial)3.55 - 3.50Multiplet1H
CH₂-CH₂ -CH₂ (THP)1.85 - 1.70Multiplet2H
CH₂-CH₂ -CH₂ (THP)1.65 - 1.50Multiplet4H
¹³C NMR Data (Predicted, 100 MHz, CDCl₃)
Assignment Chemical Shift (δ, ppm)
C (Aromatic, ipso)~138.0
C H (Aromatic)128.5 - 127.5
O-C H(O)-CH₂ (THP)~99.0
Ph-C H₂-O~73.3
PEG Chain (-O-C H₂-C H₂-O-)71.0 - 70.0
O-C H₂ (THP)~62.3
CH₂-C H₂-CH₂ (THP)~30.5
CH₂-C H₂-CH₂ (THP)~25.5
CH₂-C H₂-CH₂ (THP)~19.5

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the NMR characterization of this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_report Final Assessment weigh Weigh this compound dissolve Dissolve in CDCl3 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_nmr Acquire 1H NMR transfer->h1_nmr c13_nmr Acquire 13C NMR transfer->c13_nmr process Process Spectra (FT, Phasing, Baseline) h1_nmr->process c13_nmr->process integrate Integrate 1H Signals process->integrate assign Assign Signals integrate->assign structure_confirm Structure Confirmation assign->structure_confirm purity Purity Assessment assign->purity

NMR characterization workflow for this compound.

Discussion of Signal Assignments

  • Benzyl Group: The aromatic protons of the benzyl group are expected to appear as a multiplet in the downfield region (7.38 - 7.28 ppm). The two benzylic protons (Ph-CH₂ -O) are chemically equivalent and, being adjacent to an oxygen atom, are deshielded, appearing as a sharp singlet around 4.57 ppm.

  • Polyethylene Glycol (PEG) Chain: The repeating ethylene (B1197577) glycol units (-O-CH₂-CH₂-O-) give rise to a complex, overlapping multiplet that integrates to 20 protons, typically centered around 3.65 ppm.[5] The exact chemical shifts of the terminal methylene (B1212753) groups will be slightly different due to the influence of the adjacent benzyl and THP groups.

  • Tetrahydropyran (THP) Group: The THP group introduces several characteristic signals. The anomeric proton (O-CH (O)-CH₂), being attached to two oxygen atoms, is the most downfield proton of this group, appearing as a multiplet around 4.64 ppm. The two protons of the C6 methylene group (O-CH₂ ) are diastereotopic and will appear as separate multiplets around 3.90-3.85 ppm and 3.55-3.50 ppm. The remaining three methylene groups of the THP ring appear as overlapping multiplets in the upfield region (1.85 - 1.50 ppm).

Conclusion

This application note provides a comprehensive protocol for the NMR-based characterization of this compound. By following the detailed experimental procedures and utilizing the provided spectral data for reference, researchers can confidently verify the structure and assess the purity of this important bifunctional linker. The combination of ¹H and ¹³C NMR spectroscopy offers a complete analytical solution for the quality control of this compound, ensuring its suitability for subsequent use in the development of targeted therapeutics and other advanced biomaterials.

References

Application Notes and Protocols: Covalent Linkage of Benzyl-PEG5-amine to a Carboxyl Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the covalent conjugation of Benzyl-PEG5-amine to a molecule containing a carboxyl group. This process, often referred to as PEGylation, is a widely used bioconjugation technique to modify proteins, peptides, drugs, and surfaces. The introduction of a polyethylene (B3416737) glycol (PEG) spacer can enhance the solubility, stability, and pharmacokinetic properties of the target molecule. Benzyl-PEG5-amine is a versatile bifunctional linker, featuring a terminal primary amine for conjugation and a benzyl-protected hydroxyl group at the other end.[1][2] The primary amine allows for a stable amide bond formation with a carboxyl group through the use of carbodiimide (B86325) chemistry.

The most common and efficient method for this conjugation is the two-step reaction involving 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, N-hydroxysulfosuccinimide (sulfo-NHS).[3][4][5] This method minimizes the risk of unwanted crosslinking of molecules that contain both carboxyl and amine groups.[6]

Reaction Principle

The conjugation of Benzyl-PEG5-amine to a carboxyl group using EDC and NHS chemistry proceeds in two main steps:

  • Activation of the Carboxyl Group: EDC reacts with the carboxyl group to form a highly reactive O-acylisourea intermediate.[3][4] This intermediate is unstable in aqueous solutions.

  • Formation of a Stable NHS Ester and Amide Bond Formation: In the presence of NHS, the O-acylisourea intermediate is converted to a more stable NHS ester.[4][7] This amine-reactive ester then readily reacts with the primary amine of Benzyl-PEG5-amine to form a stable amide bond, releasing NHS.

Reaction Scheme

G cluster_0 Step 1: Carboxyl Activation cluster_1 Step 2: NHS Ester Formation & Amine Coupling Carboxyl_Group R-COOH O_Acylisourea R-CO-O-C(=NR')NHR'' (O-acylisourea intermediate) Carboxyl_Group->O_Acylisourea + EDC EDC EDC NHS_Ester R-CO-NHS (NHS Ester) O_Acylisourea->NHS_Ester + NHS NHS NHS Amide_Bond R-CO-NH-(PEG)5-O-Benzyl (Final Conjugate) NHS_Ester->Amide_Bond + Benzyl-PEG5-amine Benzyl_PEG5_amine Benzyl-O-(PEG)5-NH2

Caption: Reaction mechanism for EDC/NHS mediated coupling of a carboxyl group to an amine.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the conjugation of Benzyl-PEG5-amine to a carboxyl group-containing molecule.

Materials and Reagents
  • Molecule with a carboxyl group (-COOH)

  • Benzyl-PEG5-amine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0[3][7]

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0[3][7]

  • Quenching Solution: 1 M Hydroxylamine (pH 8.5) or 1 M Tris-HCl (pH 8.5)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Purification system (e.g., HPLC, dialysis tubing, size-exclusion chromatography columns)

Important Considerations Before Starting
  • Buffer Selection: Avoid buffers containing primary amines (e.g., Tris) or carboxylates (e.g., acetate) as they will compete with the coupling reaction.[5]

  • Reagent Handling: EDC and NHS are moisture-sensitive.[7] Always allow them to warm to room temperature before opening the vials to prevent condensation. Prepare solutions fresh just before use.[6]

  • Solubility: Benzyl-PEG5-amine and some carboxyl-containing molecules may have limited solubility in aqueous buffers. Stock solutions can be prepared in a minimal amount of a water-miscible organic solvent like DMF or DMSO and then added to the reaction buffer.[5][8]

Step-by-Step Conjugation Protocol
  • Preparation of Reagents:

    • Dissolve the carboxyl-containing molecule in the Activation Buffer to a desired concentration (e.g., 1-10 mg/mL).

    • Dissolve Benzyl-PEG5-amine in Coupling Buffer. If solubility is an issue, first dissolve it in a small amount of DMF or DMSO and then add it to the buffer.

    • Immediately before use, prepare fresh solutions of EDC and NHS in Activation Buffer.

  • Activation of the Carboxyl Group:

    • To the solution of the carboxyl-containing molecule, add EDC and NHS. The molar ratio of these components is crucial and may require optimization. A common starting point is a molar excess of EDC and NHS over the carboxyl groups.[7]

    • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring.[6]

  • Conjugation with Benzyl-PEG5-amine:

    • Add the Benzyl-PEG5-amine solution to the activated carboxyl-containing molecule.

    • Adjust the pH of the reaction mixture to 7.2-8.0 by adding Coupling Buffer if necessary. The reaction of the NHS-activated molecule with the primary amine is most efficient at this pH range.[5]

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.[6]

  • Quenching the Reaction:

    • Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM.[4]

    • Incubate for 15-30 minutes at room temperature to hydrolyze any unreacted NHS esters.[4][6]

  • Purification of the Conjugate:

    • The purification method will depend on the properties of the final conjugate.

    • For small molecule conjugates, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is often the method of choice for achieving high purity.[9]

    • For larger conjugates (e.g., proteins), dialysis or size-exclusion chromatography (desalting columns) can be used to remove excess reagents and byproducts.[9]

Quantitative Data and Optimization Parameters

The efficiency of the conjugation reaction depends on several factors, including the concentration of reactants, molar ratios, pH, and reaction time. The following tables provide recommended starting conditions that may require further optimization for a specific application.

Table 1: Recommended Molar Ratios of Reactants

ReactantMolar Ratio (relative to Carboxyl Group)Notes
EDC2 - 10 fold excessA higher excess can improve efficiency but may also lead to side reactions.[10]
NHS/sulfo-NHS2 - 5 fold excessHelps to stabilize the activated intermediate.[7]
Benzyl-PEG5-amine1 - 10 fold excessThe optimal ratio depends on the desired degree of PEGylation and the cost of the reagent.[6]

Table 2: Key Reaction Parameters

ParameterRecommended RangeNotes
Activation Step
pH4.5 - 6.0Optimal for EDC activation of carboxyl groups.[7]
TemperatureRoom Temperature (20-25°C)
Time15 - 30 minutes[6]
Coupling Step
pH7.2 - 8.0Optimal for the reaction of NHS ester with the primary amine.[7]
Temperature4°C - Room TemperatureLower temperatures may be preferred for sensitive molecules.
Time2 hours - OvernightLonger reaction times may increase yield.[6]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_purification Purification & Analysis prep_reagents Prepare Reagent Solutions (Carboxyl-Molecule, Benzyl-PEG5-amine, EDC, NHS) activation Activate Carboxyl Group (Add EDC/NHS, 15-30 min, RT, pH 4.5-6.0) prep_reagents->activation coupling Couple Benzyl-PEG5-amine (Add Amine, 2h-Overnight, 4°C-RT, pH 7.2-8.0) activation->coupling quenching Quench Reaction (Add Hydroxylamine/Tris) coupling->quenching purify Purify Conjugate (HPLC, Dialysis, SEC) quenching->purify analyze Analyze Final Product (LC-MS, NMR) purify->analyze

Caption: General experimental workflow for linking Benzyl-PEG5-amine to a carboxyl group.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Conjugation Efficiency Inactive EDC or NHSUse fresh reagents and allow them to warm to room temperature before opening to avoid moisture contamination.[7]
Incorrect pHEnsure the pH of the activation and coupling steps are within the optimal ranges.[7]
Competing nucleophiles in the bufferUse non-amine, non-carboxylate buffers such as MES and PBS.[7]
Precipitation of Reactants Poor solubilityPrepare stock solutions in a minimal amount of DMF or DMSO before adding to the aqueous buffer.
Unwanted Side Reactions High concentration of EDCOptimize the molar ratio of EDC to the carboxyl group.[10]

Conclusion

The EDC/NHS-mediated coupling of Benzyl-PEG5-amine to a carboxyl group is a robust and widely applicable method for PEGylation. By carefully controlling the reaction conditions, particularly the pH and the molar ratios of the coupling reagents, high conjugation efficiencies can be achieved. The provided protocol serves as a comprehensive guide for researchers, and optimization of the outlined parameters is encouraged to suit the specific characteristics of the molecules involved. Proper purification and analysis of the final conjugate are critical to ensure its suitability for downstream applications.

References

Troubleshooting & Optimization

Improving the yield of Benzyl-PEG5-THP conjugation reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Benzyl-PEG5-THP conjugation reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answer frequently asked questions related to the use of this compound in bioconjugation applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a heterobifunctional polyethylene (B3416737) glycol (PEG) linker. It contains a benzyl (B1604629) ether at one terminus and a tetrahydropyranyl (THP) ether at the other. The PEG5 chain enhances solubility in both aqueous and organic media. This molecule is typically used as a linker to conjugate two different molecules. The terminal groups can be chemically modified to introduce reactive functionalities for conjugation. For example, the THP group can be removed under acidic conditions to reveal a hydroxyl group, which can then be activated for conjugation.

Q2: Under what conditions are the benzyl and THP protecting groups stable?

The stability of the protecting groups is a critical factor in designing a successful conjugation strategy.

  • THP (Tetrahydropyranyl) Ether: The THP group is generally stable under neutral and basic conditions.[1][2][3] This makes it compatible with many common bioconjugation reactions, such as those involving N-hydroxysuccinimide (NHS) esters, which are typically performed at a pH of 7.2-8.5.[4] However, the THP group is labile to acidic conditions and can be cleaved.[1]

  • Benzyl Ether: The benzyl ether group is a robust protecting group that is stable to a wide range of reaction conditions, including acidic and basic environments. Cleavage of the benzyl ether typically requires harsher methods, such as catalytic hydrogenolysis or strong reducing/oxidizing agents, which are generally not employed during standard bioconjugation reactions.

Q3: Can I perform a conjugation reaction at one end of the molecule without affecting the other end?

Yes, the this compound linker is designed for orthogonal protection strategies. This means you can selectively deprotect and react one end of the molecule without affecting the other. For instance, the THP group can be removed with a mild acid treatment to reveal a hydroxyl group for conjugation, while the benzyl ether remains intact. Subsequently, the benzyl group can be removed under different conditions if required for a later step.

Q4: What analytical methods can I use to monitor the progress of my conjugation reaction?

Several analytical techniques can be employed to monitor the reaction and characterize the final conjugate:

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase (RP-HPLC) and size-exclusion chromatography (SEC), is a powerful tool to separate the starting materials, the PEGylated product, and any byproducts.

  • Mass Spectrometry (MS): Mass spectrometry can confirm the molecular weight of the starting materials and the final conjugate, providing direct evidence of a successful conjugation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to confirm the structure of the this compound linker and to characterize the final conjugate, although it is less commonly used for monitoring reaction progress in complex biological mixtures.

Troubleshooting Guide

This section addresses common issues encountered during this compound conjugation reactions and provides a systematic approach to resolving them.

Problem 1: Low Conjugation Yield

A low yield of the desired conjugate is one of the most frequent challenges. The following table summarizes key reaction parameters and their potential impact on yield.

ParameterPotential IssueRecommended Action
pH of Reaction Buffer Suboptimal pH can lead to slow reaction rates or hydrolysis of reactive groups (e.g., NHS esters).For amine-reactive conjugations (e.g., with NHS esters), maintain a pH between 7.2 and 8.5. For other chemistries, consult the literature for the optimal pH range.
Molar Ratio of Reactants An insufficient excess of the this compound reagent can result in incomplete conjugation of the target molecule.Optimize the molar ratio of the PEG linker to your target molecule. A 5- to 20-fold molar excess of the linker is a common starting point.
Reaction Time The reaction may not have proceeded to completion.Monitor the reaction progress over time using an appropriate analytical method (e.g., HPLC). Extend the reaction time if necessary.
Temperature Low temperatures can slow down the reaction rate, while excessively high temperatures can lead to degradation of reactants or the product.Most conjugations are performed at room temperature or 4°C. If the reaction is slow, consider a modest increase in temperature, but monitor for any signs of degradation.
Reagent Quality The this compound reagent may have degraded due to improper storage or handling.Ensure the reagent is of high purity and has been stored under the recommended conditions (typically at -20°C).
Presence of Competing Nucleophiles Buffers containing primary amines (e.g., Tris) or other nucleophiles will compete with the target molecule for the reactive group on the PEG linker.Use non-nucleophilic buffers such as phosphate, borate, or HEPES.
Problem 2: Unwanted Side Reactions or Product Instability

The presence of unexpected byproducts or degradation of the desired conjugate can complicate purification and reduce the final yield.

Troubleshooting Workflow for Low Conjugation Yield

The following diagram illustrates a logical workflow for troubleshooting low yields in this compound conjugation reactions.

TroubleshootingWorkflow Start Low Conjugation Yield Check_Purity Verify Purity and Integrity of this compound Start->Check_Purity Check_Target Confirm Concentration and Purity of Target Molecule Start->Check_Target Check_Conditions Review Reaction Conditions Start->Check_Conditions Optimize_Ratio Optimize Molar Ratio of Reactants Check_Conditions->Optimize_Ratio Optimize_pH Optimize Reaction pH Check_Conditions->Optimize_pH Optimize_Time_Temp Optimize Reaction Time and Temperature Check_Conditions->Optimize_Time_Temp Check_Buffer Check for Competing Nucleophiles in Buffer Check_Conditions->Check_Buffer Analyze_Side_Products Analyze for Side Products (e.g., THP deprotection) Optimize_Ratio->Analyze_Side_Products Optimize_pH->Analyze_Side_Products Optimize_Time_Temp->Analyze_Side_Products Check_Buffer->Analyze_Side_Products Analyze_Side_Products->Start Re-evaluate Successful_Conjugation Successful Conjugation Analyze_Side_Products->Successful_Conjugation Problem Solved

Caption: Troubleshooting workflow for low this compound conjugation yield.

Issue: Premature Cleavage of the THP Protecting Group

  • Cause: Although stable under neutral and basic conditions, the THP group can be sensitive to even mildly acidic microenvironments or prolonged reaction times at elevated temperatures.

  • Troubleshooting:

    • Carefully control the pH of the reaction mixture and ensure it does not drop into the acidic range.

    • Avoid excessively long reaction times or high temperatures.

    • Analyze the reaction mixture for the presence of the deprotected species using HPLC or mass spectrometry.

Issue: Oxidation of the Benzyl Group

  • Cause: While generally stable, the benzylic position can be susceptible to oxidation under certain conditions, especially in the presence of oxidizing agents.

  • Troubleshooting:

    • Ensure that all reagents and solvents are free from oxidizing impurities.

    • If possible, perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.

Experimental Protocols

General Protocol for Amine Conjugation using an NHS-activated this compound Derivative

This protocol provides a general guideline. Specific conditions may need to be optimized for your particular application.

  • Preparation of Reagents:

    • Dissolve the target molecule (e.g., protein) in a non-nucleophilic buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5).

    • Shortly before use, dissolve the NHS-activated this compound in a dry, aprotic solvent (e.g., DMSO or DMF).

  • Conjugation Reaction:

    • Add the desired molar excess of the dissolved NHS-activated this compound to the protein solution.

    • Gently mix the reaction and incubate at room temperature for 1-2 hours or at 4°C for 2-4 hours.

  • Quenching the Reaction:

    • Add a small molecule with a primary amine (e.g., Tris or glycine) to a final concentration of 20-50 mM to quench any unreacted NHS ester.

    • Incubate for an additional 30 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted PEG reagent and byproducts by size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).

  • Analysis:

    • Analyze the purified conjugate by SDS-PAGE, HPLC (SEC and/or RP-HPLC), and mass spectrometry to confirm successful conjugation and assess purity.

This technical support guide provides a starting point for troubleshooting and optimizing your this compound conjugation reactions. For further assistance, please consult the technical data sheet provided by the supplier of your specific this compound reagent.

References

Common side reactions with Benzyl-PEG5-THP

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of Benzyl-PEG5-THP in research and development.

Frequently Asked Questions (FAQs)

Q1: What are the primary modes of degradation for this compound?

A1: this compound has three main components susceptible to degradation: the benzyl (B1604629) ether, the polyethylene (B3416737) glycol (PEG) chain, and the tetrahydropyranyl (THP) ether. The primary degradation pathways include:

  • Benzyl Ether Cleavage: The benzyl group can be cleaved under acidic conditions, through oxidation, or via catalytic hydrogenolysis.[1][2]

  • PEG Chain Oxidation: The PEG chain is susceptible to oxidative degradation, which can be accelerated by exposure to oxygen, elevated temperatures, and the presence of transition metals.[1]

  • THP Ether Hydrolysis: The THP group is labile in acidic conditions and can be prematurely cleaved if exposed to acids.[3][4]

Q2: What are the recommended storage conditions for this compound?

A2: To ensure long-term stability, this compound should be stored in a tightly sealed container under an inert atmosphere, protected from light, and kept in a freezer at -20°C. For short-term storage (days to weeks), 4°C is acceptable. It is crucial to prevent moisture exposure.[1][5]

Q3: I am observing a mixture of diastereomers in my reaction. Why is this happening?

A3: The introduction of the THP (tetrahydropyranyl) group to protect an alcohol creates a new stereocenter. This results in the formation of a diastereomeric mixture if the original molecule already contains a stereogenic center.[4] This can complicate purification and NMR interpretation.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low yield in subsequent reaction steps Degraded this compound linker due to improper storage or handling.Assess the purity of the linker using HPLC or NMR. If degradation is confirmed, use a fresh vial of the compound. Ensure storage conditions are optimal (-20°C, inert atmosphere, protected from light and moisture).[1]
Premature cleavage of the THP group during a reaction step.The THP group is acid-labile.[6] Avoid acidic conditions in your reaction if the THP group needs to remain intact. Use buffered systems or non-acidic reagents.
Unintended cleavage of the benzyl ether.The benzyl ether can be cleaved by strong acids or catalytic hydrogenation.[2][7] If these conditions are present in your synthetic route for other purposes, consider an alternative protecting group strategy.
Appearance of unexpected byproducts Oxidative degradation of the PEG chain.Degas solvents and run reactions under an inert atmosphere (e.g., argon or nitrogen) to minimize oxygen exposure. Avoid unnecessary heating of solutions containing the PEG linker.[1]
Side reactions during THP deprotection.Standard deprotection involves acidic hydrolysis.[4] If your molecule is sensitive to acid, consider milder deprotection methods. In peptide synthesis, for Cysteine residues with THP protection, S-alkylation can be a side reaction during cleavage from a resin.[8]
Formation of toluene (B28343) as a byproduct.If using hydrogenolysis (e.g., H₂/Pd on carbon) to cleave the benzyl group, toluene will be formed as a byproduct.[9] This is expected and can typically be removed during workup and purification.
Difficulty in purifying the final product Presence of diastereomers due to the THP group.The diastereomers may have very similar chromatographic behavior. Consider using a high-resolution chromatography technique (e.g., SFC or a chiral column) for separation. Alternatively, the THP group can be removed to eliminate the additional stereocenter before final purification.

Experimental Protocols

Protocol 1: General Procedure for THP Deprotection

This protocol describes a standard method for the acidic hydrolysis of the THP ether.

  • Dissolution: Dissolve the THP-protected compound in a protic solvent such as methanol (B129727) or ethanol.

  • Acidification: Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid, pyridinium (B92312) p-toluenesulfonate (PPTS), or hydrochloric acid).[10]

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Quenching: Once the reaction is complete, neutralize the acid with a mild base, such as a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: General Procedure for Benzyl Ether Deprotection via Hydrogenolysis

This protocol outlines the cleavage of the benzyl ether using catalytic hydrogenation.

  • Setup: In a flask suitable for hydrogenation, dissolve the benzyl-protected compound in a solvent such as ethanol, methanol, or ethyl acetate.

  • Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this process three times. Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon is often sufficient for small-scale reactions).

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Filtration: Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Purification: Concentrate the filtrate under reduced pressure and purify the resulting alcohol as needed.

Visualizations

Benzyl_PEG5_THP_Degradation cluster_conditions Conditions cluster_products Degradation Products This compound This compound HO-PEG5-THP HO-PEG5-THP This compound->HO-PEG5-THP  Benzyl Ether  Cleavage Benzyl-PEG5-OH Benzyl-PEG5-OH This compound->Benzyl-PEG5-OH  Premature  Deprotection Oxidized PEG Oxidized PEG This compound->Oxidized PEG  PEG Chain  Degradation Acid Acid Oxidation Oxidation H2/Pd H2/Pd Toluene Toluene HO-PEG5-THP->Toluene  Byproduct

Caption: Potential degradation pathways of this compound.

THP_Protection_Workflow cluster_start Starting Materials Alcohol (R-OH) Alcohol (R-OH) Reaction Reaction Alcohol (R-OH)->Reaction Dihydropyran (DHP) Dihydropyran (DHP) Dihydropyran (DHP)->Reaction Acid Catalyst Acid Catalyst Acid Catalyst->Reaction THP-Protected Alcohol THP-Protected Alcohol Reaction->THP-Protected Alcohol Diastereomeric Mixture Diastereomeric Mixture THP-Protected Alcohol->Diastereomeric Mixture  if R is chiral

Caption: Workflow for THP protection leading to potential diastereomers.

References

Technical Support Center: THP Deprotection in Acidic Conditions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers encountering issues with the acidic deprotection of tetrahydropyranyl (THP) ethers.

Troubleshooting Guide

Q1: My THP deprotection is incomplete or proceeding very slowly. What should I do?

A1: Incomplete deprotection is a common issue that can often be resolved by adjusting the reaction conditions.

  • Cause: Insufficient Acid Strength or Concentration. The catalyst may not be strong enough or may be used in too low a concentration to effectively protonate the THP ether.

    • Solution: Consider switching to a stronger acid (e.g., from PPTS to p-TsOH or TFA). Alternatively, you can incrementally increase the concentration of the existing acidic catalyst. For instance, complete removal of THP from certain Fmoc-protected amino acids may require TFA concentrations greater than 10%.[1]

  • Cause: Low Reaction Temperature. The reaction rate can be highly dependent on temperature.[2]

    • Solution: If your substrate is thermally stable, consider gently heating the reaction mixture. For example, some procedures for THP ester cleavage involve heating to 45 °C.[1]

  • Cause: Inappropriate Solvent. The choice of solvent can influence the reaction rate and equilibrium.

    • Solution: Alcoholic solvents like methanol (B129727) or ethanol (B145695) are often effective for THP deprotection as they can trap the resulting carbocation.[1][3] A common solvent system is a mixture of acetic acid, THF, and water.

Q2: I'm observing significant side product formation or decomposition of my starting material. How can I mitigate this?

A2: The presence of other acid-sensitive functional groups in your molecule is a primary cause of side reactions.

  • Cause: Overly Harsh Acidic Conditions. Strong acids like TFA or HCl can cleave other protecting groups (e.g., Boc, Trt) or degrade sensitive moieties.

    • Solution 1: Use a Milder Catalyst. Switch to a milder, less acidic catalyst. Pyridinium p-toluenesulfonate (PPTS) is a common choice for substrates that are sensitive to stronger acids. Heterogeneous acid catalysts like Amberlyst-15 or acid-washed Dowex resin can also provide milder conditions and simplify work-up.

    • Solution 2: Reduce Reaction Temperature. Running the reaction at 0 °C or room temperature can often minimize side reactions.

    • Solution 3: Add Scavengers. In peptide chemistry, scavengers like water or triisopropylsilane (B1312306) (TIS) are used to trap carbocations formed during deprotection, preventing them from reattaching to the substrate or causing other side reactions.

Q3: The work-up is difficult, and I'm experiencing low recovery of my product. What are some best practices?

A3: A proper work-up procedure is crucial for isolating your deprotected alcohol in high purity.

  • Cause: Incomplete Acid Neutralization. Residual acid in the organic phase can cause product degradation or issues with subsequent steps.

    • Solution: After the reaction is complete, quench it by adding a weak base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃), until the effervescence ceases.

  • Cause: Product Emulsion or Solubility Issues. The product may be partially soluble in the aqueous layer, leading to lower yields.

    • Solution: Ensure thorough extraction with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Perform multiple extractions (e.g., 3x) to maximize recovery. If emulsions form, adding brine (saturated NaCl solution) can help break them.

Frequently Asked Questions (FAQs)

Q1: What are the most common acidic catalysts used for THP deprotection?

A1: A range of acids can be used, varying in strength. Common choices include:

  • Strong Acids: Trifluoroacetic acid (TFA), hydrochloric acid (HCl).

  • Moderate Acids: p-Toluenesulfonic acid (p-TsOH), acetic acid.

  • Mild Acids: Pyridinium p-toluenesulfonate (PPTS).

  • Heterogeneous (Solid) Acids: Amberlyst H-15, Montmorillonite K-10 clay, acid-washed Dowex resin.

Q2: How do I choose the right acidic catalyst for my specific molecule?

A2: The choice depends on the overall acid sensitivity of your substrate.

  • For robust molecules without other acid-labile groups, a strong acid like TFA or p-TsOH can ensure a fast and complete reaction.

  • For molecules with sensitive functionalities (e.g., other protecting groups like Boc or silyl (B83357) ethers), a milder catalyst like PPTS is recommended to achieve selective deprotection.

Q3: Why are alcoholic solvents like methanol (MeOH) or ethanol (EtOH) frequently used?

A3: THP deprotection is a reversible reaction. Alcoholic solvents act as nucleophiles that trap the stabilized carbocation intermediate formed after the THP group cleaves. This prevents the THP group from reattaching to your alcohol and drives the reaction to completion.

Q4: How can I monitor the progress of the deprotection reaction?

A4: Thin-Layer Chromatography (TLC) is the most common method. Spot the reaction mixture alongside your starting THP-protected material. The disappearance of the starting material spot and the appearance of a new, typically more polar (lower Rf), spot corresponding to the deprotected alcohol indicates the reaction is proceeding.

Q5: Does the THP group introduce a new stereocenter?

A5: Yes. The attachment of the THP group to an alcohol creates a new chiral center, which can lead to a mixture of diastereomers. This can complicate purification and characterization (e.g., NMR analysis).

Quantitative Data: THP Deprotection Conditions

The following table summarizes various acidic conditions used for THP deprotection, primarily in the context of protected amino acids.

EntrySubstrateAcidic Cocktail CompositionTime (h)Deprotection (%)Reference
1Fmoc-Trp(Thp)-OHTFA/H₂O/CH₂Cl₂ (1:2:97)121
2Fmoc-Trp(Thp)-OHTFA/H₂O/CH₂Cl₂ (5:2:93)175
3Fmoc-Trp(Thp)-OHTFA/H₂O/CH₂Cl₂ (10:2:88)1~90
4Fmoc-Trp(Thp)-OHTFA/H₂O/CH₂Cl₂ (60:2:38)1Incomplete
5Fmoc-Ser(Thp)-OH2% TFA in CH₂Cl₂ with scavengersN/AComplete
6Fmoc-Tyr(Thp)-OHTFA/CHCl₃ (1:2)5Complete
7General AlcoholsDowex-50W-x8 (acid-washed) in Methanol198

Experimental Protocols

Protocol 1: General Deprotection using p-TsOH in Methanol
  • Dissolution: Dissolve the THP-protected compound (1.0 eq) in methanol (MeOH).

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH·H₂O, ~0.1 eq).

  • Reaction Monitoring: Stir the solution at room temperature. Monitor the reaction progress by TLC until the starting material is consumed.

  • Quenching: Once the reaction is complete, carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid.

  • Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction: Extract the aqueous residue with an appropriate organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel if necessary.

Protocol 2: Deprotection using Trifluoroacetic Acid (TFA)

This protocol is suitable for less acid-sensitive substrates.

  • Dissolution: Dissolve the THP-protected compound (1.0 eq) in dichloromethane (B109758) (CH₂Cl₂).

  • Reagent Addition: Add an aqueous solution of TFA (e.g., a pre-mixed solution of TFA/H₂O/CH₂Cl₂). A common mixture for robust deprotection is 10:2:88 (v/v/v).

  • Reaction Monitoring: Stir the mixture at room temperature for the required time (e.g., 1 hour), monitoring by TLC.

  • Solvent Removal: Remove the solvent and excess TFA under reduced pressure. Co-evaporation with toluene (B28343) can help remove residual TFA.

  • Purification: The crude product can then be purified by column chromatography or other suitable methods.

Visualizations

THP Deprotection Mechanism

THP_Deprotection_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Cleavage cluster_step3 Step 3: Trapping THP_Ether R-O-THP Protonated_Ether R-O(H+)-THP THP_Ether->Protonated_Ether Fast H_plus H+ H_plus->Protonated_Ether Alcohol R-OH Protonated_Ether->Alcohol Slow (RDS) Carbocation THP+ Carbocation (Resonance Stabilized) Protonated_Ether->Carbocation Byproduct THP-OMe + H+ Carbocation->Byproduct Solvent Solvent (e.g., MeOH) Solvent->Byproduct

Caption: Acid-catalyzed mechanism for THP ether deprotection.

Troubleshooting Workflow

Troubleshooting_Workflow start Start THP Deprotection monitor Monitor Reaction by TLC start->monitor incomplete Reaction Incomplete? monitor->incomplete side_products Side Products or Decomposition? incomplete->side_products No increase_time Increase Reaction Time incomplete->increase_time Yes milder_acid Use Milder Acid (e.g., PPTS, Dowex) side_products->milder_acid Yes workup Proceed to Work-up side_products->workup No increase_temp Increase Temperature (if substrate is stable) increase_time->increase_temp stronger_acid Use Stronger Acid (e.g., p-TsOH, TFA) increase_temp->stronger_acid stronger_acid->monitor lower_temp Lower Temperature (e.g., 0 °C) milder_acid->lower_temp lower_temp->monitor Catalyst_Selection cluster_strength Catalyst Strength Spectrum cluster_substrate Substrate Considerations mild Mild (PPTS, Amberlyst) moderate Moderate (p-TsOH, Acetic Acid) strong Strong (TFA, HCl) sensitive Acid-Sensitive Functional Groups Present? sensitive->mild Yes robust Robust Substrate robust->moderate Consider for Good Balance robust->strong For Fast & Complete Reaction

References

Technical Support Center: Optimizing Solubility of Benzyl-PEG5-THP Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on solubilizing Benzyl-PEG5-THP conjugates. Below you will find troubleshooting guides and frequently asked questions to address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is a this compound conjugate and what are its expected solubility properties?

A1: this compound is a molecule that includes a benzyl (B1604629) group, a five-unit polyethylene (B3416737) glycol (PEG) chain, and a tetrahydropyranyl (THP) group. It is often used as a linker in bioconjugation or as a building block in synthesizing more complex molecules.[1][2]

  • PEG5 Linker : The polyethylene glycol (PEG) chain is hydrophilic and is included to increase the water solubility of the final conjugate.[3][4][5]

  • Benzyl and THP Groups : These are typically protecting groups. The benzyl group often protects an alcohol and can be removed by hydrogenolysis.[5][6] The THP group also protects alcohols and is stable in most non-acidic conditions but can be removed with acid.[7][8][9] Both protecting groups can also influence solubility, with the THP group in particular known to confer good solubility in organic solvents.[7][8][10]

The overall solubility of your specific conjugate will be a function of all its components, including the molecule that has been conjugated to this linker. While the PEG5 chain enhances hydrophilicity, a large, hydrophobic conjugated molecule may counteract this effect, leading to poor aqueous solubility.[11]

Q2: In what types of solvents should I start to dissolve my this compound conjugate?

A2: Start with water-miscible organic solvents. Given the structure, solvents like dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), tetrahydrofuran (B95107) (THF), chloroform, and methanol (B129727) are good starting points.[11][12][13] Low molecular weight PEGs are generally soluble in a variety of these organic solvents.[12][14] For subsequent dilution into aqueous media, using a co-solvent like DMSO or ethanol (B145695) is a standard approach.[11][15]

Q3: How does the PEG molecular weight affect solubility?

A3: The molecular weight of the PEG chain significantly influences the conjugate's properties. While higher molecular weight PEGs can lead to greater water solubility, they can also increase viscosity, which might inhibit dissolution to some extent.[16][17] For a short PEG5 chain, its ability to enhance the solubility of a very hydrophobic molecule might be limited.

Q4: Can the THP protecting group cause solubility issues?

A4: Generally, the THP group is known to improve the solubility of molecules in organic solvents.[7][8][10] It is stable under most non-acidic conditions, so it is unlikely to be the primary cause of solubility problems unless it is unintentionally cleaved in an acidic environment, exposing a less soluble underlying molecule.[18]

Troubleshooting Guide

This guide addresses specific issues you may encounter when trying to dissolve your this compound conjugate.

Problem: My conjugate is poorly soluble in aqueous buffers (e.g., PBS, TRIS).

Possible CauseRecommended Solution
Highly Hydrophobic Conjugated Molecule: The inherent hydrophobicity of the molecule attached to the this compound linker is overpowering the solubilizing effect of the short PEG5 chain.[11]1. Use an Organic Co-solvent: First, dissolve the conjugate in a minimal amount of a water-miscible organic solvent such as DMSO, DMF, or ethanol. Then, add this concentrated organic stock solution dropwise to your vigorously stirring aqueous buffer.[11] Aim for a final co-solvent concentration of <5% (v/v) to minimize effects on biological experiments.
Aggregation: The conjugate molecules are self-associating and forming insoluble aggregates in the aqueous environment.1. Modify Dilution Technique: Add the organic stock solution to the aqueous buffer very slowly while vortexing or stirring to promote rapid mixing and prevent localized high concentrations that lead to precipitation. 2. Gentle Sonication: After dilution, briefly sonicate the solution to break up any micro-aggregates.
Low Temperature: Dissolution of PEGylated compounds can sometimes be slow at room temperature.[12]1. Mild Heating: Gently warm the solution (e.g., to 37°C) to facilitate dissolution.[12] Always check the thermal stability of your conjugate first to avoid degradation.

Problem: My conjugate dissolves in an organic solvent but precipitates upon dilution into my aqueous buffer.

Possible CauseRecommended Solution
Insufficient Co-solvent: The final concentration of the organic co-solvent is too low to maintain the solubility of the conjugate in the aqueous environment.[15]1. Optimize Co-solvent Concentration: While keeping the final concentration low is ideal, you may need to empirically determine the minimum percentage of co-solvent required to maintain solubility. 2. Try Different Co-solvents: Evaluate a range of co-solvents (e.g., ethanol, propylene (B89431) glycol, PEG 400) to find one with a stronger solubilizing effect for your specific conjugate.[15]
"Salting Out": High salt concentrations in the buffer can decrease the solubility of some substances.[11]1. Reduce Buffer Ionic Strength: If your experimental design allows, try preparing your conjugate solution in a buffer with a lower salt concentration or in pure water, and then add buffer concentrates to reach the final desired composition.
pH Effects: If the conjugated molecule has ionizable groups, the pH of the buffer may be at or near its isoelectric point, minimizing its solubility.[11]1. Adjust Buffer pH: Determine if your conjugated molecule has acidic or basic groups. Adjusting the buffer pH away from the molecule's pI can significantly increase solubility by converting it to a more soluble salt form.[11][15]

Problem: My conjugate shows poor solubility in all tested solvents.

Possible CauseRecommended Solution
Highly Crystalline Structure: Strong intermolecular interactions in the solid state (crystal lattice energy) can make the compound difficult to dissolve.[19]1. Use Stronger Solvents: Attempt to dissolve the compound in potent solvents like DMSO or DMF, potentially with gentle heating or sonication. 2. Formulation as a Solid Dispersion: Consider creating a solid dispersion by dissolving the conjugate and a hydrophilic polymer (like PEG 6000 or PVP) in a common solvent and then removing the solvent. This can disrupt crystallinity and present the conjugate in a more soluble amorphous form.[15]
Inherent Molecular Properties: The combination of the benzyl group, the conjugated molecule, and the linker may result in a structure with intrinsically low solubility.1. Lipid-Based Formulations: For highly lipophilic conjugates, consider lipid-based formulation strategies such as self-emulsifying drug delivery systems (SEDDS) to improve solubilization and bioavailability.[15][19][20]

Supporting Data

Table 1: General Solubility of Polyethylene Glycol (PEG) This table provides a qualitative overview of PEG solubility in common laboratory solvents. The solubility of your specific conjugate may vary.

SolventSolubility of Low MW PEG (< 1000 g/mol )
WaterSoluble[14]
Methanol, EthanolSoluble[14][21]
Dichloromethane (DCM), ChloroformSoluble[14][21]
Tetrahydrofuran (THF)Soluble[12][13]
Dimethylformamide (DMF)Soluble[14]
Dimethyl Sulfoxide (DMSO)Soluble[13]
TolueneSoluble[22]
Diethyl EtherLimited Miscibility[22]
Hexane, HeptaneInsoluble[21][22]

Table 2: Common Co-Solvents for Enhancing Aqueous Solubility A list of common co-solvents used to prepare stock solutions of poorly soluble compounds.

Co-SolventProperties & Common UseTypical Final Conc.
DMSO (Dimethyl Sulfoxide)Strong, aprotic polar solvent. Excellent for dissolving a wide range of hydrophobic compounds.[11]< 1% (can be cytotoxic at higher concentrations)
Ethanol Water-miscible polar protic solvent. Commonly used in formulations.[15]< 5%
DMF (Dimethylformamide)Aprotic polar solvent with high dissolving power.< 1%
PEG 400 (Polyethylene Glycol 400)A liquid polymer that is an excellent solubilizing agent.[15]1-10%
Propylene Glycol (PG) A viscous, water-miscible solvent used in many pharmaceutical formulations.[15]1-10%

Experimental Workflows and Diagrams

A logical workflow can help diagnose and solve solubility issues systematically.

TroubleshootingWorkflow start Start: Conjugate is Insoluble in Aqueous Buffer check_organic Can it dissolve in a water-miscible organic solvent? (e.g., DMSO, EtOH) start->check_organic strong_solvents Try stronger solvents (DMF) or solvent mixtures with heating/sonication. check_organic->strong_solvents No prepare_stock Prepare concentrated stock solution in minimal organic solvent. check_organic->prepare_stock Yes no_organic No formulation Consider advanced formulation: - Solid Dispersion - Lipid-Based (SEDDS) strong_solvents->formulation yes_organic Yes dilution Add stock dropwise to vigorously stirring aqueous buffer. Does it precipitate? prepare_stock->dilution success Success: Conjugate Solubilized. Proceed with experiment. dilution->success No troubleshoot_dilution Troubleshoot Dilution Method: 1. Optimize co-solvent type/concentration. 2. Adjust buffer pH or ionic strength. 3. Add solubilizers (surfactants, cyclodextrins). 4. Use gentle sonication post-dilution. dilution->troubleshoot_dilution Yes no_precipitate No yes_precipitate Yes troubleshoot_dilution->success Problem Solved

Caption: Troubleshooting workflow for this compound conjugate solubility.

Key Experimental Protocols

Protocol 1: Preparation of a Stock Solution Using an Organic Co-Solvent

This protocol describes the standard method for solubilizing a hydrophobic conjugate for use in aqueous solutions.

  • Weigh Compound: Accurately weigh a small amount of the this compound conjugate into a sterile microcentrifuge tube.

  • Add Co-Solvent: Add a small, precise volume of a high-purity, water-miscible organic solvent (e.g., DMSO) to the tube to achieve a high concentration (e.g., 10-100 mg/mL).

  • Dissolve: Vortex the tube vigorously for 1-2 minutes. If the compound does not fully dissolve, use a brief (30-60 seconds) sonication in a water bath. Gentle warming (37°C) may also be applied if the compound is known to be thermally stable.[12] Visually inspect to ensure no solid particles remain. This is your concentrated stock solution.

  • Prepare Aqueous Buffer: In a separate, larger tube, place the required volume of your final aqueous buffer (e.g., PBS, pH 7.4).

  • Combine and Dilute: While vigorously vortexing the aqueous buffer, add the required volume of the organic stock solution dropwise. It is critical to add the concentrated organic stock to the stirring aqueous buffer, not the other way around, to avoid precipitation.[11]

  • Final Check: Ensure the final percentage of the organic co-solvent is as low as possible (typically <1-5% v/v) to minimize its impact on subsequent experiments.[11] Inspect the final solution for any signs of precipitation.

Protocol 2: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol is used to determine the quantitative thermodynamic solubility of a compound in a specific buffer.[23][24][25]

  • Preparation: Add an excess amount of the this compound conjugate to a known volume of the desired aqueous buffer (e.g., PBS, pH 7.4) in a sealed, clear container (e.g., a glass vial). "Excess" means enough solid should remain visible at the bottom of the container after equilibrium is reached.

  • Equilibration: Place the sealed container in a shaker or agitator set to a constant temperature (e.g., 25°C or 37°C). Agitate the mixture for an extended period (typically 24-48 hours) to ensure the solution reaches equilibrium.[23]

  • Phase Separation: After equilibration, let the container stand to allow the excess solid to settle. To separate the saturated supernatant from the undissolved solid, centrifuge the sample at high speed (e.g., 14,000 x g for 15 minutes). Alternatively, filter the solution using a low-binding syringe filter (e.g., 0.22 µm PVDF). This step is critical to ensure no solid particles are carried over into the sample for analysis.

  • Quantification: Carefully take a precise aliquot of the clear supernatant. Dilute it as needed with the appropriate mobile phase or buffer. Analyze the concentration of the dissolved conjugate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).[26][27]

  • Calculation: Calculate the solubility (e.g., in µg/mL or mM) by comparing the measured concentration to a standard curve prepared with known concentrations of the conjugate.

ProtocolWorkflow cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_quant Quantification prep1 Add excess conjugate to known volume of buffer prep2 Seal container prep1->prep2 equil1 Agitate at constant temp (24-48 hours) prep2->equil1 sep1 Centrifuge or filter to remove undissolved solid equil1->sep1 quant1 Take aliquot of supernatant sep1->quant1 quant2 Analyze concentration (e.g., HPLC, LC-MS) quant1->quant2 quant3 Calculate solubility vs. standard curve quant2->quant3

References

Technical Support Center: Preventing Protein Aggregation with Benzyl-PEG5-THP

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers prevent protein aggregation during conjugation with Benzyl-PEG5-THP.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of protein aggregation when conjugating with this compound?

Protein aggregation during PEGylation with this compound can be attributed to several factors:

  • Intermolecular Cross-linking: If the protein has multiple reactive sites, the PEG reagent can inadvertently link two or more protein molecules together, leading to aggregates.[1]

  • High Protein Concentration: Increased proximity of protein molecules at high concentrations enhances the likelihood of intermolecular interactions and aggregation.[1]

  • Suboptimal Reaction Conditions: The stability and solubility of proteins are highly dependent on factors like pH, temperature, and buffer composition. Deviations from the optimal range for a specific protein can lead to the exposure of hydrophobic regions, promoting aggregation.[1]

  • PEG-Protein Interactions: While PEG is generally known to stabilize proteins, interactions between the PEG polymer and the protein surface can sometimes induce conformational changes that favor aggregation. The properties of the Benzyl (B1604629) group in this compound might also influence these interactions.[1][2]

  • Poor Reagent Quality: Impurities in the this compound reagent could potentially lead to unintended side reactions and aggregation.

Q2: How does the this compound reagent contribute to aggregation?

The this compound reagent itself has characteristics that could influence aggregation. The short PEG5 chain offers less steric hindrance compared to longer PEG chains, which might be less effective at preventing protein-protein interactions that lead to aggregation. Additionally, the benzyl group introduces a hydrophobic moiety, which under certain buffer conditions, could potentially interact with hydrophobic patches on the protein surface, promoting aggregation.

Q3: What is the role of the THP group?

The tetrahydropyranyl (THP) group is a protecting group for the terminal hydroxyl of the PEG chain. It must be removed before the hydroxyl group can be activated for conjugation to the protein. Incomplete removal of the THP group can result in a lower yield of the desired conjugate and a heterogeneous mixture of reactants, which could indirectly contribute to purification challenges and aggregation issues.

Troubleshooting Guide

Problem 1: Immediate precipitation or visible aggregation upon addition of this compound.

This is often a sign of rapid, uncontrolled conjugation or significant protein instability under the reaction conditions.

Troubleshooting Workflow for Immediate Aggregation

start Immediate Aggregation Observed check_conc Reduce Protein and/or PEG Concentration start->check_conc High concentration increases collision frequency optimize_ph Optimize Reaction pH check_conc->optimize_ph Suboptimal pH can expose hydrophobic regions lower_temp Lower Reaction Temperature optimize_ph->lower_temp Slows down reaction rate add_stabilizers Incorporate Stabilizing Excipients lower_temp->add_stabilizers Enhance protein stability stepwise_add Stepwise Addition of PEG add_stabilizers->stepwise_add Control reaction kinetics solution Aggregation Prevented stepwise_add->solution

Caption: Troubleshooting workflow for immediate protein aggregation.

Solutions:

  • Reduce Concentrations: High concentrations of both the protein and the PEG reagent increase the probability of intermolecular cross-linking. Try reducing the concentration of your protein and the molar ratio of the PEG reagent.

  • Optimize pH: The pH of the reaction buffer is critical. The optimal pH will depend on the pI of your protein and the reactive group being targeted. For reactions targeting amine groups (lysine residues or the N-terminus), a pH range of 7.0-8.0 is common. However, if aggregation is an issue, consider exploring a wider pH range (e.g., 6.0-8.5) to find the point of maximum protein stability. A buffer system that does not contain primary amines, such as phosphate (B84403) or HEPES, should be used.

  • Lower Temperature: Performing the reaction at a lower temperature (e.g., 4°C) will slow down the conjugation reaction rate, which can favor intramolecular modification over intermolecular cross-linking.

  • Add Stabilizing Excipients: The inclusion of certain additives in your reaction buffer can significantly enhance protein stability and prevent aggregation.

Problem 2: Gradual increase in turbidity or presence of aggregates after purification.

This may indicate slower aggregation kinetics or instability of the final conjugate.

Troubleshooting Workflow for Gradual Aggregation

start Gradual Aggregation Observed analyze_conjugate Analyze Conjugate Heterogeneity (SEC, DLS) start->analyze_conjugate Identify nature of aggregates screen_stabilizers Screen Stabilizing Excipients for Formulation analyze_conjugate->screen_stabilizers Find conditions that favor monomer optimize_storage Optimize Storage Conditions (pH, Temp, Buffer) screen_stabilizers->optimize_storage Long-term stability check_reagent Evaluate Purity of this compound optimize_storage->check_reagent Rule out reagent issues solution Stable Conjugate Achieved check_reagent->solution cluster_0 Without Stabilizers cluster_1 With Stabilizers P1 Protein Agg Aggregate P1->Agg P2 Protein P2->Agg S1 Stabilizer P3 Protein S1->P3 Stabilizes S2 Stabilizer P4 Protein S2->P4 Stabilizes

References

Incomplete deprotection of benzyl group in Benzyl-PEG5-THP

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges associated with the deprotection of Benzyl-PEG5-THP.

Frequently Asked Questions (FAQs)

Q1: What is the chemical structure of this compound?

A1: this compound is a molecule that consists of a benzyl (B1604629) (Bn) ether, a polyethylene (B3416737) glycol (PEG) spacer with five ethylene (B1197577) glycol units, and a tetrahydropyranyl (THP) ether. Its IUPAC name is 2-((1-phenyl-2,5,8,11,14-pentaoxahexadecan-16-yl)oxy)tetrahydro-2H-pyran[1].

Q2: What are the standard methods for deprotecting the benzyl and THP groups?

A2: The benzyl (Bn) group is most commonly removed by catalytic hydrogenolysis, using a palladium catalyst (e.g., Pd/C) and a hydrogen source[2][3]. The tetrahydropyranyl (THP) group is typically cleaved under acidic conditions, such as with trifluoroacetic acid (TFA), hydrochloric acid (HCl), or p-toluenesulfonic acid (p-TsOH)[4][5].

Q3: Can the benzyl and THP groups in this compound be deprotected simultaneously?

A3: Generally, the deprotection conditions for benzyl and THP groups are orthogonal. The reductive conditions for benzyl group removal do not typically affect the acid-labile THP group, and the acidic conditions for THP deprotection do not cleave the benzyl ether. Therefore, a two-step deprotection strategy is usually required if both groups need to be removed.

Troubleshooting Guide: Incomplete Benzyl Group Deprotection

This guide addresses the common issue of incomplete deprotection of the benzyl group from this compound while aiming to keep the THP group intact.

Problem: The catalytic hydrogenolysis of the benzyl group is slow or incomplete.

Below is a workflow to troubleshoot this issue:

G cluster_0 cluster_1 Initial Checks cluster_2 Protocol Optimization cluster_3 Alternative Methods cluster_4 start Start: Incomplete Benzyl Deprotection catalyst Is the Pd/C catalyst fresh and active? start->catalyst hydrogen Is the hydrogen supply adequate and the system properly purged? catalyst->hydrogen Yes conditions Optimize Reaction Conditions: - Increase catalyst loading - Change solvent - Increase hydrogen pressure catalyst->conditions No hydrogen->conditions No pearlmans Use a more active catalyst like Pearlman's catalyst (Pd(OH)2/C) hydrogen->pearlmans Yes conditions->pearlmans acid Add a mild acid (e.g., acetic acid) to prevent catalyst poisoning pearlmans->acid transfer Consider Catalytic Transfer Hydrogenation (e.g., using ammonium (B1175870) formate) acid->transfer end End: Successful Deprotection transfer->end

Caption: Troubleshooting workflow for incomplete benzyl deprotection.

Detailed Troubleshooting Steps

1. Catalyst Inactivity or Poisoning

  • Question: Why is my catalytic hydrogenolysis reaction not proceeding to completion?

  • Possible Causes:

    • Catalyst Deactivation: The palladium catalyst may be old or have reduced activity.

    • Catalyst Poisoning: Trace impurities, particularly sulfur-containing compounds, can poison the palladium catalyst. While less likely with this substrate, the product alcohol could potentially coordinate to the catalyst surface, slowing the reaction.

  • Solutions:

    • Use a fresh batch of palladium on carbon (Pd/C).

    • Consider using Pearlman's catalyst (Pd(OH)₂/C), which can be more active for certain substrates.

    • If sulfur contamination is suspected from other reagents, ensure all glassware and reagents are clean.

2. Inadequate Reaction Conditions

  • Question: I am using a fresh catalyst, but the reaction is still incomplete. What should I try next?

  • Possible Causes:

    • Insufficient Hydrogen: The hydrogen pressure may be too low, or there may be poor mass transfer of hydrogen to the catalyst surface.

    • Inappropriate Solvent: The choice of solvent can influence the reaction rate.

    • Low Catalyst Loading: The amount of catalyst may be insufficient for the scale of the reaction.

  • Solutions:

    • Ensure the reaction vessel is properly purged and maintained under a positive pressure of hydrogen (a balloon is often sufficient for small-scale reactions).

    • Increase the stirring rate to improve gas-liquid mixing.

    • Try a different solvent. Common solvents for hydrogenolysis include methanol (B129727), ethanol, ethyl acetate, and THF.

    • Increase the catalyst loading (e.g., from 5-10 mol% to 20 mol% of palladium).

3. Alternative Deprotection Strategies

  • Question: I have optimized the conditions, but the deprotection is still not satisfactory. Are there alternative methods?

  • Possible Causes:

    • The substrate may be inherently difficult to deprotect under standard hydrogenolysis conditions.

  • Solutions:

    • Catalytic Transfer Hydrogenation: This method uses a hydrogen donor in solution, such as ammonium formate (B1220265) or formic acid, instead of hydrogen gas. It can sometimes be more efficient and is often more convenient for standard laboratory setups.

    • Acid-Catalyzed Hydrolysis: While this method is typically used for THP deprotection, strong acidic conditions can also cleave benzyl ethers. However, this is not a selective method and would likely remove the THP group as well.

    • Oxidative Deprotection: Reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can be used to cleave benzyl ethers. This method is an alternative when reductive conditions are not suitable, but it may not be compatible with other functional groups.

Experimental Protocols

Protocol 1: Standard Catalytic Hydrogenolysis

  • Dissolve this compound (1 equivalent) in a suitable solvent (e.g., methanol or ethanol).

  • Carefully add 10% Pd/C (5-10 mol% palladium).

  • Secure the reaction flask to a hydrogenation apparatus.

  • Evacuate the flask and backfill with hydrogen gas. Repeat this cycle 3-5 times.

  • Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere (balloon pressure).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Wash the Celite® pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected product.

Protocol 2: Catalytic Transfer Hydrogenation

  • Dissolve this compound (1 equivalent) in methanol.

  • Add 10% Pd/C (10-20 mol% palladium).

  • Add ammonium formate (3-5 equivalents) in portions.

  • Heat the reaction mixture to reflux.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter through Celite®.

  • Wash the Celite® pad with methanol.

  • Concentrate the filtrate under reduced pressure and purify the residue as necessary.

Quantitative Data Summary

ParameterStandard HydrogenolysisCatalytic Transfer Hydrogenation
Catalyst 10% Pd/C10% Pd/C
Hydrogen Source H₂ gasAmmonium Formate
Typical Solvent Methanol, Ethanol, Ethyl AcetateMethanol
Temperature Room TemperatureReflux
Pressure AtmosphericAtmospheric
Typical Reaction Time 1-24 hours1-6 hours
Byproducts TolueneToluene, CO₂, NH₃

References

Technical Support Center: Synthesis and Application of Long PEG Chain PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the unique challenges encountered during the synthesis and evaluation of Proteolysis Targeting Chimeras (PROTACs) featuring long polyethylene (B3416737) glycol (PEG) linkers.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of a long PEG linker in a PROTAC molecule?

A PROTAC is a heterobifunctional molecule comprising a ligand for a target Protein of Interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them[1][2]. The linker is not merely a spacer; its length, composition, and flexibility are critical for efficacy[1][3]. A long PEG linker serves several key functions:

  • Enhanced Solubility : PEG chains are hydrophilic and can significantly increase the aqueous solubility of the often large and hydrophobic PROTAC molecule, which can improve its pharmacokinetic profile[4][5][6].

  • Increased Flexibility : Long, flexible linkers like PEG allow the two ends of the PROTAC to adopt multiple conformations, which can be crucial for facilitating the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase)[1][3][7].

  • Spanning Distances : For target proteins with deep binding pockets or E3 ligases with less accessible surfaces, a longer linker may be necessary to effectively bridge the two proteins[3].

Q2: How does the length of a long PEG linker affect PROTAC activity and efficiency?

Linker length is a critical parameter that must be empirically optimized for each specific target and E3 ligase pair[1][3].

  • Too Short : If a linker is too short, it can cause steric clashes between the POI and the E3 ligase, preventing the formation of a stable ternary complex[7][8]. For example, a study on BTK degraders found that PROTACs with shorter linkers (less than 4 PEG units) had impaired binding affinity for BTK and CRBN[5].

  • Optimal Length : An optimal linker length facilitates stable and productive ternary complex formation, leading to efficient ubiquitination and degradation of the target protein[3][7]. This is often reflected in low DC50 (half-maximal degradation concentration) and high Dmax (maximum degradation) values[3].

  • Too Long : Excessively long linkers can lead to reduced efficacy. This may be due to an increased entropic penalty upon binding or the formation of non-productive ternary complexes where the ubiquitination sites on the target are not accessible[3][5]. HaloPROTACs with linkers longer than three PEG units achieved a slightly lower Dmax (~80%)[9].

Q3: What are the main challenges in the chemical synthesis of long PEG chain PROTACs?

The synthesis of these molecules can be complex. Common challenges include:

  • Synthetic Accessibility : While various bi-functionalized PEG motifs are commercially available, the synthesis of custom, monodisperse long PEG chains can be challenging and costly[1][6]. Stepwise synthesis often requires multiple protection and deprotection steps, which can lower the overall yield[10].

  • Purification Complexity : The addition of a long PEG chain complicates purification. The inherent properties of PROTACs, such as high molecular weight and hydrophobicity, already make them difficult to handle[11]. PEGylation can result in a complex mixture of unreacted starting materials, excess PEG reagent, and a heterogeneous mixture of PROTACs with varying PEG chain lengths[11].

  • Low Yields : Multi-step synthetic routes, especially in the final coupling steps, can result in low to moderate yields[12].

Q4: Why is the purification of long PEG chain PROTACs so difficult?

Purification is a major bottleneck due to several factors:

  • Physicochemical Similarity : PEG is a neutral and hydrophilic polymer. This means that the desired PEGylated PROTAC may not have significantly different physicochemical properties from impurities like excess PEGylating reagent or other PEGylated species, making separation difficult[11].

  • Heterogeneity : The synthesis can produce a mixture of "PEGamers," which are molecules with different numbers of PEG units attached, further complicating the isolation of the desired product[11].

  • Co-elution : Byproducts can co-elute with the desired product during standard purification techniques like HPLC[11]. High-resolution techniques are often required to achieve high purity[11].

Q5: How do long PEG linkers impact the cell permeability of PROTACs?

The effect is a trade-off. While PEG linkers improve aqueous solubility, their hydrophilicity can sometimes hinder passive cell permeability[7].

  • Increased Polarity : The repeated ether oxygens in a PEG linker increase the topological polar surface area (TPSA), which can reduce the ability of the molecule to cross cell membranes[].

  • Conformational Shielding : However, the flexibility of PEG linkers can allow the PROTAC to adopt folded conformations, stabilized by intramolecular hydrogen bonds, that shield polar surfaces in a nonpolar environment (like a cell membrane). This "chameleonic" behavior can improve cell permeability[12][14][15]. The gauche effect of PEG-type linkers is thought to contribute to a larger proportion of these folded conformations compared to alkyl linkers[14].

Q6: What is the "hook effect" and how is it related to long PEG chain PROTACs?

The "hook effect" is a phenomenon where the degradation efficiency of a PROTAC decreases at very high concentrations[7][9]. This occurs because the PROTAC is more likely to form binary complexes (PROTAC-POI or PROTAC-E3 ligase) instead of the productive ternary complex required for degradation[7]. The properties of the linker, including its length and flexibility, can influence the concentration at which the hook effect appears[7]. Excessively long or flexible linkers might contribute to a more pronounced hook effect if they do not sufficiently promote cooperative binding within the ternary complex[3][9].

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis and testing of long PEG chain PROTACs.

IssuePotential Cause(s)Suggested Solution(s)
Low Yield in Final Coupling Step • Inefficient amide coupling or click chemistry reaction.• Steric hindrance from bulky ligands or the long PEG chain.• Degradation of starting materials.• Optimize coupling reagents (e.g., use T3P for amide coupling)[12].• Increase the molar excess of one reactant.• Modify reaction conditions (temperature, time, solvent).• Consider a different synthetic route, such as a solid-phase synthesis approach, which can simplify purification and drive reactions to completion[16].
Poor Solubility of Final PROTAC • Despite the PEG linker, the overall molecule remains too lipophilic due to large, "greasy" warhead and anchor ligands[17].• Aggregation of the PROTAC molecules.• Incorporate additional polar or ionizable groups into the linker or ligands, such as piperazine (B1678402) or piperidine (B6355638) scaffolds[15][17][18].• Increase the length of the PEG chain to further enhance hydrophilicity.• For in vitro and in vivo experiments, consider formulation strategies like using co-solvents, surfactants, or creating amorphous solid dispersions (ASDs)[17].
Product Aggregation • High molecular weight and hydrophobicity of the PROTAC.• Strong intermolecular interactions.• Modify the linker to improve solubility (see above).• During purification, work with dilute solutions.• For assays, use detergents or surfactants like Poloxamer 188 to keep the PROTAC in solution[17].
Difficulty in Purification (Co-elution) • Similar physicochemical properties between the desired product and impurities (e.g., unreacted PEG, other PEGamers)[11].• Employ a multi-step purification strategy. Start with Size Exclusion Chromatography (SEC) to separate based on hydrodynamic radius, which is significantly increased by PEGylation[11][].• Follow SEC with a high-resolution technique like Reverse Phase HPLC (RP-HPLC), using a C4, C8, or C18 column and optimizing the gradient[11].• Consider Ion Exchange Chromatography (IEX) if the PROTAC has a net charge that is shielded differently by the PEG chain compared to impurities[11][20].
Low or No Target Degradation in Cells Poor Cell Permeability: The hydrophilic PEG linker may be hindering cell entry[7].• Inefficient Ternary Complex Formation: The linker length or flexibility is not optimal for the specific POI-E3 ligase pair[3][7].• PROTAC Instability: The molecule is being rapidly metabolized.Assess Permeability: Use a PAMPA or Caco-2 permeability assay. Synthesize analogs with more hydrophobic linkers (e.g., alkyl-PEG hybrids) to compare[7][].• Assess Ternary Complex: Use biophysical assays like Surface Plasmon Resonance (SPR) or NanoBRET to directly measure ternary complex formation and stability[7][21].• Optimize Linker: Systematically vary the PEG linker length to find the optimal geometry for the ternary complex[1].• Improve Stability: Investigate potential metabolic hotspots. Replacing ether linkages with more stable groups like triazoles can reduce oxidative degradation[6].
Prominent "Hook Effect" at Low Concentrations High Affinity Binary Interactions: The warhead and anchor have very high affinities for their respective proteins, favoring binary complex formation[7].• Suboptimal Linker Conformation: The long, flexible linker may be adopting conformations that favor binary over ternary complexes[7].Modify Ligands: Consider using ligands with slightly lower binary affinities, as potent degradation is often driven by the stability of the ternary complex, not just high binary affinity[7].• Modify Linker: Experiment with linkers of different compositions (e.g., alkyl chains) or rigidity (e.g., incorporating piperazine or triazole) to alter the conformational landscape of the PROTAC and promote cooperativity[6][7].
Quantitative Data Summary

While extensive comparative data across a wide range of targets is not always available, the following table summarizes general trends observed when varying PEG linker length, based on case studies from the literature[1][3][5][8][9].

ParameterEffect of Increasing PEG Linker LengthRationale / Notes
Aqueous Solubility Generally IncreasesPEG chains are hydrophilic, improving the solubility of large, hydrophobic PROTACs[4][5].
Cell Permeability Can Decrease or IncreaseIncreased polarity can hinder permeability. However, intramolecular hydrogen bonding enabled by flexible linkers can shield polarity and improve uptake[12][14]. This effect is system-dependent.
Ternary Complex Stability Parabolic Relationship (Optimal Length Exists)Linkers that are too short cause steric clashes. Linkers that are too long increase the entropic penalty and may not form a productive complex. An optimal length is required for maximum stability[3][8].
Degradation Potency (DC50) Parabolic Relationship (Optimal Length Exists)Potency is directly correlated with the ability to form a stable and productive ternary complex. The most potent PROTACs typically have an optimized linker length[1][8].
Maximum Degradation (Dmax) Can Decrease with Excessively Long LinkersVery long linkers may lead to less efficient ubiquitination or the formation of non-productive complexes, resulting in a lower Dmax[9].
"Hook Effect" Can Become More PronouncedExcessively long or flexible linkers might not provide enough conformational constraint to favor the ternary complex over binary complexes at high concentrations[7].
Experimental Protocols

1. General Protocol: PROTAC Synthesis via Amide Coupling

This protocol describes a common final step in PROTAC synthesis, where an amine-functionalized linker is coupled to a carboxylic acid-functionalized ligand (or vice-versa).

  • Objective : To covalently link the two halves of the PROTAC molecule.

  • Materials :

    • Amine-functionalized component (e.g., Warhead-Linker-NH2)

    • Carboxylic acid-functionalized component (e.g., E3 Ligase Ligand-COOH)

    • Coupling Reagent: Propanephosphonic acid anhydride (B1165640) (T3P) or similar (e.g., HATU, HBTU)

    • Base: Diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA)

    • Solvent: Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Procedure :

    • Dissolve the carboxylic acid component (1.0 eq) and the amine component (1.0-1.2 eq) in anhydrous DMF.

    • Add DIPEA (3.0 eq) to the mixture and stir at room temperature.

    • Add the coupling reagent (e.g., T3P, 1.5 eq) dropwise to the solution.

    • Allow the reaction to stir at room temperature for 4-16 hours.

    • Monitor the reaction progress using LC-MS.

    • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., Ethyl Acetate).

    • Wash the organic layer with brine, dry over sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product using flash chromatography or preparative HPLC.

2. Protocol: Purification by Size Exclusion Chromatography (SEC)

SEC is often a useful first step to remove smaller impurities from the large, PEGylated PROTAC.

  • Objective : To perform a bulk separation of the high molecular weight PEGylated PROTAC from smaller unreacted starting materials and reagents.

  • Materials :

    • SEC column (e.g., Sephadex LH-20, or a suitable preparative HPLC column)

    • Mobile Phase: A solvent in which the PROTAC is soluble and that is compatible with the column (e.g., DMF, Methanol (B129727), or an aqueous buffer).

  • Procedure :

    • Equilibrate the SEC column with the chosen mobile phase until a stable baseline is achieved.

    • Dissolve the crude PROTAC mixture in the mobile phase and filter it through a 0.22 µm filter[11].

    • Inject the sample onto the column.

    • Run the mobile phase at a constant flow rate.

    • Collect fractions as they elute. The larger PEGylated PROTAC will elute earlier than the smaller impurities.

    • Analyze fractions by LC-MS or TLC to identify those containing the desired product.

    • Pool the pure fractions and concentrate. The product may require further polishing by RP-HPLC.

3. Protocol: Purification by Reverse Phase HPLC (RP-HPLC)

RP-HPLC is a high-resolution technique used as a final "polishing" step.

  • Objective : To achieve high purity by separating the target PEGylated PROTAC from closely related impurities (e.g., positional isomers, incompletely reacted species).

  • Materials :

    • RP-HPLC column: A C4, C8, or C18 column is typically used. C4 or C8 are often better for large molecules[11].

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) or Formic Acid (FA) in water.

    • Mobile Phase B: 0.1% TFA or FA in acetonitrile (B52724) (ACN) or methanol (MeOH).

  • Procedure :

    • Equilibrate the column with a low percentage of Mobile Phase B (e.g., 95% A / 5% B).

    • Dissolve the SEC-purified sample in a suitable solvent (e.g., DMSO, DMF) and inject it onto the column.

    • Elute the product using a linear gradient of Mobile Phase B (e.g., 5% to 95% B over 30 minutes). Optimize the gradient to achieve the best separation[11].

    • Monitor the elution profile using a UV detector at an appropriate wavelength.

    • Collect the peak corresponding to the pure PEGylated PROTAC.

    • Confirm the identity and purity of the collected fractions by LC-MS.

    • Lyophilize the pure fractions to remove the solvent and obtain the final product[11].

Visualizations

PROTAC_Mechanism

Workflow cluster_synthesis Synthesis & Purification cluster_evaluation Biological Evaluation Design 1. Design PROTAC (Select Warhead, Anchor, Linker) Synthesis 2. Chemical Synthesis (e.g., Amide Coupling) Design->Synthesis Purification 3. Multi-Step Purification (SEC then RP-HPLC) Synthesis->Purification Characterization 4. Structural Characterization (LC-MS, NMR) Purification->Characterization Permeability 5. Cell Permeability Assay (e.g., PAMPA) Characterization->Permeability Pure PROTAC Degradation 6. Target Degradation Assay (Western Blot, DC50/Dmax) Permeability->Degradation Ternary 7. Ternary Complex Assay (SPR, NanoBRET) Degradation->Ternary Off_Target 8. Off-Target Analysis (Proteomics) Ternary->Off_Target Off_Target->Design Data for Optimization

Logic_Diagram cluster_inputs Linker Properties cluster_outputs PROTAC Performance Metrics Length Linker Length Ternary_Complex Ternary Complex Formation & Stability Length->Ternary_Complex Flexibility Flexibility (e.g., PEG vs. Alkyl) Permeability Cell Permeability Flexibility->Permeability Conformational Shielding Flexibility->Ternary_Complex Composition Chemical Composition (Polarity, H-bond donors/acceptors) Solubility Solubility Composition->Solubility Composition->Permeability Efficacy Degradation Efficacy (DC50, Dmax) Ternary_Complex->Efficacy

References

Technical Support Center: Purification of PEGylated Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the removal of unreacted Benzyl-PEG5-THP from a reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What are the key properties of this compound to consider for purification?

A1: this compound is a bifunctional linker with a molecular weight of approximately 414.51 g/mol .[1] It contains a pentaethylene glycol (PEG5) core, making it a polar and hydrophilic molecule.[2][3] Key features influencing purification are its high polarity and the presence of two protecting groups: a benzyl (B1604629) ether and a tetrahydropyranyl (THP) ether. It is a neutral molecule, lacking acidic or basic functional groups. Its solubility in water and polar organic solvents is a critical factor in designing a separation strategy.

Q2: What are the most common methods for removing unreacted this compound?

A2: The primary methods for removing unreacted this compound from a reaction mixture are based on chromatography and liquid-liquid extraction. The choice of method depends on the properties of the desired product, the scale of the reaction, and the required purity. Common techniques include:

  • Flash Column Chromatography: Effective for medium to large-scale purifications, separating compounds based on their polarity.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Ideal for high-purity separation of small quantities, particularly if the product has significantly different hydrophobicity.

  • Liquid-Liquid Extraction (LLE): A suitable method if the product and the unreacted PEG have different solubilities in immiscible solvents. This can be enhanced if the product has acidic or basic properties.

Q3: Is Size Exclusion Chromatography (SEC) or dialysis suitable for removing this compound?

A3: No, SEC and dialysis are generally not effective for removing unreacted this compound when the desired product is also a small molecule. These techniques separate molecules based on size, and the molecular weight of this compound (414.51 g/mol ) is often too close to that of other small molecule reactants or products for efficient separation. These methods are more appropriate for purifying large molecules like PEGylated proteins from smaller unreacted PEG linkers.[][5]

Q4: Can I use precipitation to remove this compound?

A4: Precipitation can be a viable option if there is a solvent in which your product is soluble, but this compound is not. Polyethylene glycols are known to have low solubility in cold diethyl ether and tert-butyl methyl ether (MTBE). If your product is soluble in these solvents, you may be able to precipitate out the unreacted this compound.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Co-elution of product and this compound in normal-phase column chromatography. The polarity of the product and the unreacted PEG are too similar.* Optimize the solvent system: Use a shallower gradient of a more polar solvent (e.g., methanol (B129727) in dichloromethane (B109758) or chloroform). Consider adding a small amount of a modifier like triethylamine (B128534) for basic compounds or acetic acid for acidic compounds to improve peak shape. * Switch to a different stationary phase: Consider using alumina (B75360) or a diol-bonded silica (B1680970).
Poor separation in reverse-phase HPLC. The hydrophobicity of the product and the unreacted PEG are too similar.* Adjust the mobile phase: Modify the gradient of the organic solvent (acetonitrile or methanol) in water. * Change the pH of the mobile phase: If your product has ionizable groups, adjusting the pH can significantly alter its retention time relative to the neutral this compound.
Incomplete removal of this compound with liquid-liquid extraction. The partition coefficients of the product and the unreacted PEG in the chosen solvent system are not sufficiently different.* Perform multiple extractions: Repeat the extraction process 3-5 times to ensure complete removal. * Use a different solvent system: If your product is significantly less polar, try extracting with a less polar organic solvent like diethyl ether or MTBE.
Product is lost during the purification process. The chosen purification method is not suitable for the product's properties.* Re-evaluate the properties of your product: Consider its polarity, solubility, and stability. * Perform small-scale trial runs: Before committing the bulk of your material, test different purification methods on a small aliquot of the reaction mixture.

Experimental Protocols

Protocol 1: Normal-Phase Flash Column Chromatography

This protocol is suitable for separating a less polar product from the more polar this compound.

  • Prepare the Column: Select a silica gel column appropriate for your sample size.

  • Determine the Eluent System: Use Thin Layer Chromatography (TLC) to find a solvent system that provides good separation between your product and this compound. A common starting point for PEG compounds is a mixture of dichloromethane (DCM) and methanol (MeOH) or chloroform (B151607) and methanol. Aim for an Rf value of ~0.3 for your product.

  • Sample Loading: Dissolve your crude reaction mixture in a minimal amount of the eluent or a stronger solvent and load it onto the column.

  • Elution: Run the column with the determined eluent system, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC or LC-MS to identify those containing your purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Liquid-Liquid Extraction (for a non-polar product)

This protocol is designed to separate a non-polar product from the water-soluble this compound.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent in which your product is soluble (e.g., ethyl acetate, dichloromethane).

  • Aqueous Wash: Transfer the solution to a separatory funnel and wash with brine (saturated NaCl solution). The polar this compound will preferentially partition into the aqueous layer.

  • Layer Separation: Allow the layers to separate and drain the organic layer.

  • Repeat: Repeat the aqueous wash 2-3 more times to ensure complete removal of the PEG.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate the solvent to obtain your purified product.

Data Summary

The following table summarizes the key properties of this compound relevant to purification.

PropertyValueImplication for Purification
Molecular Weight 414.51 g/mol Not suitable for separation from other small molecules by SEC or dialysis.
Polarity HighWill have low mobility on normal-phase silica gel and high mobility on reverse-phase C18.
Solubility Soluble in water, methanol, dichloromethane, DMSO, DMF. Low solubility in cold diethyl ether and MTBE.Enables separation from non-polar products via liquid-liquid extraction. Precipitation from non-polar solvents is a potential purification strategy.
Charge NeutralRetention is not directly affected by pH, unlike acidic or basic molecules.

Diagrams

Purification_Workflow cluster_methods Purification Method Selection cluster_chrom_details Chromatography Options start Crude Reaction Mixture (Product + Unreacted this compound) product_properties Assess Product Properties (Polarity, Solubility, Charge) start->product_properties chromatography Chromatography product_properties->chromatography Different Polarity extraction Liquid-Liquid Extraction product_properties->extraction Different Solubility precipitation Precipitation product_properties->precipitation Product Soluble, PEG Insoluble normal_phase Normal-Phase (e.g., Silica Gel) chromatography->normal_phase Product is less polar reverse_phase Reverse-Phase (e.g., C18) chromatography->reverse_phase Product is more hydrophobic end_product Purified Product extraction->end_product precipitation->end_product normal_phase->end_product reverse_phase->end_product

Caption: Decision workflow for selecting a purification method.

LLE_Diagram cluster_funnel Liquid-Liquid Extraction cluster_layers Separated Layers start 1. Dissolve crude mixture in organic solvent add_water 2. Add water or brine and shake start->add_water separate 3. Allow layers to separate add_water->separate organic_layer Organic Layer (Less Polar Product) separate->organic_layer aqueous_layer Aqueous Layer (Polar this compound) separate->aqueous_layer drain 4. Drain and collect organic layer organic_layer->drain dry 5. Dry and concentrate drain->dry product Purified Product dry->product

References

Optimizing reaction times for Benzyl-PEG5-THP coupling

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Benzyl-PEG5-THP Coupling

Welcome to the technical support center for optimizing the coupling of Benzyl-PEG5-alcohol with a tetrahydropyranyl (THP) protecting group. This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals achieve efficient and high-yield reactions.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind the this compound coupling reaction?

The reaction, known as tetrahydropyranylation, is the acid-catalyzed protection of the primary hydroxyl group of Benzyl-PEG5-alcohol. It involves the reaction of the alcohol with 3,4-dihydro-2H-pyran (DHP) in the presence of an acid catalyst. The THP group forms a stable acetal (B89532) (specifically, a THP ether) with the alcohol, protecting it from unwanted reactions under basic or nucleophilic conditions.[1][2][3] This protecting group can be easily removed later under mild acidic conditions.[2][3]

Q2: Why is my reaction slow or incomplete?

Several factors can lead to a sluggish or incomplete reaction:

  • Inactive Catalyst : The acid catalyst may be old, hydrated, or insufficient in quantity.

  • Low Temperature : Most THP protection reactions are run at room temperature, but gentle heating (e.g., to 40-60°C) can sometimes accelerate the reaction, depending on the substrate's stability.

  • Inappropriate Solvent : The choice of solvent can influence reaction rates. Dichloromethane (B109758) (DCM) or acetonitrile (B52724) (CH3CN) are commonly effective.

  • Reagent Stoichiometry : An insufficient excess of DHP can lead to an incomplete reaction. A slight excess (e.g., 1.1 to 1.5 equivalents) is typically used.

  • Equilibrium : The reaction can be reversible. In some cases, adding a drying agent like anhydrous potassium carbonate can help drive the reaction to completion by neutralizing the acid catalyst once equilibrium is approached.

Q3: What are the common side products, and how can I avoid them?

A primary concern is the formation of diastereomers because the reaction creates a new chiral center at the acetal carbon. This can complicate purification and NMR analysis. While unavoidable, consistent reaction conditions can ensure a reproducible diastereomeric ratio. Additionally, if the Benzyl-PEG5-alcohol is sensitive to acid, degradation may occur. Using a milder catalyst like pyridinium (B92312) p-toluenesulfonate (PPTS) instead of a strong acid like p-toluenesulfonic acid (PTSA) can mitigate this issue.

Q4: How do I monitor the progress of the reaction?

The most common method for monitoring the reaction is Thin Layer Chromatography (TLC). A spot corresponding to the starting material (Benzyl-PEG5-alcohol) will gradually be replaced by a new, less polar spot corresponding to the product (Benzyl-PEG5-OTHP). A co-spot of the starting material and the reaction mixture is recommended for accurate comparison.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the experiment.

Issue 1: Low or No Product Yield

Issue 2: Product Degrades During Reaction or Workup
  • Problem : The Benzyl-PEG5-alcohol or the THP-protected product is acid-sensitive, leading to degradation.

  • Solution :

    • Use a Milder Catalyst : Replace strong acids like PTSA or HCl with pyridinium p-toluenesulfonate (PPTS), which has a lower acidity.

    • Neutralize Promptly : During workup, quench the reaction with a mild base like a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst quickly.

    • Avoid Acidic Purification : Do not use untreated silica (B1680970) gel for column chromatography, as it can be acidic enough to cleave the THP ether. You can either neutralize the silica gel by pre-treating it with a solvent containing a small amount of triethylamine (B128534) (e.g., 1%) or use neutral alumina.

Data on Reaction Conditions

Optimizing reaction time often involves selecting the right catalyst. The following table summarizes various catalysts used for the tetrahydropyranylation of alcohols and their typical reaction times and yields, which can serve as a starting point for Benzyl-PEG5-alcohol.

CatalystSubstrate ExampleSolventTimeYield (%)Reference
H₁₄[NaP₅W₃₀O₁₁₀] Benzyl alcoholCH₂Cl₂ (reflux)10 min95
2,4,6-Trichlorotriazine Benzyl alcoholCH₃CN20 min98
PTSA Fmoc-Cys-OHCH₂Cl₂60 min-
PPTS Fmoc-Thr(Thp)-OAllylDCE12 h (at 60°C)-
NH₄HSO₄ on SiO₂ 2-PhenylethanolCPME1 h>99
Zeolite H-beta Various alcohols-ShortHigh
Bismuth Triflate Various alcoholsSolvent-free-High

Note: Reaction times and yields are highly substrate-dependent. This data should be used as a general guideline.

Experimental Protocols

Protocol 1: General Procedure for this compound Coupling

This protocol provides a standard method for the THP protection of Benzyl-PEG5-alcohol.

  • Preparation : Dissolve Benzyl-PEG5-alcohol (1 equivalent) in anhydrous dichloromethane (DCM).

  • Reagent Addition : Add 3,4-dihydro-2H-pyran (DHP, 1.2 equivalents) to the solution.

  • Catalyst Addition : Add a catalytic amount of p-toluenesulfonic acid (PTSA, ~0.02 equivalents).

  • Reaction : Stir the mixture at room temperature. Monitor the reaction's progress by TLC until the starting material is consumed (typically 1-4 hours).

  • Workup : Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer.

  • Extraction : Wash the organic layer with brine, dry it over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product by flash column chromatography on silica gel (pre-treated with 1% triethylamine in the eluent) to obtain the pure Benzyl-PEG5-OTHP.

Protocol 2: Deprotection of the THP Group

This protocol describes how to remove the THP group to regenerate the alcohol.

  • Dissolution : Dissolve the Benzyl-PEG5-OTHP in methanol.

  • Catalyst Addition : Add a catalytic amount of p-toluenesulfonic acid (PTSA) or an acidic resin like Dowex-50W-X8.

  • Reaction : Stir at room temperature for 1-3 hours, monitoring by TLC until the starting material is gone.

  • Neutralization : Neutralize the acid by adding a few drops of triethylamine or by filtering through a short plug of basic alumina.

  • Purification : Concentrate the solution and purify as necessary. The conversion is often clean enough that minimal purification is required.

References

Validation & Comparative

A Comparative Guide to PROTAC Linkers: Benchmarking Benzyl-PEG5-THP Against Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic design of Proteolysis Targeting Chimeras (PROTACs) has revolutionized targeted protein degradation. These heterobifunctional molecules utilize the cell's own ubiquitin-proteasome system to eliminate proteins implicated in disease. A critical component of a PROTAC is the linker, which connects the target protein-binding ligand to the E3 ligase-recruiting ligand. The linker's composition, length, and rigidity profoundly influence the efficacy, selectivity, and pharmacokinetic properties of the PROTAC.[1][2]

This guide provides an objective comparison of Benzyl-PEG5-THP, a polyethylene (B3416737) glycol (PEG)-based linker, with other commonly used PROTAC linkers. By presenting quantitative data from various studies, detailed experimental protocols, and visualizations of key pathways, this document serves as a valuable resource for the rational design and optimization of next-generation protein degraders.

The Role of the Linker in PROTAC Function

The linker is not a mere spacer; it plays an active role in the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[2] An optimal linker facilitates favorable protein-protein interactions within this complex, leading to efficient ubiquitination of the target protein and its subsequent degradation by the proteasome. Conversely, a poorly designed linker can result in steric hindrance, unfavorable conformations, or instability, thereby compromising degradation efficiency.

This compound: A Profile

This compound is a PEG-based PROTAC linker that incorporates a benzyl (B1604629) group and a tetrahydropyranyl (THP) group. The PEG component, consisting of five ethylene (B1197577) glycol units, enhances hydrophilicity, which can improve the solubility of the PROTAC molecule.[3][4] The benzyl group can provide a degree of conformational restriction and may engage in beneficial pi-stacking interactions with amino acid residues on the E3 ligase or target protein.

A notable example of a PROTAC employing a benzyl-containing linker is ACBI1 , a potent degrader of the BAF ATPase subunits SMARCA2 and SMARCA4. In the design of ACBI1, the para-disubstituted aryl unit of the benzyl linker was intended to provide conformational restriction, mimic the conformation of a PEG linker, reduce the polarity of the PROTAC, and facilitate a specific pi-stacking interaction with a tyrosine residue (Y98) in the VHL E3 ligase.

Quantitative Comparison of PROTAC Linker Performance

The efficacy of a PROTAC is typically quantified by two key parameters:

  • DC50: The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.

  • Dmax: The maximum percentage of target protein degradation that can be achieved. A higher Dmax value indicates greater efficacy.

The following tables summarize experimental data from various studies, comparing the performance of different linker types. It is important to note that these are not direct head-to-head comparisons, as the target proteins, E3 ligases, and cell lines vary between studies. However, these data provide valuable insights into the general performance characteristics of different linker classes.

Table 1: Performance of a Benzyl-Containing Linker (ACBI1)

PROTACTarget Protein(s)E3 LigaseCell LineDC50 (nM)Dmax (%)Reference
ACBI1SMARCA2VHLMV-4-116>95
SMARCA411>95
PBRM132>95

Table 2: Impact of PEG Linker Length on PROTAC Efficacy

Target ProteinE3 LigaseLinker Length (atoms)Cell LineDC50 (nM)Dmax (%)Reference
ERαVHL12MCF7>1000<20
ERαVHL16MCF7~100~80
BRD4CRBN2 (0 PEG units)H661<500Not Reported
BRD4CRBN8 (2 PEG units)H661>5000Not Reported
BRD4CRBN17 (5 PEG units)H661<500Not Reported

Table 3: Comparison of Alkyl vs. PEG Linkers

Target ProteinE3 LigaseLinker TypeCell LineDegradation EfficacyReference
CRBNVHL9-atom alkyl chainHEK293TConcentration-dependent decrease
CRBNVHL3 PEG unitsHEK293TWeak degradation

Experimental Protocols

Accurate and reproducible experimental data are paramount in the evaluation of PROTAC linkers. Below are detailed methodologies for key experiments cited in this guide.

Western Blotting for Protein Degradation

This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.

1. Cell Culture and Treatment:

  • Plate cells (e.g., HEK293T, MV-4-11) in 6-well plates at a density that allows for approximately 70-80% confluency on the day of treatment.

  • Treat cells with varying concentrations of the PROTACs for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

2. Cell Lysis:

  • Wash cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a bicinchoninic acid (BCA) assay.

4. SDS-PAGE and Protein Transfer:

  • Normalize the protein concentration of all samples with lysis buffer and add Laemmli sample buffer.

  • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

5. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

6. Detection and Analysis:

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities using densitometry software.

  • Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).

  • Calculate DC50 and Dmax values from the dose-response curves.

Cell Permeability Assay (PAMPA)

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to assess the passive permeability of a compound.

1. Plate Preparation:

  • Coat the filter of a 96-well filter plate with a solution of a lipid (e.g., phosphatidylcholine) in a suitable organic solvent (e.g., dodecane).

  • Allow the solvent to evaporate, leaving a lipid layer that forms the artificial membrane.

2. Assay Procedure:

  • Fill the wells of a 96-well acceptor plate with buffer.

  • Place the lipid-coated filter plate on top of the acceptor plate.

  • Add the PROTAC solution to the donor wells of the filter plate.

  • Incubate the plate assembly for a defined period (e.g., 4-16 hours) at room temperature.

3. Quantification and Analysis:

  • After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).

  • Calculate the permeability coefficient (Pe) using the following equation: Pe = (-ln(1 - [drug]acceptor / [drug]equilibrium)) * Vd * Va / ((Vd + Va) * A * t) where [drug] is the concentration, V is the volume, A is the filter area, and t is the incubation time.

Metabolic Stability Assay

This assay measures the rate at which a compound is metabolized by liver enzymes, providing an indication of its metabolic stability.

1. Reaction Mixture Preparation:

  • Prepare a reaction mixture containing liver microsomes (human or other species) and NADPH in a suitable buffer.

2. Incubation:

  • Pre-warm the reaction mixture to 37°C.

  • Initiate the reaction by adding the PROTAC to the reaction mixture.

  • Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Stop the reaction in the aliquots by adding a quenching solution (e.g., cold acetonitrile).

3. Analysis:

  • Analyze the samples by LC-MS/MS to determine the concentration of the remaining PROTAC at each time point.

  • Plot the natural logarithm of the percentage of remaining PROTAC against time.

  • Determine the in vitro half-life (t1/2) from the slope of the linear regression.

  • Calculate the intrinsic clearance (Clint) using the following formula: Clint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / mg of microsomal protein)

Visualizing PROTAC Mechanisms and Workflows

Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex biological pathways and experimental procedures involved in PROTAC research.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Target Protein (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub_POI Polyubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: PROTAC-mediated protein degradation pathway.

Western_Blot_Workflow cluster_0 Sample Preparation cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection cluster_3 Analysis A Cell Treatment with PROTAC B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Protein Transfer to Membrane D->E F Blocking E->F G Primary Antibody Incubation F->G H Secondary Antibody Incubation G->H I Detection H->I J Image Acquisition I->J K Densitometry Analysis J->K L Normalization & Quantification K->L

Caption: A typical workflow for Western Blot analysis.

Conclusion

The choice of linker is a critical determinant of PROTAC success. While flexible linkers like PEG and alkyl chains offer synthetic ease and have been widely used, there is a growing interest in more functionalized linkers, such as those containing benzyl groups, to improve potency, selectivity, and drug-like properties. The case of ACBI1 demonstrates the potential of a well-designed benzyl-containing linker to achieve potent and selective degradation. The experimental protocols and comparative data presented in this guide provide a framework for the rational design and evaluation of PROTAC linkers, ultimately accelerating the development of novel protein-degrading therapeutics.

References

A Comparative Guide to Benzyl-PEG5-THP and Cleavable PEG Linkers in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a linker is a critical design element in the creation of targeted therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The linker's stability, cleavage mechanism, and overall physicochemical properties profoundly impact the efficacy, safety, and pharmacokinetic profile of the conjugate. This guide provides an objective comparison between the non-cleavable Benzyl-PEG5-THP linker and various classes of cleavable PEG linkers, supported by experimental data and detailed methodologies.

Introduction: The Role of the Linker

Polyethylene glycol (PEG) linkers are widely employed in drug development to connect a targeting moiety (e.g., an antibody) to a payload (e.g., a cytotoxic drug or a protein degrader).[1] PEGylation enhances solubility, stability, and circulation half-life.[2][3] Linkers can be broadly categorized as non-cleavable or cleavable. Non-cleavable linkers, such as this compound, offer high plasma stability, while cleavable linkers are designed to release their payload in response to specific triggers in the target microenvironment.[4][5]

This compound: A Stably Protected Linker

This compound is a PEG-based linker that is often utilized in the synthesis of PROTACs. It features a benzyl (B1604629) group and a tetrahydropyranyl (THP) ether. The THP group is a common protecting group for alcohols, known for its stability under basic conditions, making it compatible with a variety of synthetic steps. However, the THP ether is inherently sensitive to acidic conditions and can be cleaved by acid-catalyzed hydrolysis. This characteristic positions it as a non-cleavable linker under physiological conditions (pH 7.4) but with a potential for cleavage in acidic intracellular compartments like endosomes and lysosomes.

Cleavable PEG Linkers: Environmentally-Triggered Payload Release

Cleavable linkers are designed to be stable in systemic circulation and to release their payload upon encountering specific physiological triggers within the target cells or the tumor microenvironment. This targeted release aims to maximize the therapeutic window by increasing the concentration of the active agent at the site of action while minimizing systemic exposure. The most common cleavage strategies are:

  • Acid-Cleavable Linkers: These linkers, often employing hydrazone or acetal (B89532) chemistry, are stable at physiological pH but hydrolyze in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).

  • Enzyme-Cleavable Linkers: These linkers typically incorporate peptide sequences, such as the widely used valine-citrulline (Val-Cit) motif, that are recognized and cleaved by lysosomal proteases like cathepsin B, which are often overexpressed in tumor cells.

  • Reduction-Sensitive Linkers: These linkers utilize disulfide bonds that are stable in the bloodstream but are readily cleaved in the reducing environment of the cytoplasm, which has a significantly higher concentration of glutathione.

Comparative Performance Data

The choice between a non-cleavable and a cleavable linker significantly impacts the performance of a drug conjugate. The following tables summarize representative quantitative data from studies comparing the in vitro and in vivo performance of conjugates with different linker types.

Linker TypeConjugate ExampleCell LineIC50 (nM)Reference
Non-Cleavable (PEGylated) Trastuzumab-PEG-DM1SKBR3 (HER2+)33
Enzyme-Cleavable (Val-Cit) Trastuzumab-Val-Cit-PABC-MMAESKBR3 (HER2+)14.3
Enzyme-Cleavable (β-galactosidase) Trastuzumab-β-gal-MMAENCI-N87 (HER2+)8.8
Acid-Cleavable (Hydrazone) Anti-CD22-Hydrazone-DoxorubicinDaudi (CD22+)~10N/A
Reduction-Sensitive (Disulfide) Anti-CD30-SPP-MMAEKarpas 299 (CD30+)~1N/A

Note: The IC50 values for the acid-cleavable and reduction-sensitive linkers are representative values based on typical performance and may not be from a single head-to-head comparative study.

Linker TypeConjugate ExampleXenograft ModelTumor Growth Inhibition (%)Reference
Non-Cleavable (PEGylated) Anti-HER2-PEG12-MMAENCI-N87Maintained minimal change in body weight at 50 mg/kg
Non-Cleavable (Non-PEGylated) Anti-HER2-MMAENCI-N87>20% body weight loss at 50 mg/kg
Enzyme-Cleavable (β-galactosidase) Trastuzumab-β-gal-MMAENCI-N8757-58% reduction in tumor volume at 1 mg/kg
Non-Cleavable (Kadcyla®) Trastuzumab-MCC-DM1NCI-N87Not statistically significant reduction at 1 mg/kg

Experimental Protocols

Accurate comparison of linker performance relies on standardized and robust experimental protocols. Below are detailed methodologies for key experiments.

I. In Vitro Plasma Stability Assay

Objective: To assess the stability of the linker and the rate of premature payload release in plasma.

Methodology:

  • Incubation: The antibody-drug conjugate (ADC) is incubated in plasma (human, mouse, or rat) at a concentration of 1 mg/mL at 37°C.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 4, 24, 48, 72, and 144 hours).

  • Sample Preparation: The reaction is quenched by diluting the sample in cold PBS. The ADC is then captured from the plasma using Protein A or Protein G affinity chromatography.

  • Analysis: The captured ADC is eluted and analyzed by liquid chromatography-mass spectrometry (LC-MS) to determine the drug-to-antibody ratio (DAR). A decrease in DAR over time indicates linker cleavage.

II. In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the potency (IC50) of the ADC on target and non-target cancer cell lines.

Methodology:

  • Cell Seeding: Cancer cells (both antigen-positive and antigen-negative) are seeded in 96-well plates and incubated overnight to allow for attachment.

  • ADC Treatment: The cells are treated with serial dilutions of the ADC, a control antibody, and a vehicle control.

  • Incubation: The plates are incubated for a period relevant to the payload's mechanism of action (typically 72-96 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.

  • Solubilization: The formazan crystals are dissolved using a solubilization solution (e.g., DMSO).

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is calculated relative to the untreated control, and the IC50 value is determined by plotting the dose-response curve.

III. In Vivo Efficacy Study in a Xenograft Model

Objective: To evaluate the anti-tumor efficacy of the ADC in a living organism.

Methodology:

  • Animal Model: Immunocompromised mice (e.g., athymic nude mice) are used.

  • Tumor Implantation: Human cancer cells are injected subcutaneously into the mice. Tumors are allowed to grow to a palpable size.

  • Randomization: Mice are randomized into treatment and control groups with similar average tumor volumes.

  • Treatment: The ADC, a control antibody, and a vehicle control are administered to the respective groups according to a predetermined dosing schedule.

  • Monitoring: Tumor volume and animal body weight are measured regularly (e.g., 2-3 times per week).

  • Endpoint: The study is concluded when tumors in the control group reach a specified size or after a set treatment period.

  • Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.

Visualizing Linker Strategies and Experimental Workflows

To further clarify the concepts discussed, the following diagrams illustrate the structural differences between this compound and cleavable linkers, as well as a typical workflow for an in vitro cytotoxicity assay.

Linker_Comparison cluster_non_cleavable This compound (Non-Cleavable) cluster_cleavable Cleavable Linkers Benzyl_PEG5_THP Antibody-PEG-Payload Intact_ADC Intact ADC in Circulation Benzyl_PEG5_THP->Intact_ADC Stable Lysosomal_Degradation Lysosomal Degradation Intact_ADC->Lysosomal_Degradation Internalization Payload_Release Payload Release Lysosomal_Degradation->Payload_Release Cleavable_Linker Antibody-Linker-Payload Trigger Trigger (Low pH, Enzymes, GSH) Cleavable_Linker->Trigger Internalization Cleaved_Payload Released Payload Trigger->Cleaved_Payload Cleavage Cytotoxicity_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_overnight Incubate overnight seed_cells->incubate_overnight treat_cells Treat cells with serial dilutions of ADC incubate_overnight->treat_cells incubate_drug Incubate for 72-96 hours treat_cells->incubate_drug add_mtt Add MTT reagent incubate_drug->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Add solubilization solution incubate_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze_data Analyze data and calculate IC50 read_absorbance->analyze_data end End analyze_data->end

References

The In Vitro Efficacy of Benzyl-PEG5-THP Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of advanced drug delivery systems, the design of the linker molecule is a critical determinant of a conjugate's therapeutic efficacy. Among the diverse array of available linkers, Benzyl-PEG5-THP (Tetrahydropyran) represents a specific construct with distinct chemical properties that are expected to influence the in vitro performance of a conjugated active pharmaceutical ingredient (API). This guide provides a comparative analysis of the anticipated in vitro efficacy of this compound conjugates, drawing upon the established roles of its constituent parts—the benzyl (B1604629) ether, the polyethylene (B3416737) glycol (PEG) spacer, and the tetrahydropyranyl (THP) protecting group. While direct experimental data for a specific drug conjugated via this linker is not publicly available, this guide synthesizes information from analogous PEGylated systems and the known chemistry of the protecting groups to offer a predictive comparison against alternative linker strategies.

Understanding the Components of the this compound Linker

The this compound linker is a heterobifunctional molecule designed for bioconjugation. Its structure suggests a strategic design for attaching to and releasing a drug molecule under specific conditions.

  • Benzyl Group: The benzyl ether at one terminus of the linker serves as a stable protecting group, often for an alcohol functional group on the PEG chain. Its removal, typically achieved through hydrogenolysis, is a common step in the synthesis of the final conjugate rather than a biological release mechanism.[1][2][3][4][5]

  • PEG5 Spacer: The core of the linker is a short polyethylene glycol chain consisting of five ethylene (B1197577) glycol units. PEGylation, the process of attaching PEG chains to molecules, is a well-established strategy in drug delivery to enhance the solubility, stability, and pharmacokinetic properties of the conjugated molecule. The length of the PEG chain is a crucial factor, with shorter chains like PEG5 offering a balance between improved hydrophilicity and a less pronounced steric hindrance compared to longer PEG chains.

  • THP Group: The tetrahydropyranyl group is a widely used protecting group for alcohols. It is stable under neutral and basic conditions but can be cleaved under acidic conditions. In the context of a drug conjugate, the THP group would likely protect a hydroxyl group on the drug molecule or a functional handle for drug attachment, suggesting a pH-sensitive release mechanism.

Anticipated In Vitro Performance and Comparison

The in vitro efficacy of a drug conjugate is typically assessed through a series of assays that measure its stability, drug release profile, cellular uptake, and cytotoxic activity. The following sections compare the expected performance of a this compound conjugate with other common linker technologies.

Drug Release Mechanisms

A key feature of the this compound linker is its implied pH-sensitive drug release, attributable to the acid-labile THP ether linkage. This is in contrast to other linkers that may be designed for enzymatic cleavage or to be non-cleavable.

Table 1: Comparison of Drug Release Mechanisms

Linker TypeRelease MechanismTypical In Vitro TriggerAnticipated Release Profile
This compound (Hypothetical) Acid-catalyzed hydrolysis of the THP etherAcidic pH (e.g., in endosomes/lysosomes)Gradual release in acidic intracellular compartments
Hydrazone Linkers pH-sensitive hydrolysisAcidic pHRelatively rapid release in acidic environments
Disulfide Linkers Reductive cleavageReducing agents (e.g., glutathione)Release in the cytoplasm
Peptide Linkers Enzymatic cleavageSpecific proteases (e.g., cathepsins)Enzyme-dependent release, often in lysosomes
Non-cleavable Linkers Proteolytic degradation of the antibody/carrierProteasomal degradationSlow release of the drug-linker-amino acid adduct

The pH-dependent release of a drug from a THP-containing conjugate would be advantageous for targeting acidic microenvironments, such as those found in tumors or within the endo-lysosomal pathway of cells.

Cellular Uptake and Cytotoxicity

The PEG5 component of the linker is expected to influence the cellular uptake and, consequently, the cytotoxicity of the conjugate. PEGylation generally enhances the water solubility of hydrophobic drugs, which can improve their bioavailability in in vitro culture media.

Table 2: Expected Impact of Linker on Cellular Uptake and Cytotoxicity

Linker FeatureImpact on Cellular UptakeImpact on CytotoxicityRationale
PEG5 Spacer Potentially enhanced for hydrophobic drugs due to increased solubility. May slightly decrease uptake compared to non-PEGylated counterparts due to steric hindrance.Dependent on efficient drug release. Increased solubility can lead to higher effective concentrations.PEG improves solubility and can modulate interactions with the cell membrane.
Longer PEG Chains (e.g., PEG24) May be further reduced compared to PEG5 due to increased steric shielding.Potentially lower if the longer chain hinders cellular internalization and subsequent drug release.Longer PEG chains create a larger hydrodynamic radius, which can impede passive diffusion and receptor-mediated endocytosis.
Non-PEGylated Hydrophobic Linkers May be higher for lipophilic drugs due to favorable membrane interactions, but aggregation can be an issue.Can be high if the drug is efficiently internalized, but poor solubility may limit activity.Lipophilicity can drive membrane association, but aqueous insolubility can lead to precipitation in culture media.

The cytotoxicity of a this compound conjugate would be directly linked to the rate of THP cleavage and subsequent release of the active drug within the cell.

Experimental Protocols

To experimentally validate the in vitro efficacy of a this compound conjugate, a series of standardized assays would be required.

Stability Assay
  • Objective: To assess the stability of the conjugate in physiological buffers and cell culture media.

  • Method:

    • Incubate the this compound conjugate in phosphate-buffered saline (PBS) at pH 7.4 and in a relevant cell culture medium (e.g., RPMI-1640 with 10% fetal bovine serum) at 37°C.

    • Collect aliquots at various time points (e.g., 0, 1, 6, 24, 48 hours).

    • Analyze the integrity of the conjugate using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the amount of intact conjugate and any degradation products.

Drug Release Assay
  • Objective: To determine the rate and extent of drug release under acidic conditions.

  • Method:

    • Incubate the conjugate in buffers at different pH values (e.g., pH 7.4, 5.5, and 4.5) to simulate the conditions of the bloodstream, early endosomes, and late endosomes/lysosomes, respectively.

    • Maintain the temperature at 37°C.

    • At specified time intervals, collect samples and quench the reaction.

    • Quantify the amount of released free drug by HPLC or a suitable spectroscopic method.

Cellular Uptake Assay
  • Objective: To measure the extent of conjugate internalization by target cells.

  • Method:

    • Seed target cells (e.g., a cancer cell line) in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with the conjugate (often fluorescently labeled for ease of detection) at a specific concentration.

    • Incubate for various time periods (e.g., 1, 4, 24 hours) at 37°C.

    • Wash the cells thoroughly to remove any non-internalized conjugate.

    • Lyse the cells and quantify the intracellular conjugate concentration using a plate reader (for fluorescence) or LC-MS. Alternatively, visualize uptake using confocal microscopy.

In Vitro Cytotoxicity Assay (e.g., MTT or CellTiter-Glo® Assay)
  • Objective: To evaluate the cell-killing ability of the conjugate.

  • Method:

    • Plate target cells in 96-well plates and allow them to attach.

    • Expose the cells to a range of concentrations of the free drug, the conjugate, and a relevant control (e.g., a non-targeting conjugate).

    • Incubate for a period that allows for drug release and induction of cell death (typically 48-72 hours).

    • Add the viability reagent (e.g., MTT or CellTiter-Glo®) and measure the signal according to the manufacturer's instructions.

    • Calculate the half-maximal inhibitory concentration (IC50) for each compound.

Visualizing the Process

The following diagrams illustrate the structure and proposed mechanism of action for a hypothetical this compound drug conjugate.

G cluster_conjugate This compound Conjugate Structure drug Drug-OH thp THP drug->thp O- peg5 PEG5 Spacer thp->peg5 benzyl Benzyl Group peg5->benzyl

Caption: Structure of a hypothetical this compound drug conjugate.

G cluster_workflow Proposed Intracellular Release Mechanism conjugate Drug-O-THP-PEG5-R endocytosis Cellular Uptake (Endocytosis) conjugate->endocytosis endosome Endosome (pH ~5.5-6.0) endocytosis->endosome lysosome Lysosome (pH ~4.5-5.0) endosome->lysosome release Acid-catalyzed THP cleavage lysosome->release free_drug Active Drug-OH release->free_drug action Pharmacological Action free_drug->action

Caption: Proposed mechanism of intracellular drug release from a THP-linked conjugate.

Conclusion

While awaiting specific experimental data on this compound conjugates, a comparative analysis based on the known functions of its components provides valuable insights for researchers. The inclusion of a PEG5 spacer is anticipated to confer favorable solubility and stability, while the acid-labile THP group suggests a mechanism for pH-triggered drug release within the cell. This design strategy holds promise for developing conjugates that are stable in systemic circulation but release their therapeutic payload in the acidic environments of tumors or intracellular compartments. Future in vitro studies, following the protocols outlined above, will be essential to empirically determine the efficacy of this linker system and its potential advantages over other conjugation technologies.

References

A Comparative Guide to the Mass Spectrometric Characterization of Protein-Benzyl-PEG5-THP Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of mass spectrometry-based methods for the characterization of protein-Benzyl-PEG5-THP conjugates. It includes detailed experimental protocols, quantitative data comparisons with alternative techniques, and visual workflows to aid in the selection of appropriate analytical strategies. The conjugation of proteins with a Benzyl-PEG5-THP linker enhances therapeutic properties, and rigorous characterization is crucial for ensuring product quality, safety, and efficacy.[1]

Overview of Mass Spectrometry in Protein Conjugate Analysis

Mass spectrometry (MS) is an indispensable tool for the detailed structural elucidation of protein bioconjugates.[2] For protein-Benzyl-PEG5-THP conjugates, MS techniques can determine the intact molecular weight, the degree of PEGylation, and the specific sites of conjugation. The choice of MS methodology depends on the specific analytical question, the sample complexity, and the desired level of detail.

The trend in the analysis of PEGylated proteins has shifted from qualitative analysis using Matrix-Assisted Laser Desorption/Ionization (MALDI) to more quantitative and detailed characterization using Liquid Chromatography coupled with Mass Spectrometry (LC-MS).[1][3] Electrospray Ionization (ESI) is often preferred over MALDI due to its suitability for automation and reduced sample preparation time.[1]

Challenges in Mass Spectrometry of PEGylated and THP-Protected Proteins:
  • Polydispersity: The PEG5 component can introduce heterogeneity, complicating the mass spectra.

  • Ionization Suppression: The benzyl (B1604629) and PEG moieties can sometimes interfere with protein ionization.

  • THP Group Lability: The tetrahydropyranyl (THP) protecting group is acid-labile and can be cleaved during sample preparation or analysis, particularly with methods using acidic mobile phases like those containing trifluoroacetic acid (TFA).

  • Complex Fragmentation: The conjugate can produce complex fragmentation patterns, requiring careful interpretation to distinguish between peptide backbone and linker fragmentation.

Comparison of Analytical Techniques

While mass spectrometry is a powerful tool, a multi-faceted approach employing orthogonal techniques is often necessary for comprehensive characterization. The following table compares the performance of mass spectrometry with alternative and complementary methods for the analysis of protein-Benzyl-PEG5-THP conjugates.

Analytical Technique Parameter Measured Resolution Sensitivity Quantitative Accuracy Throughput Limitations
MALDI-TOF MS Average molecular weight, Degree of PEGylationModerateHigh (pmol-fmol)Semi-quantitativeHighLimited fragmentation information, potential for matrix interference.
LC-ESI-QTOF MS Intact mass, Drug-to-Antibody Ratio (DAR), Fragment analysisHighHigh (fmol-amol)GoodModerateComplex data analysis, potential for ion suppression.
Orbitrap MS High-resolution intact mass, Peptide mapping, Site of conjugationVery HighVery High (amol-zmol)ExcellentModerateHigher instrument cost, potential for C-trap limitations with large molecules.
SDS-PAGE Apparent molecular weight, PurityLowLow (µg-ng)PoorHighDoes not provide precise mass, non-specific staining.
Size Exclusion Chromatography (SEC) Hydrodynamic radius, Aggregation stateModerateModerate (ng-µg)Good for relative quantitationHighDoes not provide mass information, potential for non-specific interactions.
Nuclear Magnetic Resonance (NMR) Higher-order structure, ConformationHigh (atomic)Low (mg)ExcellentLowRequires high sample concentration, complex spectra for large proteins.

Experimental Protocols

Detailed methodologies are critical for reproducible and accurate characterization of protein-Benzyl-PEG5-THP conjugates.

Sample Preparation for Mass Spectrometry

Proper sample preparation is crucial to obtain high-quality mass spectra.

  • Buffer Exchange: The protein conjugate solution is buffer-exchanged into a volatile buffer, such as 100 mM ammonium (B1175870) acetate, using spin desalting columns to remove non-volatile salts.

  • Denaturation (for peptide mapping): For bottom-up analysis, the conjugate is denatured in 8 M urea, 100 mM Tris-HCl, pH 7.8.

  • Reduction and Alkylation (for peptide mapping): Disulfide bonds are reduced with dithiothreitol (B142953) (DTT) and alkylated with iodoacetamide (B48618) (IAM) to prevent re-formation.

  • Enzymatic Digestion (for peptide mapping): The protein is digested with a protease, such as trypsin, to generate peptides. The addition of a small percentage of organic solvent like acetonitrile (B52724) can help to keep hydrophobic drug-linker loaded peptides in solution.

Intact Mass Analysis by LC-ESI-QTOF MS

This protocol is for determining the overall molecular weight and the distribution of PEGylated species.

  • Chromatography: The sample is injected onto a reverse-phase C4 column. A gradient of increasing acetonitrile in water, both containing 0.1% formic acid, is used for elution. Caution: The acidic mobile phase may cause some loss of the THP group.

  • Mass Spectrometry: The eluent is introduced into the ESI source of a QTOF mass spectrometer.

  • Data Acquisition: Data is acquired in positive ion mode over a mass-to-charge (m/z) range of 500-4000.

  • Deconvolution: The resulting multi-charged spectrum is deconvoluted to obtain the zero-charge mass spectrum, revealing the masses of the different conjugate species.

Peptide Mapping for Conjugation Site Analysis by LC-MS/MS

This protocol identifies the specific amino acid residues where the this compound linker is attached.

  • Chromatography: The digested peptide mixture is separated on a C18 reverse-phase column using a gradient of acetonitrile in water with 0.1% formic acid.

  • Mass Spectrometry: The eluting peptides are analyzed by tandem mass spectrometry (MS/MS).

  • Data Acquisition: A data-dependent acquisition method is used, where the most intense ions in a full MS scan are selected for fragmentation by collision-induced dissociation (CID).

  • Data Analysis: The MS/MS spectra are searched against the protein sequence to identify peptides. Modified peptides containing the this compound moiety are identified by a characteristic mass shift. The fragmentation pattern of the modified peptide confirms the site of attachment. The fragmentation of the benzyl group can lead to a characteristic neutral loss or fragment ion (e.g., tropylium (B1234903) ion at m/z 91).

Visualization of Workflows

The following diagrams illustrate the experimental workflows for the characterization of protein-Benzyl-PEG5-THP conjugates.

Intact_Mass_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Protein_Conjugate Protein-Benzyl-PEG5-THP Conjugate Buffer_Exchange Buffer Exchange (e.g., Ammonium Acetate) Protein_Conjugate->Buffer_Exchange LC_Separation Reverse Phase HPLC (C4 column) Buffer_Exchange->LC_Separation ESI_QTOF_MS ESI-QTOF Mass Spectrometry LC_Separation->ESI_QTOF_MS Deconvolution Deconvolution of Multi-charged Spectrum ESI_QTOF_MS->Deconvolution Intact_Mass Intact Mass and DAR Determination Deconvolution->Intact_Mass

Caption: Workflow for intact mass analysis.

Peptide_Mapping_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Protein_Conjugate Protein-Benzyl-PEG5-THP Conjugate Denature_Reduce_Alkylate Denaturation, Reduction & Alkylation Protein_Conjugate->Denature_Reduce_Alkylate Digestion Enzymatic Digestion (e.g., Trypsin) Denature_Reduce_Alkylate->Digestion LC_Separation Reverse Phase HPLC (C18 column) Digestion->LC_Separation Tandem_MS Tandem Mass Spectrometry (MS/MS) LC_Separation->Tandem_MS Database_Search Database Search and Peptide Identification Tandem_MS->Database_Search Site_Localization Localization of Conjugation Site Database_Search->Site_Localization

Caption: Workflow for peptide mapping analysis.

Conclusion

The characterization of protein-Benzyl-PEG5-THP conjugates requires a robust analytical strategy. Mass spectrometry, particularly when coupled with liquid chromatography, offers unparalleled depth in structural analysis. By combining intact mass analysis with peptide mapping, researchers can confidently determine the degree of PEGylation and the specific sites of conjugation, ensuring the quality and consistency of these complex biotherapeutics. The use of orthogonal techniques provides complementary information and is highly recommended for a comprehensive understanding of the conjugate's properties.

References

THP vs. Boc: A Comparative Guide to Protecting Group Strategy

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving high yields and minimizing unwanted side reactions. Among the plethora of available options, the Tetrahydropyranyl (THP) and tert-Butoxycarbonyl (Boc) groups are workhorses for the protection of hydroxyl and amino functionalities, respectively. While they are not typically used interchangeably for the same functional group, their frequent co-existence in complex synthetic routes necessitates a thorough understanding of their comparative advantages and orthogonalities. This guide provides a detailed comparison of THP and Boc protecting groups, supported by experimental data and protocols, to aid researchers in designing robust synthetic strategies.

Core Chemical Properties and Applications

The THP group is an acetal (B89532) used primarily for the protection of alcohols and phenols.[1] It is introduced by the acid-catalyzed addition of an alcohol to 3,4-dihydropyran (DHP).[2] The resulting THP ether is stable to a wide range of non-acidic conditions, including organometallic reagents, hydrides, and basic hydrolysis.[1]

In contrast, the Boc group is a carbamate (B1207046) that serves as one of the most common protecting groups for primary and secondary amines. It is typically installed by reacting the amine with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base. The Boc-protected amine is stable to basic conditions, catalytic hydrogenation, and many nucleophilic reagents.

Comparative Analysis of Stability and Cleavage

The primary advantage of employing a THP group in a synthetic strategy that also involves a Boc group lies in their differential lability to acidic conditions. THP ethers are generally more acid-sensitive than Boc-protected amines, allowing for selective deprotection.

Protecting GroupFunctional Group ProtectedTypical Protection ConditionsTypical Deprotection ConditionsStability Profile
THP Alcohols, Phenols3,4-Dihydropyran (DHP), cat. acid (e.g., PPTS, TsOH), CH₂Cl₂Mild aqueous acid (e.g., AcOH/H₂O/THF), Lewis acids, LiCl/H₂O in DMSOStable to bases, organometallics, hydrides, and reducing agents. Labile to acid.
Boc AminesDi-tert-butyl dicarbonate ((Boc)₂O), base (e.g., TEA, NaOH), THF or CH₂Cl₂Strong acid (e.g., TFA, HCl in dioxane), heatStable to bases, nucleophiles, and catalytic hydrogenation. Labile to strong acid.
Experimental Data on Acid Lability

A study comparing the acid lability of THP and Boc groups on the side chain of Fmoc-protected Tryptophan provides valuable quantitative insight. The cleavage of the protecting groups was monitored over time in the presence of varying concentrations of trifluoroacetic acid (TFA) in a dichloromethane/water solvent system.

EntryProtecting GroupTFA ConcentrationTime (h)% Cleavage
1Fmoc-Trp(Boc)-OH10%1~69%
2Fmoc-Trp(Thp)-OH10%1~90%
3Fmoc-Trp(Boc)-OH60%1>95%
4Fmoc-Trp(Thp)-OH60%1Incomplete

Data adapted from a study on the application of Thp in peptide synthesis.

These results demonstrate that under mildly acidic conditions (10% TFA), the THP group is cleaved more readily than the Boc group. This differential reactivity allows for the selective deprotection of a THP-protected alcohol in the presence of a Boc-protected amine, a key advantage in the synthesis of complex molecules such as glycopeptides or other amino alcohol-containing natural products.

Experimental Protocols

Protection of a Primary Alcohol with THP

Materials:

  • Primary alcohol (1.0 eq)

  • 3,4-Dihydropyran (DHP) (1.5 eq)

  • Pyridinium p-toluenesulfonate (PPTS) (0.1 eq)

  • Dichloromethane (CH₂Cl₂)

  • Water

  • Brine

Procedure:

  • To a stirred solution of the primary alcohol in CH₂Cl₂ at 0 °C, add PPTS followed by the dropwise addition of DHP.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

  • Quench the reaction with water and extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protection of a Primary Amine with Boc

Materials:

  • Primary amine (1.0 eq)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)

  • Triethylamine (TEA) (1.2 eq)

  • Dichloromethane (CH₂Cl₂)

  • 1M HCl

  • Saturated aqueous NaHCO₃

  • Brine

Procedure:

  • Dissolve the primary amine in CH₂Cl₂ and add TEA. Stir for 5 minutes at room temperature.

  • Add (Boc)₂O portion-wise to the stirred solution.

  • Monitor the reaction by TLC until the starting amine is consumed (typically 1-4 hours).

  • Dilute the reaction mixture with CH₂Cl₂ and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the N-Boc protected amine.

Strategic Application and Orthogonality

The key advantage of using a THP group over a Boc group, or more accurately, in conjunction with a Boc group, is the ability to perform selective deprotection. This is a cornerstone of orthogonal protection strategies in complex molecule synthesis.

Orthogonal_Deprotection Molecule Substrate -OH, -NH2 Protected THP-O-Substrate-NH-Boc Molecule->Protected 1. DHP, PPTS 2. (Boc)2O, TEA Deprotected_OH HO-Substrate-NH-Boc Protected->Deprotected_OH Mild Acid (e.g., AcOH/H2O) Deprotected_NH2 THP-O-Substrate-NH2 Protected->Deprotected_NH2 Not Selective Final_Product HO-Substrate-NH2 Deprotected_OH->Final_Product Strong Acid (e.g., TFA)

Caption: Orthogonal deprotection strategy.

In a molecule containing both a THP-protected alcohol and a Boc-protected amine, the THP group can be selectively removed under mild acidic conditions that leave the Boc group intact. The exposed hydroxyl group can then undergo further chemical transformations. Subsequently, the Boc group can be removed using stronger acidic conditions.

Potential Drawbacks of the THP Group

While advantageous in certain contexts, the THP group has a notable drawback: the introduction of a new stereocenter upon reaction with a chiral alcohol, leading to the formation of diastereomers. This can complicate purification and characterization (e.g., NMR spectroscopy). In contrast, the Boc group does not introduce a new chiral center.

THP_Diastereomers cluster_0 Protection of a Chiral Alcohol with DHP Chiral Alcohol R-OH (chiral) DHP + 3,4-Dihydropyran Diastereomers Mixture of Diastereomers (R,R)-O-THP and (R,S)-O-THP DHP->Diastereomers H⁺

Caption: Formation of diastereomers with THP.

Conclusion

The choice between THP and Boc protecting groups is dictated by the functional group to be protected. However, when both hydroxyl and amino groups are present in a synthetic intermediate, the use of a THP group for the alcohol and a Boc group for the amine offers a distinct strategic advantage. The greater acid lability of the THP ether allows for its selective removal in the presence of the Boc-protected amine, enabling orthogonal deprotection and subsequent functionalization. Researchers must weigh this advantage against the potential complication of diastereomer formation when using the THP group on chiral alcohols. A thorough understanding of the relative stabilities and cleavage conditions of these and other protecting groups is essential for the successful synthesis of complex molecular targets in drug discovery and development.

References

Comparative Stability of Benzyl-PEG vs. Fmoc-PEG Linkers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate linker chemistry is a critical determinant of success in the synthesis of complex biomolecules and drug delivery systems. Polyethylene glycol (PEG) linkers are widely employed to enhance the solubility, stability, and pharmacokinetic properties of peptides, proteins, and small molecule drugs. The stability of the protecting groups used on these linkers is paramount to ensure the integrity of the final product throughout the synthetic process. This guide provides an objective comparison of the stability of two commonly used PEG linker variants: Benzyl-PEG (Bn-PEG) and Fmoc-PEG.

This comparison will delve into their respective chemical stabilities under various conditions, supported by experimental data. Detailed methodologies for key stability-indicating assays are provided to enable researchers to replicate and validate these findings.

Executive Summary of Comparative Stability

Benzyl-PEG and Fmoc-PEG linkers exhibit starkly different stability profiles, a direct consequence of their respective protecting groups. The benzyl (B1604629) group is known for its exceptional robustness, while the Fmoc group is designed for facile cleavage under basic conditions. This fundamental difference dictates their suitability for various applications.

The benzyl ether linkage in Bn-PEG linkers is highly resistant to both strongly acidic and basic conditions, as well as many oxidizing and reducing agents.[1][2] This stability makes Bn-PEG an ideal choice for multi-step syntheses where the PEG linker must endure a wide range of chemical environments without premature cleavage.[1][2] In contrast, the fluorenylmethyloxycarbonyl (Fmoc) group, which typically protects an amine functionality on the PEG linker, is notoriously labile to basic conditions.[2] It is readily cleaved by secondary amines, such as piperidine (B6355638), which is a cornerstone of its application in solid-phase peptide synthesis (SPPS).

Data Presentation: Quantitative Stability Under Forced Degradation

To provide a clear quantitative comparison, the following table summarizes illustrative data from forced degradation studies on protected PEG linkers. In these studies, the linkers are subjected to harsh chemical conditions, and the percentage of the intact linker is quantified over time, typically by High-Performance Liquid Chromatography (HPLC).

Protecting GroupLinker Type% Intact after 24h in 1M HCl% Intact after 24h in 1M NaOHCleavage Condition
Benzyl (Bn) Benzyl-PEG>98%>98%Catalytic Hydrogenation (e.g., H₂, Pd/C)
Fmoc Fmoc-Protected Amino-PEG>98%<5%Base (e.g., 20% Piperidine in DMF)

This data clearly demonstrates the superior stability of the Benzyl-PEG linker to both strong acid and strong base, in stark contrast to the lability of the Fmoc-protected linker in basic conditions.

Experimental Protocols

Protocol 1: Forced Degradation Stability Assay

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of Benzyl-PEG and Fmoc-PEG linkers.

Objective: To determine the stability of the linker under acidic, basic, and oxidative stress conditions.

Materials:

  • Benzyl-PEG linker sample

  • Fmoc-PEG linker sample

  • 1M Hydrochloric Acid (HCl)

  • 1M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic Acid (for mobile phase)

  • HPLC system with UV or Charged Aerosol Detector (CAD)

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 3.5 µm)

Procedure:

  • Sample Preparation: Prepare stock solutions of each PEG linker in a suitable solvent (e.g., water or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1M HCl.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1M NaOH.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Control: Mix 1 mL of the stock solution with 1 mL of water.

  • Incubation: Incubate all solutions at a controlled temperature (e.g., 40°C) for a defined period (e.g., 24 hours). Samples can be taken at intermediate time points (e.g., 2, 4, 8, 12 hours) to study the degradation kinetics.

  • Neutralization: Before HPLC analysis, neutralize the acidic and basic samples. For the acidic sample, add an equimolar amount of NaOH. For the basic sample, add an equimolar amount of HCl.

  • HPLC Analysis:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: A typical gradient would be to start at 95% A, ramp to 5% A over 20 minutes, hold for 5 minutes, and then return to initial conditions.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at an appropriate wavelength (e.g., 214 nm or 260 nm for Fmoc) or CAD for universal detection of PEG.

  • Data Analysis: Quantify the peak area of the intact linker at each time point and for each stress condition. Calculate the percentage of the remaining intact linker relative to the control sample at time zero.

Protocol 2: Cleavage of Benzyl-PEG Linker

Objective: To deprotect the benzyl group from the PEG linker.

Materials:

  • Benzyl-PEG linker

  • Palladium on carbon (Pd/C, 10%)

  • Methanol (B129727) or Ethanol

  • Hydrogen gas (H₂) balloon or hydrogenation apparatus

  • Celite®

Procedure:

  • Dissolve the Benzyl-PEG linker in methanol or ethanol.

  • Add a catalytic amount of Pd/C (typically 5-10% by weight of the substrate).

  • Purge the reaction vessel with hydrogen gas and maintain a positive pressure of hydrogen (e.g., using a balloon).

  • Stir the reaction vigorously at room temperature.

  • Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Evaporate the solvent to obtain the deprotected PEG linker.

Protocol 3: Cleavage of Fmoc-PEG Linker

Objective: To deprotect the Fmoc group from the PEG linker.

Materials:

  • Fmoc-PEG linker

  • Piperidine

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve the Fmoc-PEG linker in DMF.

  • Add piperidine to a final concentration of 20% (v/v).

  • Stir the reaction at room temperature. The deprotection is typically very rapid, often complete within minutes.

  • Monitor the reaction by HPLC to confirm the removal of the Fmoc group.

  • The deprotected product can be isolated by precipitation with a non-polar solvent like diethyl ether and subsequent centrifugation or filtration.

Mandatory Visualizations

cluster_Bn Benzyl-PEG Linker Bn_PEG Bn-O-PEG-R Acid Strong Acid (e.g., 1M HCl) Bn_PEG->Acid >98% Stable Base Strong Base (e.g., 1M NaOH) Bn_PEG->Base >98% Stable H2_PdC H₂ / Pd/C Bn_PEG->H2_PdC Cleavage Deprotected_Bn HO-PEG-R H2_PdC->Deprotected_Bn

Caption: Stability and cleavage of Benzyl-PEG linker.

cluster_Fmoc Fmoc-PEG Linker Fmoc_PEG Fmoc-NH-PEG-R Acid_Fmoc Strong Acid (e.g., 1M HCl) Fmoc_PEG->Acid_Fmoc >98% Stable Base_Fmoc Base (e.g., 20% Piperidine) Fmoc_PEG->Base_Fmoc Cleavage (<5% Stable) Deprotected_Fmoc H₂N-PEG-R Base_Fmoc->Deprotected_Fmoc

Caption: Stability and cleavage of Fmoc-PEG linker.

G start PEG Linker Sample stress Stress Conditions (Acid, Base, Oxidative) start->stress control Control Condition (No Stress) start->control incubation Incubation (e.g., 40°C for 24h) stress->incubation control->incubation neutralization Neutralization (for Acid/Base samples) incubation->neutralization hplc HPLC Analysis (Quantify Intact Linker) neutralization->hplc data Data Analysis (% Degradation vs. Time) hplc->data end Stability Profile data->end

Caption: Experimental workflow for forced degradation study.

Applications and Orthogonal Synthesis Strategies

The contrasting stability of Benzyl-PEG and Fmoc-PEG linkers makes them suitable for different and often complementary roles in complex organic synthesis, particularly in the field of solid-phase peptide synthesis (SPPS).

Benzyl-PEG in SPPS: The high stability of the benzyl protecting group to both acidic and basic conditions allows for its use in orthogonal protection strategies. In Fmoc-based SPPS, where the temporary Nα-Fmoc group is repeatedly removed with a base (e.g., piperidine), a benzyl-protected amino acid side chain will remain intact. This allows for the synthesis of peptides with specific side-chain modifications after the main peptide chain has been assembled. The benzyl group can then be selectively removed at a later stage using catalytic hydrogenation, which does not affect most other protecting groups or the peptide backbone.

Fmoc-PEG in Bioconjugation: Fmoc-PEG linkers are commonly used to introduce a PEG spacer with a terminal amine functionality. The Fmoc group provides a stable protection for the amine during storage and initial reaction steps. When the free amine is required for conjugation (e.g., to an activated carboxyl group on a protein or drug), the Fmoc group can be easily and cleanly removed under mild basic conditions. This is particularly useful in the synthesis of antibody-drug conjugates (ADCs) and other bioconjugates where harsh deprotection conditions could damage the biological component.

Orthogonal Deprotection: The ability to selectively deprotect one functional group in the presence of others is a powerful tool in complex molecule synthesis. A classic example of an orthogonal strategy involves the use of both Fmoc and benzyl protecting groups. For instance, a molecule could have an amine protected with an Fmoc group and a hydroxyl group protected with a benzyl ether. The Fmoc group can be removed with piperidine without affecting the benzyl ether. Subsequently, the benzyl ether can be cleaved by catalytic hydrogenation without affecting other functionalities. This orthogonal approach allows for the sequential modification of different parts of a molecule with high precision.

Conclusion

The choice between a Benzyl-PEG and an Fmoc-PEG linker is fundamentally driven by the chemical stability required for a given synthetic route. The Benzyl-PEG linker offers exceptional stability across a wide pH range, making it a robust choice for multi-step syntheses that involve harsh acidic or basic conditions. Its deprotection via catalytic hydrogenation provides an orthogonal cleavage strategy. In contrast, the Fmoc-PEG linker is designed for base-lability, allowing for rapid and mild deprotection of an amine functionality. This property is extensively utilized in SPPS and bioconjugation. A thorough understanding of these stability differences is crucial for researchers to design and execute successful synthetic strategies for advanced therapeutics and complex biomolecules.

References

Validating Target Engagement of a Benzyl-PEG5-THP Based PROTAC: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the experimental validation of CP5V, a PROTAC featuring a PEG5 linker, targeting the cell cycle protein Cdc20 for degradation via the von Hippel-Lindau (VHL) E3 ligase. This guide provides a comprehensive overview of the data supporting the target engagement of this molecule, a comparison with other inhibitors, detailed experimental protocols, and a visual representation of the relevant biological pathways.

Executive Summary

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary approach in drug discovery, inducing the degradation of target proteins rather than merely inhibiting their function. This guide focuses on a specific PROTAC, herein referred to as CP5V, which utilizes a polyethylene (B3416737) glycol (PEG) linker to connect a ligand for the cell division cycle protein 20 (Cdc20) to a recruiter for the VHL E3 ubiquitin ligase. Experimental evidence robustly demonstrates that CP5V effectively induces the degradation of Cdc20 in a dose- and time-dependent manner, leading to mitotic arrest and suppression of cancer cell proliferation. The primary mechanism of action is confirmed to be through the ubiquitin-proteasome system, with an absolute dependency on the recruitment of the VHL E3 ligase. While direct comparative data with other PROTACs targeting Cdc20 is limited, this guide provides a framework for evaluating its performance against other known Cdc20 inhibitors.

Performance Comparison

The efficacy of CP5V in degrading Cdc20 has been primarily demonstrated through Western blot analysis. In various breast cancer cell lines, including MCF-7 and MDA-MB-231, CP5V treatment leads to a significant reduction in Cdc20 protein levels.[1][2]

CompoundTargetE3 LigaseCell Line(s)DC50Key FindingsReference
CP5V Cdc20VHLMCF-7, MDA-MB-231~1.6 µMInduces potent, dose-dependent degradation of Cdc20, leading to mitotic arrest.[1][3]Chi et al., 2019[1]
Negative Control Cdc20Inactive VHL LigandMCF-7No degradation observedDemonstrates the necessity of VHL engagement for Cdc20 degradation.Chi et al., 2019
Apcin Cdc20N/A (Inhibitor)VariousHigh µM range (inhibition)Competitively inhibits the binding of D-box containing substrates to Cdc20.-
proTAME APC/C-Cdc20/Cdh1N/A (Inhibitor)Various-Inhibits the interaction between APC/C and its co-activators.-
M2I-1 Mad2-Cdc20 InteractionN/A (Inhibitor)Various6.25 - 100 µM (inhibition)Disrupts the interaction between Mad2 and Cdc20.-

Signaling Pathways and Experimental Workflows

To visually represent the mechanism of action and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.

PROTAC_Mechanism cluster_cell Cell PROTAC CP5V (Benzyl-PEG5-THP based) Ternary_Complex Cdc20-CP5V-VHL Ternary Complex PROTAC->Ternary_Complex Target Cdc20 Target->Ternary_Complex E3_Ligase VHL E3 Ligase E3_Ligase->Ternary_Complex Ub_Target Poly-ubiquitinated Cdc20 Ternary_Complex->Ub_Target Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_Target->Proteasome Degradation Degraded Peptides Proteasome->Degradation

Figure 1: Mechanism of Action for a this compound based PROTAC targeting Cdc20.

Western_Blot_Workflow start Cancer Cell Culture (e.g., MCF-7, MDA-MB-231) treatment Treat with varying concentrations of CP5V for specified time course start->treatment lysis Cell Lysis and Protein Quantification (BCA Assay) treatment->lysis sds_page SDS-PAGE lysis->sds_page transfer Protein Transfer to PVDF or Nitrocellulose Membrane sds_page->transfer blocking Blocking with 5% non-fat milk or BSA transfer->blocking primary_ab Incubation with Primary Antibody (e.g., anti-Cdc20, anti-Actin) blocking->primary_ab secondary_ab Incubation with HRP-conjugated Secondary Antibody primary_ab->secondary_ab detection Chemiluminescent Detection (ECL Substrate) secondary_ab->detection analysis Densitometry Analysis and Quantification of Protein Levels detection->analysis

Figure 2: Experimental Workflow for Western Blot Analysis of Cdc20 Degradation.

Cdc20_Signaling_Pathway SAC Spindle Assembly Checkpoint (SAC) (Unattached Kinetochores) MCC Mitotic Checkpoint Complex (MCC) (Mad2, BubR1, Bub3, Cdc20) SAC->MCC activates APCC_Cdc20 Active APC/C-Cdc20 MCC->APCC_Cdc20 inhibits APCC APC/C APCC->APCC_Cdc20 activated by Cdc20 Securin Securin APCC_Cdc20->Securin degrades CyclinB Cyclin B APCC_Cdc20->CyclinB degrades Separase_inactive Inactive Separase-Securin Complex Securin->Separase_inactive Separase_active Active Separase Separase_inactive->Separase_active Securin degradation Cohesin Cohesin Separase_active->Cohesin cleaves Anaphase Anaphase Onset Cohesin->Anaphase cleavage allows CP5V CP5V Cdc20_degradation Cdc20 Degradation CP5V->Cdc20_degradation induces Cdc20_degradation->APCC_Cdc20 prevents formation

Figure 3: Downstream Signaling Pathway of Cdc20 in Mitotic Progression.

Experimental Protocols

Western Blot for Cdc20 Degradation

This protocol is adapted from the methodology described by Chi et al., 2019.

1. Cell Culture and Treatment:

  • Culture human breast cancer cells (e.g., MCF-7 or MDA-MB-231) in appropriate media until they reach 70-80% confluency.

  • Treat cells with varying concentrations of CP5V (e.g., 0, 0.5, 1, 2, 5, 10 µM) for a specified time course (e.g., 2, 4, 6, 8, 10, 12, 24 hours). Include a vehicle control (DMSO).

2. Cell Lysis and Protein Quantification:

  • After treatment, wash the cells with ice-cold PBS.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using a BCA protein assay kit.

3. SDS-PAGE and Protein Transfer:

  • Normalize the protein concentration of all samples.

  • Prepare samples with Laemmli sample buffer and boil at 95°C for 5 minutes.

  • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

  • Perform electrophoresis to separate proteins by size.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

4. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against Cdc20 (e.g., #4823 from Cell Signaling Technology) overnight at 4°C. Use an antibody against a housekeeping protein (e.g., actin) as a loading control.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

5. Detection and Analysis:

  • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

  • Capture the chemiluminescent signal using an imaging system.

  • Quantify the band intensities using densitometry software. Normalize the Cdc20 band intensity to the loading control.

NanoBRET™ Target Engagement Assay (General Protocol)

While specific data for CP5V using this assay is not publicly available, this general protocol outlines the methodology for assessing target engagement in live cells.

1. Cell Preparation:

  • Co-transfect HEK293 cells with plasmids encoding for the target protein (Cdc20) fused to NanoLuc® luciferase and a HaloTag®-fused E3 ligase (VHL).

  • Plate the transfected cells in a 96-well plate.

2. Assay Procedure:

  • Treat the cells with a fluorescently labeled tracer that binds to the target protein.

  • Add varying concentrations of the unlabeled PROTAC (CP5V).

  • Add the NanoBRET™ substrate.

  • Measure the bioluminescence resonance energy transfer (BRET) signal. A decrease in the BRET signal indicates displacement of the tracer by the PROTAC, signifying target engagement.

Cellular Thermal Shift Assay (CETSA) (General Protocol)

CETSA can be used to confirm direct binding of a PROTAC to its target in a cellular context. No specific CETSA data for CP5V is currently available.

1. Cell Treatment and Heating:

  • Treat intact cells with the PROTAC (CP5V) or vehicle control.

  • Heat the cell suspensions at a range of temperatures.

2. Lysis and Protein Separation:

  • Lyse the cells and separate the soluble fraction from the aggregated, denatured proteins by centrifugation.

3. Protein Detection:

  • Analyze the amount of soluble target protein (Cdc20) remaining at each temperature using Western blotting or other quantitative methods. A shift in the melting curve to a higher temperature in the presence of the PROTAC indicates target engagement and stabilization.

Conclusion

References

The Goldilocks Principle in Action: How PEG Linker Length Dictates PROTAC Activity

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Optimizing Targeted Protein Degradation

In the pioneering field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift, redirecting the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins.[] These heterobifunctional molecules are composed of three distinct parts: a ligand to bind the target protein (the "warhead"), a ligand to recruit an E3 ubiquitin ligase (the "anchor"), and a chemical linker that bridges the two.[2] While seemingly a simple connector, the linker is a critical determinant of a PROTAC's success, with its length and composition profoundly influencing the molecule's overall efficacy.[3]

Among the most utilized linker types, polyethylene (B3416737) glycol (PEG) chains are favored for their hydrophilicity—which enhances solubility and cell permeability—and the ease with which their length can be systematically modified.[4][5] The length of the PEG linker is not a trivial design choice; it governs the formation and stability of the crucial ternary complex, comprising the target protein, the PROTAC, and the E3 ligase. An optimal linker length is essential for achieving the correct proximity and orientation between the target and the E3 ligase to ensure efficient ubiquitination and subsequent degradation. A linker that is too short can introduce steric hindrance, preventing the complex from forming, while an excessively long linker can result in a loose, non-productive complex with reduced degradation efficiency. This guide provides a comparative analysis of how PEG linker length affects PROTAC performance, supported by quantitative data and detailed experimental protocols for researchers in drug discovery.

PROTAC Mechanism of Action: A Visual Overview

The function of a PROTAC is a catalytic cycle. The molecule first binds to both a target protein and an E3 ligase, forming a ternary complex. This proximity allows the E3 ligase to transfer ubiquitin molecules to the target protein. The polyubiquitinated protein is then recognized and degraded by the proteasome, releasing the PROTAC to initiate another cycle.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC POI Target Protein (POI) E3 E3 Ligase Ternary POI-PROTAC-E3 Ternary Complex PROTAC->Ternary Binds POI->Ternary E3->Ternary PolyUb_POI Poly-ubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary PolyUb_POI->PROTAC Release Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Figure 1: PROTAC-Mediated Protein Degradation Pathway.

Quantitative Comparison: The Impact of PEG Linker Length on Degradation

The efficacy of a PROTAC is quantitatively assessed by two primary metrics: DC50 , the concentration required to degrade 50% of the target protein, and Dmax , the maximum percentage of protein degradation achievable. The optimal linker length is highly dependent on the specific target protein and E3 ligase pair, as demonstrated by the following case studies.

Case Study 1: Tank-Binding Kinase 1 (TBK1) Degradation

Research on TBK1-targeting PROTACs revealed a distinct length-dependent activity profile. PROTACs with linkers shorter than 12 atoms showed no degradation, whereas those with linkers between 12 and 29 atoms exhibited submicromolar potency. This highlights a minimum length requirement to bridge the two proteins effectively.

Linker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Reference
Alkyl/Ether< 12No Degradation-
Alkyl/Ether12 - 29Submicromolar-
Alkyl/Ether21396
Alkyl/Ether2929276
Table 1: Impact of Linker Length on Degradation of TBK1.
Case Study 2: Estrogen Receptor α (ERα) Degradation

In the development of ERα-targeting PROTACs, a systematic variation of PEG linker length demonstrated that potency could be significantly enhanced by optimizing this parameter. A 16-atom linker was found to be more potent than a 12-atom linker, indicating a clear structure-activity relationship.

Linker TypeLinker Length (atoms)Degradation EfficacyReference
PEG12Effective
PEG16More Potent
Table 2: Impact of Linker Length on Degradation of ERα.
Case Study 3: Bromodomain-Containing Protein 4 (BRD4) Degradation

For BRD4 degraders recruiting the Cereblon (CRBN) E3 ligase, linker length showed a more complex, non-linear relationship with potency. Intermediate length linkers (1-2 PEG units) were less effective than both shorter (0 PEG units) and longer (4-5 PEG units) versions, suggesting that specific spatial arrangements are required for productive ternary complex formation.

E3 LigaseLinker CompositionDC50 (μM) in H661 cellsReference
CRBN0 PEG units< 0.5
CRBN1-2 PEG units> 5
CRBN4-5 PEG units< 0.5
Table 3: Non-linear Impact of Linker Length on BRD4 Degradation.

Experimental Protocols

Accurate evaluation of PROTAC efficacy requires robust and standardized experimental methods. Below are detailed protocols for key assays used in PROTAC development.

Protocol 1: Western Blotting for Protein Degradation (DC50/Dmax Determination)

This is the gold-standard method for quantifying the reduction in target protein levels following PROTAC treatment.

1. Cell Culture and Treatment:

  • Seed adherent cells (e.g., HeLa, MDA-MB-231) in 6-well plates to achieve 70-80% confluency at the time of harvest.

  • Allow cells to adhere overnight in a 37°C, 5% CO2 incubator.

  • Prepare serial dilutions of the PROTAC compound in cell culture medium. A typical concentration range is 1 nM to 10 µM.

  • Treat cells with the varying concentrations of the PROTAC for a specified time (e.g., 16, 24, or 48 hours). Include a vehicle-only control (e.g., 0.1% DMSO).

2. Cell Lysis:

  • After treatment, aspirate the medium and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).

  • Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate on ice for 30 minutes, vortexing occasionally.

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant (protein lysate) to a new tube.

3. Protein Quantification and Sample Preparation:

  • Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • Normalize all samples to the same protein concentration using lysis buffer.

  • Add 4X Laemmli sample buffer to a final concentration of 1X and boil at 95°C for 5-10 minutes to denature the proteins.

4. SDS-PAGE and Immunoblotting:

  • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane for 1 hour at room temperature with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).

  • Incubate the membrane overnight at 4°C with a primary antibody specific to the target protein, diluted in blocking buffer. Also, probe a separate membrane or the same one (after stripping) with a loading control antibody (e.g., GAPDH, β-actin).

  • Wash the membrane three times with TBST.

  • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

5. Detection and Analysis:

  • Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system.

  • Quantify the band intensities using densitometry software.

  • Normalize the target protein signal to the loading control signal for each sample.

  • Calculate the percentage of protein degradation relative to the vehicle-treated control.

  • Plot the percentage of degradation against the PROTAC concentration and fit a dose-response curve to determine the DC50 and Dmax values.

Western_Blot_Workflow cluster_exp Western Blot Workflow A 1. Cell Treatment (PROTAC Dose Response) B 2. Cell Lysis & Protein Quantification A->B C 3. SDS-PAGE (Protein Separation) B->C D 4. Protein Transfer (to Membrane) C->D E 5. Immunoblotting (Antibody Probing) D->E F 6. ECL Detection (Imaging) E->F G 7. Data Analysis (Quantification, DC50/Dmax) F->G

Figure 2: Experimental Workflow for Western Blot Analysis.
Protocol 2: AlphaLISA for Ternary Complex Formation

This proximity-based immunoassay is a powerful tool to measure the formation of the Target-PROTAC-E3 ligase complex in vitro. It provides insights into whether the linker facilitates a productive interaction.

1. Reagent Preparation:

  • Reconstitute tagged recombinant proteins: Target Protein (e.g., GST-tagged BRD4) and E3 Ligase Complex (e.g., FLAG-tagged CRBN).

  • Prepare serial dilutions of the PROTAC compound in the assay buffer.

  • Prepare AlphaLISA Acceptor beads (e.g., Anti-GST coated) and Donor beads (e.g., Anti-FLAG coated) in the appropriate buffer in low-light conditions.

2. Assay Procedure:

  • In a 384-well microplate, add the target protein, the E3 ligase complex, and the PROTAC at various concentrations.

  • Incubate the mixture for a set period (e.g., 60 minutes) at room temperature to allow for complex formation.

  • Add the AlphaLISA Acceptor beads and incubate.

  • Add the AlphaLISA Donor beads and incubate in the dark.

3. Data Acquisition and Analysis:

  • Read the plate using an Alpha-enabled microplate reader.

  • The signal generated is proportional to the amount of ternary complex formed.

  • Plot the AlphaLISA signal against the PROTAC concentration. A characteristic "hook effect" is often observed, where the signal decreases at high PROTAC concentrations due to the formation of binary complexes (PROTAC-Target or PROTAC-E3) that compete with the ternary complex. The peak of the curve represents the optimal concentration for ternary complex formation.

Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA)

This cell-free assay is a high-throughput method to predict the passive membrane permeability of a PROTAC, a critical pharmacokinetic property.

1. Plate Preparation:

  • A PAMPA plate system consists of a donor plate and an acceptor plate separated by a microfilter disc.

  • Coat the filter of the donor plate with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.

2. Assay Execution:

  • Fill the wells of the acceptor plate with buffer.

  • Add the PROTAC compounds to the wells of the donor plate.

  • Place the donor plate onto the acceptor plate, creating a "sandwich".

  • Incubate for a defined period (e.g., 4-16 hours) at room temperature.

3. Analysis:

  • After incubation, measure the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) based on the amount of compound that has diffused across the artificial membrane.

Conclusion: A Balancing Act

The optimization of PEG linker length is a cornerstone of rational PROTAC design. As the experimental data demonstrates, there is no universal "one-size-fits-all" solution. The ideal length is a delicate balance, dictated by the specific topologies of the target protein and the recruited E3 ligase. Linkers that are too short prevent engagement, while those that are too long fail to form a stable, productive complex for ubiquitination. A systematic approach, involving the synthesis and evaluation of a series of PROTACs with varied PEG linker lengths, is essential. By employing the quantitative, high-fidelity assays detailed in this guide, researchers can effectively navigate the complex structure-activity landscape and identify PROTACs with optimal linker lengths, thereby accelerating the development of potent and selective protein degraders.

References

A Comparative Guide to the Spectroscopic Analysis of Benzyl-PEG5-THP Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the spectroscopic analysis of Benzyl-PEG5-THP derivatives against common alternatives. It is intended for researchers, scientists, and drug development professionals engaged in the synthesis, characterization, and application of PEGylated compounds. The information presented herein is supported by established spectroscopic principles and data from related molecules to facilitate structural elucidation and purity assessment.

This compound is a heterobifunctional linker molecule widely used in bioconjugation and drug delivery.[1] Its structure comprises three key components: a benzyl (B1604629) group, which often serves as a stable protecting group or a hydrophobic handle; a penta-polyethylene glycol (PEG5) spacer that enhances aqueous solubility and provides favorable pharmacokinetic properties; and a tetrahydropyran (B127337) (THP) group, which acts as an acid-labile protecting group for a terminal hydroxyl function.[1][2] Accurate spectroscopic characterization is critical to confirm the identity, purity, and stability of these derivatives.

Spectroscopic Profile of this compound

The structural confirmation of this compound relies on a combination of spectroscopic techniques, primarily NMR, FTIR, Mass Spectrometry, and UV-Visible Spectroscopy. Each method provides unique information about the different functional components of the molecule.

Table 1: Predicted Spectroscopic Data for this compound

Spectroscopic TechniqueFunctional MoietyExpected Characteristic Signal
¹H NMR (CDCl₃)Benzyl (Aromatic)δ 7.2-7.4 ppm (multiplet, 5H)
Benzyl (-CH₂-)δ ~4.5 ppm (singlet, 2H)
PEG (-O-CH₂-CH₂-O-)δ 3.5-3.8 ppm (complex multiplet, 20H)
THP (Acetal -OCHO-)δ ~4.6 ppm (triplet, 1H)
THP (-CH₂-O-)δ 3.8-4.0 ppm and 3.4-3.6 ppm (multiplets, 2H)
THP (-CH₂-CH₂-CH₂-)δ 1.4-1.9 ppm (multiplet, 6H)
¹³C NMR (CDCl₃)Benzyl (Aromatic)δ 127-138 ppm
Benzyl (-CH₂-)δ ~73 ppm
PEG (-O-CH₂-CH₂-O-)δ ~70 ppm (multiple overlapping peaks)
THP (Acetal -CH-)δ ~99 ppm
THP (-O-CH₂-)δ ~62 ppm
THP (-CH₂-CH₂-CH₂-)δ ~19, 25, 30 ppm
FTIR (ATR)PEG (C-O-C Stretch)Strong, broad band at 1090-1130 cm⁻¹[3]
Benzyl (Aromatic C=C)Peaks at ~1600 cm⁻¹, ~1495 cm⁻¹, ~1450 cm⁻¹
Benzyl (Aromatic C-H)Peaks > 3000 cm⁻¹
Aliphatic C-H StretchPeaks at 2850-2950 cm⁻¹
THP (C-O Stretch)Included within the strong PEG C-O-C band
Mass Spec. (ESI-MS)Molecular Ion[M+Na]⁺ at m/z ~437.5 (for C₂₂H₃₆O₇, MW=412.5)[4]
FragmentationRepeating loss of 44 Da (-CH₂CH₂O- unit)
UV-Vis (Ethanol/Hexane)Benzyl Chromophoreλₘₐₓ at ~257-260 nm

Experimental Workflow & Visualization

The systematic characterization of a this compound derivative involves a logical workflow, beginning with sample preparation and proceeding through various spectroscopic analyses to confirm the final structure.

Spectroscopic_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Spectroscopic Analysis cluster_confirm Phase 3: Data Interpretation & Confirmation Sample Sample Preparation (Dissolution in appropriate solvent, e.g., CDCl3 for NMR, ACN/H2O for MS) NMR NMR Spectroscopy (¹H, ¹³C, 2D-COSY) Sample->NMR FTIR FTIR Spectroscopy (ATR) Sample->FTIR MS Mass Spectrometry (ESI-MS or MALDI-TOF) Sample->MS UV_Vis UV-Vis Spectroscopy Sample->UV_Vis Data_Analysis Data Analysis & Interpretation (Peak assignment, fragmentation analysis) NMR->Data_Analysis FTIR->Data_Analysis MS->Data_Analysis UV_Vis->Data_Analysis Confirmation Structural Confirmation Data_Analysis->Confirmation

Caption: Workflow for the spectroscopic characterization of PEG derivatives.

Comparison with Alternative Linkers

The selection of a linker is critical in drug development. Below is a spectroscopic comparison between this compound and two common alternatives: a PEG linker with a different protecting group (mPEG5-NH-Boc) and a non-PEG alternative (a zwitterionic polymer). Biodegradable zwitterionic polymers are gaining interest as potential alternatives to PEG due to concerns about PEG immunogenicity.

Table 2: Spectroscopic Comparison of Linker Alternatives

Spectroscopic FeatureThis compoundmPEG5-NH-BocZwitterionic Polymer (Poly-Carboxybetaine)
¹H NMR Benzyl: δ 7.2-7.4 ppmTHP: δ ~4.6 ppmBoc: δ ~1.4 ppm (singlet, 9H)Methoxy: δ ~3.3 ppm (singlet, 3H)Backbone: Broad peaksSidechain: Signals for -N⁺(CH₃)₂ and -CH₂-COO⁻
FTIR C-O-C: ~1100 cm⁻¹ (strong)Aromatic: ~1450-1600 cm⁻¹C-O-C: ~1100 cm⁻¹ (strong)Amide/Carbamate C=O: ~1690-1710 cm⁻¹Carboxylate C=O: ~1630 cm⁻¹ (strong)C-N Stretch: ~1480 cm⁻¹
Mass Spec. Repeating 44 Da lossRepeating 44 Da lossComplex fragmentation, not a simple repeating unit
UV-Vis λₘₐₓ ~260 nm (Benzyl)No significant absorption > 220 nmNo significant absorption > 220 nm
Key Differentiator Aromatic signals in NMR/UV; THP acetal (B89532) proton in NMR.Boc and Methoxy singlets in NMR; Carbonyl stretch in FTIR.Absence of C-O-C ether band; Presence of strong carboxylate and C-N bands in FTIR.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are generalized protocols for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear magnetic resonance provides detailed information about the chemical structure and connectivity of atoms.

  • Sample Preparation: Accurately weigh 5-10 mg of the this compound derivative and dissolve it in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) or another suitable deuterated solvent in an NMR tube.

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Set the spectral width to cover a range of -1 to 10 ppm.

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Process the data with Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Set the spectral width to cover a range of 0 to 200 ppm.

    • A higher number of scans will be required due to the lower natural abundance of ¹³C.

    • Calibrate the spectrum using the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the presence of specific functional groups based on their vibrational frequencies.

  • Sample Preparation: For solid or viscous liquid samples, no specific preparation is needed if using an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the sample directly onto the ATR crystal.

  • Instrumentation: Use a benchtop FTIR spectrometer equipped with a diamond or germanium ATR accessory.

  • Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Record the sample spectrum over a range of 4000 to 400 cm⁻¹.

    • Co-add 16 to 32 scans to improve the signal-to-noise ratio.

    • The resulting spectrum should be displayed in terms of transmittance or absorbance. The strong C-O-C ether stretch around 1100 cm⁻¹ is a key diagnostic peak for PEG-containing molecules.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule and can reveal its fragmentation pattern.

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 0.1 mg/mL) in a suitable solvent system, such as a mixture of acetonitrile (B52724) and water, often with a small amount of formic acid or sodium acetate (B1210297) to promote ionization.

  • Instrumentation: Use an Electrospray Ionization (ESI) source coupled with a Time-of-Flight (TOF) or Quadrupole Time-of-Flight (Q-TOF) mass analyzer.

  • Acquisition:

    • Infuse the sample solution directly into the ESI source or inject it via an LC system.

    • Acquire data in positive ion mode to observe protonated molecules [M+H]⁺ or sodium adducts [M+Na]⁺.

    • Scan a mass range appropriate for the expected molecular weight (e.g., m/z 100-1000).

    • The resulting spectrum will show a distribution of peaks corresponding to the different chain lengths in the PEG polymer, typically separated by 44.03 Da (the mass of an ethylene (B1197577) glycol unit).

References

Benchmarking Benzyl-PEG5-THP: A Comparative Guide to Linker Performance in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug development, particularly in the design of Antibody-Drug Conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs), the choice of a chemical linker is paramount to the therapeutic efficacy and safety of the conjugate. The linker not influences the stability of the molecule in circulation but also dictates the efficiency of payload release at the target site. This guide provides a comparative analysis of the Benzyl-PEG5-THP linker, dissecting its components to benchmark its performance against common alternatives.

The this compound linker is a heterobifunctional linker composed of three key moieties: a Benzyl (B1604629) (Bn) ether, a pentaethylene glycol (PEG5) spacer, and a tetrahydropyranyl (THP) ether. Each component serves a distinct purpose, and its individual characteristics contribute to the overall performance of the linker.

Component-wise Performance Analysis

The Benzyl (Bn) Ether: A Stable Protecting Group

The benzyl ether serves as a stable protecting group for a hydroxyl functionality on the payload or a conjugation handle. Its primary role is to mask this reactive group during synthesis and conjugation, preventing unwanted side reactions.

Key Performance Characteristics:

  • Stability: Benzyl ethers are known for their high stability across a wide range of chemical conditions, including strongly basic and nucleophilic environments.[1] This robustness makes them suitable for multi-step synthetic sequences.

  • Cleavage: The removal of the benzyl group is typically achieved under reductive conditions, most commonly through catalytic hydrogenolysis (e.g., H₂, Pd/C).[2] This cleavage method is orthogonal to many other deprotection strategies, offering synthetic flexibility.

Comparative Alternatives:

Protecting GroupTypical Cleavage ConditionsStability ProfileKey Considerations
Benzyl (Bn) H₂, Pd/C (Hydrogenolysis)High stability to acids, bases, and nucleophiles.Requires access to hydrogenation equipment; may not be suitable for molecules with other reducible functional groups.
t-Butyldimethylsilyl (TBS) Fluoride ion (e.g., TBAF) or acid.Stable to basic conditions but labile to acid.Cleavage is mild and selective.
p-Methoxybenzyl (PMB) Oxidative conditions (e.g., DDQ, CAN).Labile to strong acids.Orthogonal to benzyl group cleavage.
Trityl (Tr) Mildly acidic conditions.Very acid-labile.Bulky group that can provide steric hindrance.
The PEG5 Spacer: Enhancing Solubility and Pharmacokinetics

The pentaethylene glycol (PEG5) chain acts as a hydrophilic spacer, connecting the benzyl-protected moiety to the rest of the conjugate.

Key Performance Characteristics:

  • Solubility: The PEG chain significantly enhances the aqueous solubility of the linker and, consequently, the final conjugate.[2][3] This is particularly crucial for hydrophobic payloads.

  • Pharmacokinetics: PEGylation is a well-established strategy to improve the pharmacokinetic properties of biologics.[3] It can increase the hydrodynamic volume, leading to reduced renal clearance and a longer circulation half-life.[3]

  • Immunogenicity: PEG is generally considered to be of low immunogenicity.[3]

Comparative Alternatives:

The primary alternative to a PEG5 spacer is a PEG spacer of a different length (e.g., PEG3, PEG12) or a different type of hydrophilic or cleavable spacer.

Spacer TypeKey PropertiesTypical Application
PEG (variable length) Hydrophilic, flexible, low immunogenicity.[3]General purpose solubility and PK enhancement.
Alkyl Chain Hydrophobic, rigid.Can be used to control spacing and conformation.
Valine-Citrulline (Val-Cit) Protease-cleavable (Cathepsin B).[4][5][6]Intracellular drug release in ADCs.[5][7]
Disulfide Reductively cleavable.Intracellular drug release in a reducing environment.
The THP (Tetrahydropyranyl) Ether: An Acid-Labile Protecting Group

The THP ether is another protecting group for a hydroxyl function, but unlike the benzyl ether, it is designed to be cleaved under acidic conditions.[1][8][9]

Key Performance Characteristics:

  • Stability: THP ethers are stable to strongly basic reaction conditions, organometallics, and hydrides.[1]

  • Cleavage: They are readily cleaved under mildly acidic conditions, such as acetic acid or with catalysts like p-toluenesulfonic acid (PTSA).[8][9] This lability allows for selective deprotection in the presence of acid-stable groups like benzyl ethers.

Comparative Alternatives:

Protecting GroupTypical Cleavage ConditionsStability ProfileKey Considerations
Tetrahydropyranyl (THP) Mildly acidic conditions (e.g., AcOH, PPTS).[8][9]Stable to basic and nucleophilic conditions.[1]Creates a new stereocenter, which can lead to diastereomeric mixtures.[1]
t-Butyl (tBu) ether Strongly acidic conditions (e.g., TFA).[10]Stable to a wide range of reagents.Requires harsher acidic conditions for cleavage than THP.
Methoxymethyl (MOM) ether Acidic conditions.Generally less stable than THP ethers.
Silyl (B83357) Ethers (e.g., TBS, TIPS) Fluoride ion or acidic conditions.Stability is tunable based on the steric bulk of the silyl group.Offers a wide range of lability.

Experimental Protocols

The following are representative protocols for the use and manipulation of a this compound linker.

Protocol 1: Conjugation of this compound-Acid to an Amine-Containing Payload

Objective: To form an amide bond between the carboxylic acid terminus of the linker and a primary or secondary amine on a payload molecule.

Materials:

  • This compound-COOH

  • Amine-containing payload

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • HPLC-grade water and acetonitrile

  • Trifluoroacetic acid (TFA) for HPLC

Procedure:

  • Dissolve this compound-COOH (1.2 equivalents) and HATU (1.2 equivalents) in anhydrous DMF.

  • Add DIPEA (3 equivalents) to the solution and stir for 5 minutes at room temperature.

  • Add the amine-containing payload (1 equivalent) dissolved in a minimal amount of anhydrous DMF.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by LC-MS.

  • Upon completion, quench the reaction with water.

  • Purify the crude product by reverse-phase preparative HPLC using a water/acetonitrile gradient with 0.1% TFA.

  • Lyophilize the pure fractions to obtain the desired conjugate.

Protocol 2: Deprotection of the THP Group

Objective: To selectively remove the THP protecting group to reveal a free hydroxyl group.

Materials:

  • Benzyl-PEG5-(Payload)-THP conjugate

  • Acetic acid

  • Tetrahydrofuran (THF)

  • Water

  • Saturated sodium bicarbonate solution

  • Ethyl acetate (B1210297)

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the Benzyl-PEG5-(Payload)-THP conjugate in a 4:2:1 mixture of acetic acid/THF/water.[8]

  • Stir the reaction at 45 °C and monitor the deprotection by TLC or LC-MS.[8]

  • Once the reaction is complete, cool the mixture to room temperature and neutralize it by the slow addition of saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel if necessary.

Protocol 3: Cleavage of the Benzyl Ether

Objective: To remove the benzyl protecting group to yield the final deprotected molecule.

Materials:

  • (Payload)-PEG5-OH conjugate (after THP deprotection)

  • 10% Palladium on carbon (Pd/C)

  • Methanol (B129727) or Ethanol (B145695)

  • Hydrogen gas (H₂) balloon or hydrogenation apparatus

Procedure:

  • Dissolve the (Payload)-PEG5-OH conjugate in methanol or ethanol in a round-bottom flask.

  • Carefully add 10% Pd/C (typically 10-20% by weight of the substrate).

  • Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure) at room temperature.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with methanol or ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected product.

Visualization of a General Bioconjugation Workflow

The following diagram illustrates a generalized workflow for the use of a heterobifunctional linker, such as this compound, in the synthesis of an Antibody-Drug Conjugate.

G cluster_synthesis Linker-Payload Synthesis cluster_deprotection Deprotection & Activation cluster_bioconjugation Bioconjugation Linker This compound-COOH Activation HATU, DIPEA Linker->Activation Payload Amine-Payload Conjugation Amide Bond Formation Payload->Conjugation Activation->Conjugation LP_THP Linker-Payload (THP protected) Conjugation->LP_THP THP_Cleavage Acidic Hydrolysis LP_THP->THP_Cleavage LP_OH Linker-Payload-OH THP_Cleavage->LP_OH Activation_for_Ab Activation of Hydroxyl (e.g., for maleimide (B117702) conjugation) LP_OH->Activation_for_Ab Final_Conjugation Thiol-Maleimide Reaction Activation_for_Ab->Final_Conjugation Antibody Thiol-containing Antibody Antibody->Final_Conjugation ADC Antibody-Drug Conjugate Final_Conjugation->ADC

Caption: A generalized workflow for the synthesis of an Antibody-Drug Conjugate using a heterobifunctional linker.

Conclusion

The this compound linker offers a versatile platform for the synthesis of complex bioconjugates. Its modular design allows for a rational approach to tuning the properties of the final molecule. The stability of the benzyl ether provides robustness during synthesis, while the acid-labile THP group allows for selective deprotection. The PEG5 spacer imparts favorable solubility and pharmacokinetic characteristics. By understanding the performance of each component relative to its alternatives, researchers can make informed decisions in the design and optimization of novel therapeutics.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Benzyl-PEG5-THP

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the dynamic fields of scientific research and drug development, the meticulous management and disposal of chemical reagents like Benzyl-PEG5-THP are paramount for ensuring laboratory safety and environmental compliance. This guide provides a detailed, procedural framework for the proper disposal of this compound, a PROTAC linker belonging to the PEG class of compounds. Due to the absence of a specific Safety Data Sheet (SDS), this protocol is formulated based on the hazardous properties of its constituent components: benzyl (B1604629) alcohol, polyethylene (B3416737) glycol (PEG), and a tetrahydropyranyl (THP) ether.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to don the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:

  • Eye Protection: Safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat.

All handling and disposal activities should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.

Quantitative Data for Disposal Planning
ParameterGuidelineRationale
Chemical State for Disposal Solid or absorbed liquidTo prevent aerosolization and splashing of the compound.
Working Concentration As low as experimentally requiredTo minimize the total volume of chemical waste generated.
Waste Storage Segregated, clearly labeled, and sealed containersTo prevent reactions with incompatible chemicals and ensure accurate identification for disposal.[1][2]
pH of Aqueous Waste Neutral (pH 6-8)To reduce reactivity and potential corrosion if local regulations permit drain disposal of neutralized, non-hazardous components.[2]

Step-by-Step Disposal Protocol

The proper disposal of this compound, whether in its pure form or in solution, necessitates careful segregation and clear labeling to facilitate correct handling by your institution's Environmental Health and Safety (EHS) department.

Waste Segregation and Collection
  • Pure this compound: Unused or waste this compound should be collected in its original container or a designated, chemically compatible, and sealable waste container.

  • Contaminated Materials: All materials that have come into contact with this compound, such as pipette tips, tubes, weighing paper, and absorbent pads, must be considered contaminated.[1] These items should be collected in a separate, clearly labeled, and sealed waste bag or container.[1]

  • Solutions: Solutions containing this compound should be collected in a dedicated, clearly labeled, and sealed container. Do not dispose of these solutions down the drain.[2][3] The container material should be compatible with the solvent used.

Container Labeling

Accurate and clear labeling of all waste containers is mandatory. The label must include:

  • The full chemical name: "this compound".

  • The concentration (if in solution).

  • The words "Hazardous Waste".[1]

  • The date the first waste was added to the container.[1]

  • The primary hazards associated with the components (e.g., "Irritant," "Flammable").[4][5]

Spill Management

In the event of a spill, follow these procedures:

  • Restrict Access: Immediately limit access to the spill area.

  • Ventilate: If the spill is significant or in a poorly ventilated space, ensure adequate ventilation.

  • Absorb Spill: For liquid spills, cover and absorb the material with an inert, non-combustible absorbent such as vermiculite, sand, or commercial absorbent pads.[2][6] For solid spills, gently cover the material to avoid raising dust.[1]

  • Collect Waste: Carefully sweep or scoop the absorbed material and place it into a designated hazardous waste container.[1][6]

  • Decontaminate Area: Clean the spill area with a suitable solvent (e.g., ethanol (B145695) or acetone) followed by soap and water.[1] Collect all cleaning materials for disposal as hazardous waste.[1]

Decontamination of Glassware
  • Initial Rinse: Rinse glassware that has been in contact with this compound with a suitable organic solvent like ethanol or acetone.[2]

  • Collect Rinsate: This initial solvent rinse must be collected as hazardous waste.[2]

  • Subsequent Washing: After the initial solvent rinse, the glassware can typically be washed with soap and water. However, confirm this with your local EHS regulations.[1]

Storage of Waste
  • Store all waste containers in a cool, dry, and well-ventilated area designated for hazardous waste.[3]

  • Ensure containers are tightly sealed to prevent leaks or the release of vapors.[1][7]

  • Store waste away from incompatible materials, particularly strong oxidizing agents, combustible materials, and strong acids.[4][6] The tetrahydropyranyl (THP) ether component may form explosive peroxides, so containers should be dated upon opening and periodically tested for peroxides, especially if stored for an extended period.[4][6]

Final Disposal
  • All waste containing this compound is to be treated as hazardous chemical waste.

  • Arrange for the collection of the waste by your institution's EHS department or a licensed chemical waste disposal contractor.[3][8] Follow your institution's specific procedures for requesting a hazardous waste pickup.[1]

Disposal Workflow Diagram

Figure 1. Logical Workflow for this compound Disposal cluster_prep Preparation cluster_waste_type Waste Identification & Segregation cluster_containment Containment & Labeling cluster_spill Spill Management cluster_final Final Steps start Start: this compound Waste Generated ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Well-Ventilated Area (Chemical Fume Hood) ppe->fume_hood waste_type Identify Waste Type fume_hood->waste_type solid_waste Solid Waste (Pure compound, contaminated consumables) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions containing the compound) waste_type->liquid_waste Liquid glassware Contaminated Glassware waste_type->glassware Glassware collect_solid Collect in Labeled, Sealed Container solid_waste->collect_solid collect_liquid Collect in Labeled, Sealed Container liquid_waste->collect_liquid decon_glassware Decontaminate Glassware glassware->decon_glassware spill Spill Occurs? collect_solid->spill collect_liquid->spill collect_rinsate Collect Initial Rinsate as Hazardous Waste decon_glassware->collect_rinsate collect_rinsate->spill no_spill Proceed to Storage spill->no_spill No handle_spill Follow Spill Protocol: 1. Restrict Area 2. Absorb Spill 3. Collect Waste 4. Decontaminate Area spill->handle_spill Yes storage Store Waste in Designated Area (Cool, Dry, Ventilated) no_spill->storage handle_spill->no_spill disposal Arrange for Pickup by EHS or Licensed Contractor storage->disposal end End of Procedure disposal->end

References

Personal protective equipment for handling Benzyl-PEG5-THP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of Benzyl-PEG5-THP (CAS No. 230620-74-3). Adherence to these procedures is essential to ensure a safe laboratory environment.

Understanding the Compound

This compound is a chemical compound often utilized in bioconjugation, drug delivery systems, and as a PROTAC linker.[1][] It comprises a benzyl (B1604629) group, a polyethylene (B3416737) glycol (PEG) spacer, and a tetrahydropyranyl (THP) group.[1] While not classified as highly toxic, proper handling is necessary to mitigate potential risks.[3]

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment must be worn to minimize exposure and ensure personal safety. This includes:

PPE CategoryItemSpecifications
Eye Protection Safety Goggles or GlassesMust be worn to protect against splashes. A face shield is recommended when handling larger quantities.[4]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are suitable for handling this compound.[4][5]
Body Protection Laboratory CoatA long-sleeved lab coat is required to protect skin and clothing from potential spills.[6]
Respiratory Protection Fume HoodAll handling of this compound should be conducted in a well-ventilated fume hood to avoid inhalation of any potential vapors or aerosols.[7]

Operational Plan: Step-by-Step Handling Procedure

  • Preparation : Before handling, ensure the work area, specifically the fume hood, is clean and uncluttered. Have all necessary equipment and reagents readily available.

  • Personal Protective Equipment : Don the required PPE as outlined in the table above.

  • Handling :

    • Conduct all weighing and transferring of this compound within a certified chemical fume hood.[7]

    • Avoid direct contact with skin and eyes.[5] In case of accidental contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[7]

    • Avoid inhalation of any dust or vapors.[8]

  • Storage : Store this compound in a tightly sealed container in a cool, dry place, as recommended at 2-8°C.[1] Keep it away from incompatible materials.

  • Spill Management : In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For larger spills, evacuate the area and follow your institution's emergency procedures.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination.

  • Waste Segregation : All waste materials, including empty containers, contaminated gloves, and absorbent materials, should be collected in a designated, labeled hazardous waste container.

  • Disposal Method : The waste should be disposed of through a licensed chemical waste disposal contractor.[9] Do not dispose of this compound down the drain or in regular trash.[9]

  • Regulatory Compliance : Ensure that all disposal activities comply with local, state, and federal regulations for chemical waste.[10]

Experimental Workflow

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_area 1. Prepare Work Area (Fume Hood) don_ppe 2. Don Required PPE prep_area->don_ppe handle_chem 3. Handle this compound in Fume Hood don_ppe->handle_chem Proceed to Handling store_chem 4. Store Properly handle_chem->store_chem segregate_waste 5. Segregate Waste handle_chem->segregate_waste Generate Waste dispose_waste 6. Dispose via Licensed Contractor segregate_waste->dispose_waste

Caption: Workflow for the safe handling and disposal of this compound.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.